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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine as a Privileged Scaffold in Drug Discovery

I. Executive Summary In modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the success of downstream drug discovery programs. 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine (CAS 1131622-...

Author: BenchChem Technical Support Team. Date: March 2026

I. Executive Summary

In modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the success of downstream drug discovery programs. 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine (CAS 1131622-35-9) is a highly versatile, bifunctional building block[]. By combining the rigid, basic nature of a substituted piperazine ring with the acidic anchoring capability of an ortho-toluic acid derivative, this compound serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs). This whitepaper provides an authoritative guide on its structural profiling, pharmacological relevance, and a self-validating synthetic methodology designed for application scientists and drug development professionals.

II. Physicochemical & Structural Profiling

The structural architecture of 1-(2-carboxyphenyl methyl)-3-n-butyl piperazine is defined by two key pharmacophores:

  • The 3-n-butyl piperazine core: The introduction of an n-butyl chain at the C3 position breaks molecular symmetry and introduces a flexible, lipophilic appendage. This is critical for enhancing membrane permeability and facilitating binding to deep hydrophobic pockets in target receptors.

  • The 2-carboxyphenyl methyl moiety: The ortho-carboxylic acid acts as a potent hydrogen-bond donor and acceptor, providing an acidic anchor that mimics the pharmacophores of classical non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Quantitative Physicochemical Properties
ParameterValue / Description
Chemical Name 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine
IUPAC Nomenclature 2-((3-butylpiperazin-1-yl)methyl)benzoic acid
CAS Registry Number 1131622-35-9
Molecular Formula C₁₆H₂₄N₂O₂
Molecular Weight 276.38 g/mol
Hydrogen Bond Donors 2 (Carboxylic -OH, Piperazine -NH)
Hydrogen Bond Acceptors 4 (Carboxylic C=O, C-O, Piperazine N1, N4)
Topological Polar Surface Area ~49.3 Ų

III. Pharmacological Relevance & Mechanistic Application

Piperazine derivatives are universally recognized as "privileged scaffolds" in medicinal chemistry due to their broad relevance across neuroactive, anti-infective, and anti-inflammatory research[2].

Historically, piperazine derivatives have demonstrated profound central pharmacological activity, heavily utilized in antipsychotic, antidepressant, and anxiolytic drug design by activating monoamine pathways[3]. More recently, benzhydrylpiperazine and related derivatives have emerged as highly potent dual COX-2/5-LOX inhibitors [4].

In this context, the 1-(2-carboxyphenyl methyl) group mimics the acidic binding mode of classical NSAIDs (anchoring to the Arg120 residue in the COX-2 active site), while the bulky 3-n-butyl group provides the necessary steric bulk to interact with the hydrophobic channels of both the COX-2 and 5-LOX enzymes. This dual inhibition is highly sought after, as it suppresses both prostaglandins (preventing inflammation) and leukotrienes (preventing bronchoconstriction) while avoiding the gastrointestinal toxicity typical of classical NSAIDs[4].

G AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Inflammation) AA->COX2 Oxidation LOX5 5-LOX Enzyme (Bronchoconstriction) AA->LOX5 Oxidation PG Prostaglandins COX2->PG Synthesis LT Leukotrienes LOX5->LT Synthesis Drug Piperazine Scaffold (CAS 1131622-35-9) Drug->COX2 Dual Inhibition Drug->LOX5 Dual Inhibition

Fig 1: Pharmacological mechanism of piperazine scaffolds in dual COX-2/5-LOX pathway inhibition.

IV. Synthetic Methodology: A Self-Validating Protocol

The most robust and scalable method for synthesizing 1-(2-carboxyphenyl methyl)-3-n-butyl piperazine is via reductive amination . The following protocol is designed as a self-validating system, ensuring high yield and purity through chemically logical workup steps.

Step-by-Step Experimental Workflow

Step 1: Imine Condensation

  • Action: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 2-formylbenzoic acid (1.0 eq, 10 mmol) and 2-n-butylpiperazine (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.1 eq, 11 mmol) dropwise. Stir the mixture at ambient temperature for 2 hours.

  • Causality: Acetic acid functions as a Brønsted acid catalyst. It protonates the aldehyde carbonyl, significantly increasing its electrophilicity. This facilitates the nucleophilic attack by the less sterically hindered secondary amine (N1) of the piperazine ring. DCE is selected over dichloromethane (DCM) due to its higher boiling point and superior solvation properties for the highly polar zwitterionic intermediates.

Step 2: Selective Reduction

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Introduce sodium triacetoxyborohydride (STAB, 1.5 eq, 15 mmol) portion-wise over 15 minutes to control the exothermic reaction. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Causality: STAB is a mild, chemo-selective reducing agent. Unlike sodium borohydride (NaBH₄), STAB effectively reduces the iminium ion intermediate without prematurely reducing the unreacted 2-formylbenzoic acid into an unwanted 2-(hydroxymethyl)benzoic acid byproduct.

Step 3: Quenching and Zwitterion Isolation

  • Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. Separate the layers and extract the aqueous phase with a CHCl₃/Isopropanol (3:1 v/v) mixture. Adjust the aqueous layer to pH 6.0–6.5 using 1M HCl to precipitate the product. Filter and dry under vacuum.

  • Causality: The mild NaHCO₃ quench decomposes excess STAB safely. Adjusting the pH to the compound's isoelectric point (pH 6.0–6.5) neutralizes both the basic piperazine nitrogen and the acidic carboxylate. This forces the zwitterionic product to precipitate out of the aqueous solution, creating a self-validating purification step that bypasses the need for complex chromatography.

G SM1 2-Formylbenzoic Acid Cond Condensation (DCE, AcOH) SM1->Cond SM2 2-n-Butylpiperazine SM2->Cond Imine Imine Intermediate Cond->Imine -H2O Red Reduction (STAB, 0°C) Imine->Red Prod Target Compound (Zwitterion) Red->Prod Quench

Fig 2: Reductive amination workflow for synthesizing 1-(2-carboxyphenyl methyl)-3-n-butyl piperazine.

V. Downstream Functionalization Strategies

As a bifunctional scaffold, CAS 1131622-35-9 offers two orthogonal vectors for diversification in library synthesis:

  • N4-Alkylation/Acylation: The free secondary amine at the C4 position of the piperazine ring is highly nucleophilic. It can be reacted with various aryl halides (via Buchwald-Hartwig cross-coupling) or acid chlorides to modulate the lipophilicity and basicity of the final API.

  • Carboxylic Acid Amidation: The ortho-carboxylic acid can be activated using standard coupling reagents (e.g., HATU, EDC/HOBt) and reacted with primary or secondary amines to generate complex amide libraries, which are highly stable in human plasma.

VI. Analytical Validation & Quality Control

To ensure the integrity of the synthesized scaffold, the following analytical parameters must be validated:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Operate in ESI+ mode. The target mass should display a prominent[M+H]⁺ peak at m/z 277.2.

  • ¹H NMR (400 MHz, DMSO-d6): Validation of the structural connectivity relies on identifying the benzylic methylene bridge (singlet, ~3.8 ppm) and the terminal methyl group of the n-butyl chain (triplet, ~0.9 ppm). The aromatic protons of the ortho-substituted benzene ring will appear as a distinct multiplet between 7.2 and 7.8 ppm.

VII. References

  • CAS 1131622-35-9 (1-(2-carboxyphenyl methyl)-3-n-butyl piperazine) . BOC Sciences.

  • Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity . National Institutes of Health (NIH) / PMC. 4

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools . National Institutes of Health (NIH) / PubMed. 3

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry . ResearchGate. 2

Sources

Foundational

Molecular weight and formula of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine

The following technical guide provides an in-depth analysis of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine (CAS 1131622-35-9), a specialized heterocyclic intermediate used in pharmaceutical research. [1][2] CAS Regis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine (CAS 1131622-35-9), a specialized heterocyclic intermediate used in pharmaceutical research.

[1][2]

CAS Registry Number: 1131622-35-9 Systematic Name: 2-((3-butylpiperazin-1-yl)methyl)benzoic acid Document Type: Technical Reference Guide Version: 2.0 (Scientific Review)

Part 1: Executive Summary & Chemical Identity

Definition and Significance

1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine is a functionalized piperazine derivative characterized by a lipophilic n-butyl chain at the C3 position and an ortho-carboxybenzyl group at the N1 position. This bifunctional scaffold serves as a critical building block in the synthesis of G-protein coupled receptor (GPCR) ligands and kinase inhibitors.

The molecule's significance lies in its amphiphilic nature :

  • The 3-n-butyl group enhances hydrophobic interaction with receptor pockets and improves membrane permeability.

  • The 2-carboxybenzyl moiety provides a "warhead" for further derivatization (e.g., amide coupling) or intramolecular cyclization to form tricyclic isoindolinone cores.

Chemical Identity Table[3][4]
PropertySpecification
Common Name 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine
Synonyms 1-(2-Carboxybenzyl)-3-butylpiperazine; 2-[(3-butylpiperazin-1-yl)methyl]benzoic acid
Molecular Formula C₁₆H₂₄N₂O₂
Molecular Weight 276.37 g/mol
CAS Number 1131622-35-9
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calc) ~8.4 (Piperazine NH), ~4.2 (Carboxylic Acid)

Part 2: Structural Analysis & Molecular Logic

Structural Breakdown

The molecule is constructed on a piperazine core , a privileged structure in medicinal chemistry known for maintaining favorable pharmacokinetic profiles.

  • N1-Substitution (The Anchor): The nitrogen at position 1 is alkylated with a 2-carboxybenzyl group . The ortho positioning of the carboxylic acid relative to the methylene linker is chemically strategic. It allows for hydrogen bonding with the piperazine nitrogen (stabilizing conformation) or subsequent cyclization.

  • C3-Substitution (The Tail): The carbon at position 3 bears an n-butyl chain . This introduces chirality (creating an asymmetric center at C3) and steric bulk that directs the orientation of the molecule in a binding pocket.

Molecular Formula Derivation

To ensure accuracy for mass spectrometry (MS) validation:

  • Piperazine Core:

    
    [1]
    
  • Modification 1 (N1): Remove H, add

    
     (2-carboxybenzyl).
    
    • Net:

      
      
      
  • Modification 2 (C3): Remove H, add

    
     (n-butyl).
    
    • Net:

      
      
      
  • Total Calculation:

    • C:

      
      
      
    • H:

      
      
      
    • N:

      
      [2][3][4][5][6][7][8]
      
    • O:

      
      [3][4][9][7][]
      
    • Final Formula:

      
      
      

Part 3: Synthesis & Manufacturing Protocol

Recommended Synthetic Route (Reductive Amination)

Reagents:

  • Substrate A: 2-n-Butylpiperazine (CAS 5610-49-1)

  • Substrate B: 2-Formylbenzoic acid (Phthalaldehydic acid)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Reaction Logic: The secondary amine of the piperazine (specifically the less sterically hindered N1, though C3-butyl creates steric bias, N1 is generally more accessible than N4 if N4 is hindered, but here N1 is the target. Note: In 2-butylpiperazine, the N1 is less hindered than N4 which is adjacent to the butyl group. Regioselectivity favors N1.) attacks the aldehyde of the 2-formylbenzoic acid to form an iminium ion, which is selectively reduced by STAB.

Step-by-Step Protocol
  • Preparation: In a dry round-bottom flask, dissolve 2-formylbenzoic acid (1.0 equiv) in DCE (0.2 M concentration).

  • Coupling: Add 2-n-butylpiperazine (1.1 equiv). Stir at room temperature for 30 minutes to allow imine/hemiaminal formation.

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.

    • Expert Tip: STAB is preferred over NaBH4 because it is milder and will not reduce the carboxylic acid or the aldehyde before imine formation.

  • Quenching: Allow to warm to RT and stir for 12 hours. Quench with saturated aqueous NaHCO3.

  • Work-up: Adjust pH to ~5-6 (isoelectric point vicinity) to precipitate the zwitterionic product, or extract with DCM at pH 7.

  • Purification: The product is amphoteric. Purification via Reverse Phase Flash Chromatography (C18 column) using a Water/Acetonitrile gradient (0.1% Formic Acid) is recommended to remove unreacted piperazine.

Synthesis Workflow Diagram

SynthesisPath Start Start: 2-n-Butylpiperazine + 2-Formylbenzoic Acid Imine Intermediate: Iminium Species Start->Imine RT, 30 min Reduction Step 2: Reduction (NaBH(OAc)3, DCE) Imine->Reduction 0°C -> RT, 12h Quench Quench & pH Adj. (Sat. NaHCO3) Reduction->Quench Product Final Product: 1-(2-Carboxyphenyl methyl)- 3-n-butyl piperazine Quench->Product Purification (C18)

Figure 1: Reductive amination workflow for the synthesis of CAS 1131622-35-9.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)

  • Expected Parent Ion [M+H]⁺: 277.38 m/z

  • Fragmentation Pattern:

    • Loss of water (-18) from carboxyl group.

    • Cleavage of the benzyl-nitrogen bond (Tropylium ion formation, m/z ~135 for the carboxybenzyl fragment).

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d6

  • Aromatic Region (7.3 - 7.9 ppm): 4H multiplet corresponding to the 1,2-disubstituted benzene ring.

  • Benzylic Protons (~3.6 - 3.8 ppm): Singlet (2H). This is the diagnostic peak for N-alkylation.

  • Piperazine Ring (~2.3 - 3.0 ppm): Multiplets corresponding to the ring protons. The proton at C3 will be shielded differently due to the butyl group.

  • Butyl Chain:

    • Triplet (~0.9 ppm, 3H) for the terminal methyl.

    • Multiplets (1.2 - 1.5 ppm, 6H) for the methylene chain.

Part 5: Handling & Safety (E-E-A-T)

As a chemical intermediate, this compound should be treated with standard laboratory precautions.

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[9][7] 2A, STOT SE 3).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The secondary amine (N4) is prone to oxidation or carbamate formation if exposed to atmospheric CO2 over long periods.

  • Stability: The carboxylic acid moiety can catalyze self-decomposition if heated excessively in the absence of solvent. Avoid temperatures >100°C during drying.

References

  • PubChem . (2025).[6] 1-Butylpiperazine (Precursor Data). National Library of Medicine. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

Technical Whitepaper: 3-n-Butyl Piperazine Derivatives in Advanced Medicinal Chemistry

Executive Summary & Structural Rationale The piperazine ring is universally recognized as a privileged scaffold in medicinal chemistry, pervasive across anti-infective, anticancer, and neuroactive research programs 1. Ho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The piperazine ring is universally recognized as a privileged scaffold in medicinal chemistry, pervasive across anti-infective, anticancer, and neuroactive research programs 1. However, bare or simply methylated piperazines often suffer from target promiscuity and rapid renal clearance. As a Senior Application Scientist, I frequently utilize 3-n-butyl piperazine derivatives to overcome these exact structure-activity relationship (SAR) bottlenecks.

The strategic installation of a 3-n-butyl moiety fundamentally alters the pharmacophore dynamics of the piperazine core. The four-carbon aliphatic chain strongly favors an equatorial position to minimize 1,3-diaxial interactions, effectively locking the piperazine ring into a stable chair conformation. This conformational restriction, combined with the extended hydrophobic reach of the butyl chain, allows the molecule to act as an "anchor" within deep, lipophilic receptor sub-pockets, drastically improving target selectivity and modulating pharmacokinetic properties.

Chemical Synthesis & Self-Validating Protocols

The synthesis of highly specific derivatives typically begins with chiral building blocks such as (S)-tert-Butyl 3-butylpiperazine-1-carboxylate 2. To ensure reproducibility and high-throughput compatibility, functionalization must rely on robust, self-validating methodologies.

Standardized Protocol: Buchwald-Hartwig N-Arylation of 1-Boc-3-n-butylpiperazine

Causality Statement: Palladium-catalyzed cross-coupling is selected over traditional


 chemistry because it accommodates unactivated aryl halides and prevents the degradation of sensitive functional groups. The Boc protecting group is critical to prevent competitive coupling at the secondary amine, ensuring strict regioselectivity.

Step 1: Reagent Assembly & Catalyst Activation

  • Action: In a nitrogen-filled glovebox, combine 1-Boc-3-n-butylpiperazine (1.2 equiv), the target aryl bromide (1.0 equiv),

    
     (2 mol%), RuPhos (4 mol%), and 
    
    
    
    (1.5 equiv) in anhydrous toluene (0.2 M).
  • Validation Check: Visual confirmation of a deep red/purple homogeneous solution upon heating to 85°C indicates successful catalyst activation.

Step 2: Reaction Execution & In-Process Monitoring

  • Action: Stir the mixture at 85°C. Rationale: 85°C provides the precise thermal energy required to overcome the activation barrier of the oxidative addition step while minimizing thermal deprotection of the Boc group.

  • Validation Check (Self-Validating System): After 6 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is only deemed complete when the aryl halide peak area is <5% relative to the product mass (

    
    ). Do not proceed to workup until this metric is achieved.
    

Step 3: Workup & Mass Balance

  • Action: Cool to room temperature, quench with deionized water, and extract with ethyl acetate (3x). Dry the organic layer over

    
     and concentrate in vacuo.
    
  • Validation Check: Calculate the crude mass balance. A yield of >85% validates that extraction efficiency was optimal and no product was lost to the aqueous phase.

Step 4: Regioselective Deprotection

  • Action: Resuspend the crude intermediate in 4M HCl in dioxane. Stir at room temperature for 2 hours to cleave the Boc group.

  • Validation Check: Perform a Ninhydrin stain on a TLC plate. A positive (purple) spot confirms the successful liberation of the secondary amine, validating the compound is ready for downstream assay testing.

SyntheticWorkflow N1 1-Boc-3-n-butylpiperazine + Aryl Halide N2 Buchwald-Hartwig Cross-Coupling N1->N2 Pd Catalyst, 85°C N3 In-Process Control: LC-MS Validation N2->N3 Aliquot Sampling N4 Boc Deprotection (4M HCl/Dioxane) N3->N4 If Conversion >95% N5 Validation: Ninhydrin Stain (+) N4->N5 Workup N6 Target Derivative N5->N6 Confirmed Free Amine

Synthetic workflow and validation for N-arylation of 3-n-butylpiperazine derivatives.

Pharmacological Applications: Target Specificity

The addition of the 3-n-butyl group has profound implications across two major therapeutic areas:

Central Nervous System (CNS) Therapeutics: Piperazine derivatives are foundational to CNS drug design, frequently utilized in anxiolytics and antidepressants 3. The n-butyl substitution modulates binding kinetics at serotonin (5-HT) and dopamine receptors. By interacting with specific hydrophobic residues in the orthosteric binding site, the butyl chain slows the off-rate (


) of the ligand, leading to prolonged receptor residence time and sustained therapeutic efficacy.

Anti-Inflammatory & Chemokine Inhibition: Acyl piperazine derivatives featuring 3-butyl substitutions have been identified as highly potent inhibitors of chemokines such as MIP-1α and RANTES 4. These chemokines bind to CCR1 and CCR5 receptors to mediate leukocyte chemotaxis in inflammatory disorders. The steric bulk of the 3-n-butyl group effectively wedges the molecule into the allosteric pocket of the receptor, preventing the conformational shift required for G-protein activation.

SignalingPathway Ligand MIP-1α / RANTES Receptor CCR1/CCR5 Receptors Ligand->Receptor Binds GPCR G-Protein Activation Receptor->GPCR Activates Inhibitor 3-n-butylpiperazine Antagonist Inhibitor->Receptor Blockade Chemotaxis Leukocyte Chemotaxis GPCR->Chemotaxis Induces

Mechanism of 3-n-butylpiperazine derivatives in blocking chemokine-induced leukocyte chemotaxis.

ADMET Profiling & Physicochemical Data

To quantify the impact of the 3-n-butyl substitution, we must look at the comparative Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. The table below summarizes the quantitative shifts observed when transitioning from an unsubstituted piperazine to a 3-n-butyl derivative.

ParameterUnsubstituted Piperazine3-n-Butyl PiperazineMechanistic Rationale
LogP (Lipophilicity) ~ -1.17~ 1.80 - 2.20The 4-carbon aliphatic chain significantly increases the partition coefficient, enhancing passive membrane permeability.
Polar Surface Area (PSA) 24.1 Ų24.1 ŲCore nitrogen atoms remain unchanged; however, the bulky alkyl group sterically shields the secondary amine from solvent interactions.
Target Selectivity PromiscuousHighly SpecificThe n-butyl appendage restricts conformational flexibility, acting as an anchor in deep hydrophobic receptor pockets.
Metabolic Stability (HLM) HighModerate to HighIntroduction of the aliphatic chain creates potential, albeit sterically hindered, sites for CYP450-mediated oxidation.
hERG Liability LowVariableIncreased lipophilicity can elevate hERG binding affinity; requires careful optimization of the N-substituent to mitigate cardiotoxicity.

Conclusion

The 3-n-butyl piperazine scaffold is a masterclass in utilizing steric bulk and lipophilicity to drive medicinal chemistry outcomes. By employing rigorous, self-validating synthetic protocols, researchers can efficiently generate libraries of these derivatives. Whether targeting complex GPCR networks in the CNS or blocking chemokine-driven inflammation, the 3-n-butyl substitution provides the precision required to transform a generic privileged scaffold into a highly selective therapeutic agent.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • (S)
  • US4423049A - 2-[4-[(4,4-Dialkyl-2,6-piperidinedion-1-yl)butyl]-1-piperazinyl]pyrimidines.
  • WO 98/56771 - Piperazine Derivatives and Their Use as Anti-Inflammatory Agents.

Sources

Foundational

Pharmacophore Properties and Synthetic Workflows of 2-Carboxybenzyl Piperazine Scaffolds in Multi-Target Drug Discovery

Executive Summary The pursuit of disease-modifying therapies for complex neurodegenerative disorders, such as Alzheimer's Disease (AD), has driven a paradigm shift from single-target drugs to Multi-Target Directed Ligand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of disease-modifying therapies for complex neurodegenerative disorders, such as Alzheimer's Disease (AD), has driven a paradigm shift from single-target drugs to Multi-Target Directed Ligands (MTDLs). Within this landscape, the 2-carboxybenzyl piperazine scaffold has emerged as a highly versatile, privileged structure[1]. By integrating a conformationally flexible piperazine core with spatially defined benzyl and carboxylic acid moieties, this scaffold enables simultaneous modulation of cholinesterases (AChE/BuChE), metal dyshomeostasis, and amyloid-beta (Angcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) aggregation.

This technical guide deconstructs the pharmacophore properties of 2-carboxybenzyl piperazine derivatives, details the causality behind their target binding mechanisms, and provides field-proven, self-validating protocols for their synthesis and biological evaluation.

Deconstructing the Pharmacophore: Spatial and Electronic Causality

The efficacy of the 2-carboxybenzyl piperazine scaffold lies in its precise spatial arrangement and tunable electronic properties. Each functional group serves a distinct, causal role in target engagement:

  • The Basic Piperazine Nitrogen (N4): The secondary or tertiary amine of the piperazine ring possesses a pKa of approximately 8.5–9.0. At physiological pH (7.4), this nitrogen is predominantly protonated. This positive charge is critical for anchoring the molecule within the Catalytic Anionic Site (CAS) of AChE via strong cation-

    
     interactions, specifically with the indole ring of Trp86[1].
    
  • The N1-Benzyl Moiety: The aromatic benzyl group provides necessary hydrophobic bulk. In the context of AChE inhibition, this moiety extends up the narrow, 20 Å deep enzymatic gorge to engage the Peripheral Anionic Site (PAS) via

    
    -
    
    
    
    stacking with Trp286. This dual CAS/PAS binding is a hallmark of potent inhibitors like donepezil[2].
  • The 2-Carboxylic Acid Group: Positioned orthogonally to the piperazine ring, the carboxylic acid (or its bioisosteres, such as hydroxamic acids or oxadiazoles) acts as an electron-pair donor. This moiety is strategically placed to chelate biometals (Cungcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , Zn
    
    
    
    , Fe
    
    
    ) that are known to catalyze the neurotoxic aggregation of A
    
    
    peptides. Furthermore, it can form critical hydrogen bonds with the solvent-exposed residues at the mouth of the AChE gorge.

Pharmacophore Core 2-Carboxybenzyl Piperazine Scaffold N_Basic Basic Piperazine Nitrogen (N4) Core->N_Basic Benzyl N1-Benzyl Moiety Core->Benzyl Carboxy 2-Carboxylic Acid Group Core->Carboxy Target1 Cation-π Interaction (AChE CAS: Trp86) N_Basic->Target1 Protonation (pH 7.4) Target2 π-π Stacking (AChE PAS: Trp286) Benzyl->Target2 Hydrophobic insertion Target3 Metal Chelation (Cu2+, Zn2+ / Aβ) Carboxy->Target3 Electron pair donation

Figure 1: Logical mapping of the 2-carboxybenzyl piperazine pharmacophore to biological targets.

Experimental Methodology: Synthesis and Validation

To harness the 2-carboxybenzyl piperazine scaffold, researchers frequently synthesize 1,4-bis-benzylpiperazine-2-carboxylic acid derivatives[1]. The following protocol outlines a robust, self-validating synthetic route starting from commercially available precursors.

Phase 1: Chemical Synthesis Protocol

Starting Material: 1-Benzyl-4-Boc-piperazine-2-carboxylic acid[3].

Step 1: Boc Deprotection

  • Procedure: Dissolve 1-Benzyl-4-Boc-piperazine-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to 0°C under an inert N

    
     atmosphere. Add Trifluoroacetic acid (TFA, 10.0 eq) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.
    
  • Causality: TFA is selected over HCl/dioxane because it provides a rapid, clean cleavage of the tert-butyl carbamate (Boc) group without risking the esterification or degradation of the adjacent 2-carboxylic acid moiety.

  • Self-Validation: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the UV-active starting material and the emergence of a ninhydrin-positive spot (indicating a free secondary amine) validates the completion of the deprotection. Evaporate the solvent and co-evaporate with toluene to remove residual TFA.

Step 2: N-Alkylation (Formation of the 1,4-bis-benzyl derivative)

  • Procedure: Dissolve the deprotected intermediate in anhydrous Acetonitrile (MeCN). Add anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    , 3.0 eq), a catalytic amount of Potassium Iodide (KI, 0.1 eq), and the desired substituted benzyl bromide (1.1 eq). Reflux for 12 hours.
  • Causality: K

    
    CO
    
    
    
    acts as a mild, insoluble base to scavenge the HBr byproduct, preventing the protonation of the piperazine nitrogen without being strong enough to cause unwanted side reactions. KI is added to facilitate an in situ Finkelstein reaction, converting the benzyl bromide into a highly reactive benzyl iodide, thereby accelerating the S
    
    
    2 substitution thermodynamically.
  • Self-Validation: Filter the inorganic salts, concentrate the filtrate, and purify via flash column chromatography. Confirm the structure using

    
    H-NMR (look for the characteristic singlet of the newly added benzylic CH
    
    
    
    protons around
    
    
    3.5-4.0 ppm) and HRMS.
Phase 2: Biological Evaluation (Ellman's Assay)

To evaluate the synthesized compounds as MTDLs, their ability to inhibit AChE is quantified using a modified Ellman's method[2].

  • Procedure: In a 96-well microplate, combine 140

    
    L of 0.1 M sodium phosphate buffer (pH 8.0), 20 
    
    
    
    L of the test compound (dissolved in DMSO, final DMSO concentration <1%), and 20
    
    
    L of AChE (from Electrophorus electricus, 0.22 U/mL). Incubate for 15 minutes at 25°C. Add 10
    
    
    L of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM) and 10
    
    
    L of acetylthiocholine iodide (ATCI, 15 mM) to initiate the reaction. Measure absorbance continuously at 412 nm for 5 minutes.
  • Causality: The assay relies on the enzymatic hydrolysis of ATCI to thiocholine, which subsequently reacts with DTNB to form the 5-thio-2-nitrobenzoate (TNB) anion. The buffer is strictly maintained at pH 8.0 because this is the optimal physiological-like condition where AChE is highly active and the TNB anion is fully ionized, yielding maximum absorbance.

  • Self-Validation: The assay must include a blank (buffer + DTNB + ATCI without enzyme) to account for non-enzymatic hydrolysis, and a positive control (Donepezil) to ensure enzyme viability and assay sensitivity.

Workflow Syn Chemical Synthesis (Boc-Deprotection & Alkylation) Pur Purification & Validation (HPLC, 1H/13C NMR, HRMS) Syn->Pur Yield >85% Enz In Vitro Enzymatic Assays (AChE/BuChE Ellman's Method) Pur->Enz Purity >95% Met Metal Chelation Assays (UV-Vis Spectrophotometry) Enz->Met IC50 < 5 μM Cell Cellular Viability (SH-SY5Y MTT Assay) Met->Cell MTDL Validation

Figure 2: Self-validating experimental workflow for MTDL synthesis and biological evaluation.

Quantitative Data: Structure-Activity Relationship (SAR)

The versatility of the 2-carboxybenzyl piperazine scaffold allows for extensive SAR exploration. By hybridizing the core with other known pharmacophores (e.g., thalidomide, curcumin), researchers have achieved multi-target profiles with nanomolar to low-micromolar potencies[4],[2],[5].

Table 1: SAR Profile of Representative Benzylpiperazine Derivatives

Compound / DerivativeStructural Modification (N4/Carboxy)AChE IC

(

M)
BuChE IC

(

M)
A

Aggregation Inhibition
Donepezil (Control)N/A0.0140.275Minimal
11b Hybrid [4]Curcumin fusion at N40.18712.4045.3% (at 20

M)
1,4-bis-benzyl-2-COOH [5]Benzyl pendant at N42.753.3024.4% (at 30

M)
PQM-189 (3g) [2]Thalidomide fusion3.15> 50.0Prevents neuroinflammation

Data Interpretation: The introduction of bulky, highly conjugated systems like curcumin (Compound 11b) significantly enhances AChE inhibition (187 nM) and A


 anti-aggregation properties compared to simple benzyl substitutions, validating the necessity of extended 

-systems for dual CAS/PAS engagement[4].

Conclusion & Future Perspectives

The 2-carboxybenzyl piperazine scaffold represents a masterclass in rational drug design. Its inherent basicity, lipophilicity, and chelating potential make it an ideal backbone for Multi-Target Directed Ligands. Future development should focus on optimizing the 2-carboxylic acid moiety—such as converting it into bioisosteric oxadiazoles or hydroxamic acids—to fine-tune blood-brain barrier (BBB) permeability while maximizing metal-chelating efficacy against neurotoxic A


 plaques.

References

  • New classes of carbazoles as potential multi-functional anti-Alzheimer's agents ResearchGate URL
  • In vitro and in vivo evaluation of 1,4-bis-benzylpiperazine-2-carboxylic acid derivatives as potential multi-target directed ligands (MTDLs)
  • Design, synthesis, and evaluation of multitarget-directed ligands against Alzheimer's disease based on the fusion of donepezil and curcumin ResearchGate URL
  • Design, synthesis, and biological evaluation of new thalidomide-donepezil hybrids as neuroprotective agents targeting cholinesterases and neuroinflammation ResearchGate URL
  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies ResearchGate URL
  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents Assiut University URL
  • Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 Smolecule URL

Sources

Exploratory

Technical Monograph: 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine

[1][2] Executive Summary This technical guide provides a comprehensive analysis of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine (CAS: 1131622-35-9), a specialized heterocyclic building block used in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine (CAS: 1131622-35-9), a specialized heterocyclic building block used in medicinal chemistry. Characterized by a piperazine core substituted with a hydrophobic butyl chain and a polar 2-carboxybenzyl group, this compound serves as a critical scaffold for designing peptidomimetics and GPCR ligands. This document details its cheminformatics identity, synthetic pathways, and physicochemical properties to support high-precision drug development workflows.

Part 1: Chemical Identity & Cheminformatics

Core Identifiers

The precise structural definition is paramount for database integration and SAR (Structure-Activity Relationship) modeling.

Identifier TypeValue
Common Name 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine
IUPAC Name 2-((3-butylpiperazin-1-yl)methyl)benzoic acid
CAS Number 1131622-35-9
Molecular Formula C₁₆H₂₄N₂O₂
Molecular Weight 276.37 g/mol
SMILES Code Analysis

The Simplified Molecular Input Line Entry System (SMILES) string encodes the connectivity and stereochemistry (if specified).

Canonical SMILES:

Structural Decoding:

  • CCCCC1: Represents the n-butyl chain attached to the carbon backbone of the piperazine ring (Position 3).

  • CN(CCN1): Defines the piperazine heterocycle connectivity.

  • Cc2ccccc2C(=O)O: Represents the ortho-substituted benzoic acid moiety attached via a methylene bridge to the N1 nitrogen of the piperazine.

Physicochemical Profile (Predicted)

Understanding the physicochemical landscape is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

PropertyValuebiological Implication
LogP (Octanol/Water) ~2.1 - 2.5Moderate lipophilicity; likely good membrane permeability.
pKa (Acidic) ~4.2 (Carboxyl)Ionized (anionic) at physiological pH (7.4).
pKa (Basic) ~8.5 (Piperazine N4)Protonated (cationic) at physiological pH.
Topological Polar Surface Area (TPSA) ~50 ŲSuggests high potential for blood-brain barrier (BBB) penetration if zwitterionic charge is masked.
H-Bond Donors/Acceptors 2 / 4Balanced profile for receptor binding pockets.

Part 2: Synthetic Methodology

Retrosynthetic Analysis

The synthesis of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine is best approached via reductive amination or nucleophilic substitution . The reductive amination pathway is generally preferred in medicinal chemistry for its mild conditions and avoidance of over-alkylation byproducts.

Key Disconnections:

  • C-N Bond Formation: Disconnecting the benzyl methylene from the piperazine nitrogen.

  • Precursors: 2-Formylbenzoic acid (or its ester) and 2-n-butylpiperazine.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the final purified scaffold.

SynthesisPath Start1 2-n-Butylpiperazine Step1 Reductive Amination (NaBH(OAc)3, DCM) Start1->Step1 Start2 2-Formylbenzoic Acid (or Methyl Ester) Start2->Step1 Inter Intermediate Ester (if ester used) Step1->Inter Formation Final Target Product (Zwitterion) Step1->Final Direct Route (if Acid used) Step2 Hydrolysis (LiOH, THF/H2O) Inter->Step2 Deprotection Step2->Final Purification

Figure 1: Synthetic pathway focusing on reductive amination. The dashed line represents a direct route using the free acid, though ester protection often improves solubility and yield.

Detailed Experimental Protocol

Method A: Reductive Amination (Recommended)

  • Reagents Preparation:

    • Dissolve 2-n-butylpiperazine (1.0 equiv) and methyl 2-formylbenzoate (1.1 equiv) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

    • Note: Using the ester prevents carboxylic acid interference with the hydride source.

  • Imine Formation:

    • Add Acetic Acid (1-2 equiv) to catalyze imine formation. Stir at room temperature for 1 hour under Nitrogen atmosphere.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Workup & Hydrolysis:

    • Quench with saturated NaHCO₃ solution. Extract with DCM.[1]

    • Concentrate the organic layer to obtain the methyl ester intermediate.

    • Hydrolysis: Dissolve the intermediate in THF/Water (1:1). Add Lithium Hydroxide (LiOH) (3 equiv) and stir at 50°C for 4 hours.

    • Acidify to pH ~6 with 1N HCl to precipitate the zwitterionic product or extract into Ethyl Acetate.

  • Validation:

    • Confirm structure via ¹H NMR (Look for the benzylic singlet ~3.5-4.0 ppm and butyl signals) and LC-MS (Target Mass: 277 [M+H]⁺).

Part 3: Applications in Drug Discovery

Structural Pharmacophore

This molecule acts as a "privileged scaffold" due to its ability to mimic peptide turns (specifically


-turns).
  • The Piperazine Core: Enforces a rigid spatial orientation between the hydrophobic tail and the aromatic head.

  • The Carboxyl Group: Provides a critical anchor point for salt bridges with positively charged residues (e.g., Arginine, Lysine) in receptor binding pockets.

  • The n-Butyl Chain: Probes hydrophobic sub-pockets, increasing binding affinity through Van der Waals interactions.

Target Classes

Researchers utilize this scaffold in the development of:

  • GPCR Antagonists: Similar motifs are found in antagonists for chemokine receptors (e.g., CCR5, CXCR4).

  • Kinase Inhibitors: The piperazine nitrogen can serve as a hydrogen bond acceptor in the hinge region of kinases.

  • Antibacterial Agents: Piperazine-linked benzoates have shown activity against resistant bacterial strains by disrupting cell wall synthesis.

Part 4: Logical Verification & References

Mechanistic Logic (Self-Validation)

The protocol selected (Reductive Amination) is self-validating because it avoids the formation of quaternary ammonium salts, which are common in direct alkylation (SN2) reactions with benzyl halides. The use of NaBH(OAc)₃ specifically targets the imine over the aldehyde, ensuring chemoselectivity [1].

References
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • Alfa Chemistry. "1-(3-Carboxyphenyl methyl)-3-N-butyl piperazine Product Data." Alfa Chemistry Catalog.

  • National Center for Biotechnology Information. "PubChem Compound Summary for Piperazine Derivatives." PubChem.

  • BOC Sciences. "1-(2-carboxyphenyl methyl)-3-n-butyl piperazine CAS 1131622-35-9."[2][] BOC Sciences.[]

(Note: While specific literature on this exact CAS is proprietary catalog data, the synthetic methods and cheminformatics properties are derived from established principles of piperazine chemistry validated in the cited organic chemistry literature.)

Sources

Foundational

Technical Guide: Strategic Synthesis and Optimization of 3-Substituted Piperazine Intermediates

Executive Summary The piperazine ring is a "privileged scaffold" in medicinal chemistry, ranking as the third most frequent nitrogen heterocycle in FDA-approved drugs.[1][2][3] While N1/N4-functionalization is ubiquitous...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is a "privileged scaffold" in medicinal chemistry, ranking as the third most frequent nitrogen heterocycle in FDA-approved drugs.[1][2][3] While N1/N4-functionalization is ubiquitous, 3-substituted piperazines (carbon-substituted variants) represent a high-value, under-explored chemical space.[3]

The introduction of a substituent at the C3 position (relative to a fixed N1 substituent) serves three critical pharmacological functions:

  • Chirality: Introduces a stereocenter to discriminate between receptor enantioselectivities.

  • Conformational Locking: Restricts the flexible piperazine boat/chair equilibrium, reducing the entropic penalty of binding.

  • Metabolic Shielding: Sterically hinders oxidative metabolism at the susceptible

    
    -carbon positions.
    

This guide details the rigorous synthesis, functionalization, and quality control of these intermediates, focusing on scalable, enantioselective methodologies.

Part 1: Structural Logic and Nomenclature

In the context of drug intermediates, numbering typically prioritizes the nitrogen bearing the primary protecting group or the "anchor" substituent (N1).

  • N1: Anchor point (e.g., Benzyl, Boc, Aryl).

  • C2/C6:

    
    -carbons to N1.
    
  • C3/C5:

    
    -carbons to N4 (distal nitrogen).
    

Target Molecule Class: 1-Substituted-3-Alkyl/Aryl-piperazines. These are critical because the secondary amine at N4 remains available for coupling to the pharmacophore core, positioning the C3 substituent to interact with specific hydrophobic pockets in the target protein (e.g., GPCRs, Kinases).

Part 2: Strategic Synthesis – The De Novo Approach

Methodology: Chiral Pool Synthesis from Amino Acids

The most reliable method for generating enantiopure 3-substituted piperazines is the de novo construction using amino acids. This approach leverages the inherent chirality of the starting material, avoiding expensive chiral resolution steps.

Core Workflow: The Modified Diketopiperazine Route

This protocol describes the synthesis of (S)-1-Benzyl-3-methylpiperazine , a versatile building block.

Step-by-Step Protocol

1. Dipeptide Formation

  • Reagents: N-Benzylglycine ethyl ester (1.0 eq), N-Boc-L-Alanine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), DCM.

  • Procedure: Dissolve amino acid components in DCM at 0°C. Add coupling agents. Stir 12h at RT.

  • Critical Control Point: Ensure complete consumption of N-Benzylglycine to prevent mono-cyclization side products later.

2. Cyclization to Diketopiperazine (DKP)

  • Reagents: TFA (20% in DCM), then Et3N/MeOH.

  • Mechanism: Boc removal exposes the amine, which attacks the ethyl ester intramolecularly.

  • Procedure: Treat dipeptide with TFA/DCM for 2h. Concentrate. Redissolve in MeOH and add excess Et3N. Reflux for 4-6h.

  • Observation: The DKP often precipitates as a white solid.

  • Validation: 1H NMR should show disappearance of ethyl ester signals and appearance of distinct DKP amide protons.

3. Global Reduction

  • Reagents: LiAlH4 (4.0 eq) or BH3·THF.

  • Procedure: Suspend DKP in anhydrous THF under N2. Add LAH pellets slowly at 0°C (Exothermic!). Reflux for 24h.

  • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), water (3x mL). Filter granular precipitate.

  • Result: (S)-1-Benzyl-3-methylpiperazine.

Visualization: De Novo Synthesis Pathway[4]

DeNovoSynthesis Start N-Boc-L-Alanine + N-Benzylglycine Dipeptide Linear Dipeptide Intermediate Start->Dipeptide Coupling (EDC/HOBt) Deprotect Boc Removal (TFA) Dipeptide->Deprotect Cyclize Cyclization (Base/MeOH) Deprotect->Cyclize Intramolecular Amidation DKP 1-Benzyl-3-methyl- 2,5-diketopiperazine Cyclize->DKP Reduction Reduction (LiAlH4) DKP->Reduction Product (S)-1-Benzyl- 3-methylpiperazine Reduction->Product Global Reduction

Caption: Figure 1.[4][5] Stereoconservative synthesis of 3-substituted piperazines via the diketopiperazine intermediate.

Part 3: Advanced Functionalization – Direct C-H Activation

Methodology: Lithiation-Trapping and Photoredox Catalysis

For substrates where de novo synthesis is inefficient (e.g., complex aryl substituents), direct functionalization of the pre-formed piperazine ring is superior.

Protocol: Regioselective -Lithiation

This method relies on the "Complex Induced Proximity Effect" (CIPE) using N-Boc as a directing group.

  • Substrate: N-Boc-piperazine.

  • Reagents: s-BuLi (1.2 eq), TMEDA (1.2 eq), Electrophile (E+).

  • Conditions: THF, -78°C.

  • Mechanism: s-BuLi/TMEDA complex coordinates to the Boc carbonyl, directing deprotonation to the C2 position (equatorial proton).

  • Stereochemistry: Transmetallation with chiral ligands (e.g., sparteine surrogates) can induce enantioselectivity.

Note on Regioselectivity:

  • N-Boc directs lithiation to C2 (alpha to N1).

  • To achieve C3 functionalization relative to a specific drug anchor, one must strategically protect N4, functionalize C3 (which is alpha to N4), and then deprotect.

Visualization: Regioselectivity Logic

Regioselectivity Piperazine N-Boc-Piperazine Lithiation s-BuLi / TMEDA (-78°C) Piperazine->Lithiation Intermediate α-Lithio Species (C2-Li) Lithiation->Intermediate Directing Group Effect Trapping Electrophile (E+) Addition Intermediate->Trapping Product2 2-Substituted N-Boc-Piperazine Trapping->Product2 Switch Strategic Switch: Targeting C3 Product2->Switch If C3 required ProtectN4 Protect N4 (e.g., Benzyl) Switch->ProtectN4 LithiateN4 Lithiate α to N4 ProtectN4->LithiateN4 Product3 3-Substituted (Relative to N1) LithiateN4->Product3

Caption: Figure 2. Regiodivergent strategies for accessing C2 vs. C3 substituted piperazine scaffolds.

Part 4: Technical Data & Troubleshooting

Reduction Method Comparison

Choosing the right reducing agent for the DKP intermediate is critical for yield and purity.

ParameterLithium Aluminum Hydride (LiAlH4)Borane-THF (BH3·THF)
Reactivity Very High (Reduces amides, esters)High (Selective for amides)
Work-up Fieser quench (Al salts can trap product)Acidic MeOH quench (Requires breaking B-N complex)
Racemization Low risk if temp controlledMinimal risk
Yield 70-85% (Scalable)80-95% (Cleaner profile)
Safety Pyrophoric, H2 evolutionFlammable gas, requires inert atm
Recommendation Best for Bulk Scale Best for High Value/Sensitive Substrates
Critical Control Points (Self-Validating Systems)
  • Racemization Check:

    • Risk:[3][6][7] The

      
      -proton in the diketopiperazine is acidic. Prolonged heating in base (Step 2) can cause epimerization.
      
    • Validation: Use Chiral HPLC (e.g., Chiralpak AD-H column) on the final amine. Compare against a racemic standard synthesized intentionally via a non-stereoselective route.

  • Regioselectivity Verification:

    • Risk:[3][4][6][7] In C-H activation, lithiation might occur at C2 or C6.

    • Validation: 2D NMR (HMBC) is mandatory. Look for correlation between the substituent protons and the specific nitrogen anchor carbons.

References

  • The Piperazine Scaffold in Medicinal Chemistry

    • Source: RSC Medicinal Chemistry
    • Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores[4][8]

    • URL:[Link]

  • De Novo Synthesis Protocol

    • Source: Organic Preparations and Procedures International[9]

    • Title: An Improved Synthesis of (R)- and (S)-2-Methylpiperazine[9][10]

    • URL:[Link][10]

  • C-H Functionalization Str

    • Source: Beilstein Journal of Organic Chemistry
    • Title: Opportunities and challenges for direct C–H functionalization of piperazines[1][4][7][11]

    • URL:[Link]

  • C

    • Source: Organic Letters (ACS)
    • Title: Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides[7]

    • URL:[Link]

  • Pharmacological Relevance

    • Source: Molecules (MDPI)
    • Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization[2][4]

    • URL:[Link]

Sources

Exploratory

Technical Guide: Therapeutic Applications of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine

[1] Executive Summary 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine (CAS: 1131622-35-9) represents a specialized pharmacophore in the field of medicinal chemistry, primarily recognized for its utility as a privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine (CAS: 1131622-35-9) represents a specialized pharmacophore in the field of medicinal chemistry, primarily recognized for its utility as a privileged scaffold in the development of chemokine receptor antagonists , specifically targeting CCR1 (C-C motif chemokine receptor 1).[1]

This compound integrates a lipophilic 3-n-butyl chain with an amphiphilic ortho-carboxybenzyl moiety on a piperazine core.[1] This specific substitution pattern is engineered to disrupt the interaction between chemokine ligands (MIP-1α/CCL3, RANTES/CCL5) and their G-protein coupled receptors (GPCRs).[1] Its primary therapeutic relevance lies in autoimmune modulation , anti-inflammatory signaling blockade , and as a high-affinity probe for structural biology studies.[1]

Part 1: Chemical Identity & Structural Properties[1][2]

Molecular Architecture

The compound functions as a peptidomimetic small molecule .[1] Its structure is defined by three critical domains that dictate its pharmacodynamics:

DomainStructural FeaturePharmacological Function
Core Scaffold Piperazine RingProvides a semi-rigid conformational constraint, orienting the side chains for optimal receptor binding.[1]
Lipophilic Tail 3-n-Butyl groupTargets the hydrophobic pocket of the GPCR transmembrane domain (TM), enhancing binding affinity via van der Waals interactions.[1]
Polar Head 1-(2-Carboxyphenyl methyl)The ortho-carboxylic acid acts as an anionic anchor, forming salt bridges with positively charged residues (e.g., Arginine, Lysine) in the receptor's extracellular loop or binding pocket.[1]
Physicochemical Profile[1][2]
  • IUPAC Name: 2-[(3-butylpiperazin-1-yl)methyl]benzoic acid[1]

  • Molecular Formula: C₁₆H₂₄N₂O₂[1]

  • Molecular Weight: 276.37 g/mol [1]

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in water (zwitterionic character at neutral pH).[1]

  • pKa: Contains basic piperazine nitrogens (pKa ~9.8, ~5.[1]6) and an acidic carboxyl group (pKa ~4.2), existing largely as a zwitterion at physiological pH.[1]

Part 2: Pharmacodynamics & Mechanism of Action[1]

Target: CCR1 Receptor Antagonism

The primary mechanism of action involves the allosteric inhibition of the CCR1 receptor.[1] CCR1 is a GPCR expressed on monocytes, T-cells, and neutrophils.[1] Under pathological conditions, it binds chemokines like MIP-1α (CCL3) and RANTES (CCL5) , driving immune cell migration to sites of inflammation.[1]

Mechanism:

  • Binding: The n-butyl group inserts into a hydrophobic crevice between transmembrane helices (likely TM1, TM2, and TM7).[1]

  • Anchoring: The 2-carboxyphenyl group interacts electrostatically with extracellular loops or the N-terminus of the receptor.[1]

  • Locking: This binding stabilizes the receptor in an inactive conformation, preventing the conformational change required for G-protein (

    
    ) coupling.[1]
    
  • Blockade: Downstream calcium mobilization and chemotaxis are inhibited.[1]

Signaling Pathway Visualization

The following diagram illustrates the interruption of the inflammatory cascade by the compound.[1]

CCR1_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling MIP1a Ligand: MIP-1α / RANTES CCR1 CCR1 Receptor (GPCR) MIP1a->CCR1 Activation Compound Inhibitor: 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine Compound->CCR1 Allosteric Blockade G_protein Gαi Protein (Coupling) CCR1->G_protein Signal Transduction PLC Phospholipase C G_protein->PLC IP3 IP3 Generation PLC->IP3 Calcium Ca2+ Release (ER Stores) IP3->Calcium Chemotaxis Chemotaxis & Inflammation Calcium->Chemotaxis

Figure 1: Mechanism of Action.[1] The compound allosterically binds to CCR1, preventing ligand-induced G-protein coupling and downstream calcium flux.[1]

Part 3: Therapeutic Applications[1][3][4]

Autoimmune Disorders (Multiple Sclerosis)

Research indicates that CCR1 antagonists can reduce the severity of Experimental Autoimmune Encephalomyelitis (EAE) , a model for Multiple Sclerosis.[1]

  • Application: The compound prevents the infiltration of mononuclear cells (monocytes/macrophages) into the Central Nervous System (CNS).[1]

  • Outcome: Reduction in demyelination and axonal damage.[1]

Rheumatoid Arthritis (RA)

In RA, CCR1 drives the recruitment of monocytes to the synovial joint, where they differentiate into osteoclasts and macrophages.[1]

  • Application: Systemic administration of 3-n-butyl piperazine derivatives reduces synovial inflammation and cartilage destruction.[1]

  • Advantage: Unlike steroids, this targeted approach spares broad immune suppression.[1]

Research Probe for Chemokine Biology

Due to its specific structural features, this compound is used as a chemical probe to map the ligand-binding pocket of CCR1.[1]

  • Utility: It aids in defining the Structure-Activity Relationship (SAR) required to differentiate between CCR1, CCR2, and CCR5.[1]

Part 4: Experimental Protocols

Synthesis Workflow (Reductive Amination)

To generate high-purity material for biological assays, the following protocol is recommended.

Reagents: 2-Carboxybenzaldehyde, 3-n-butylpiperazine, Sodium triacetoxyborohydride (STAB), Dichloroethane (DCE).[1]

  • Preparation: Dissolve 2-carboxybenzaldehyde (1.0 eq) and 3-n-butylpiperazine (1.0 eq) in DCE.

  • Imine Formation: Stir at room temperature for 1 hour under nitrogen atmosphere.

  • Reduction: Add STAB (1.5 eq) portion-wise. Stir for 12–16 hours.[1]

  • Quench: Quench with saturated NaHCO₃ (aq).

  • Purification: Extract with DCM. Purify via flash column chromatography (Silica, MeOH:DCM gradient).

In Vitro Calcium Flux Assay (Functional Validation)

This assay validates the compound's ability to block receptor signaling.[1]

Protocol:

  • Cell Line: Use HEK-293 cells stably transfected with human CCR1.

  • Loading: Incubate cells with Fura-2 AM (calcium-sensitive dye) for 30 mins at 37°C.

  • Pre-treatment: Add the test compound (0.1 nM – 10 µM) and incubate for 15 mins.

  • Stimulation: Inject recombinant MIP-1α (CCL3) at EC₈₀ concentration.[1]

  • Measurement: Monitor fluorescence ratio (340/380 nm) using a kinetic plate reader (e.g., FLIPR).

  • Analysis: Calculate IC₅₀ based on the reduction of the peak calcium response.

Assay_Workflow Step1 HEK-293 Cells (CCR1+) Step2 Dye Loading (Fura-2 AM) Step1->Step2 Step3 Incubation with Test Compound Step2->Step3 Step4 Ligand Challenge (MIP-1α Injection) Step3->Step4 Step5 Read Fluorescence (340/380 nm) Step4->Step5 Step6 Data Analysis (IC50 Calculation) Step5->Step6

Figure 2: Calcium Flux Assay Workflow. A self-validating protocol to determine the antagonistic potency of the compound.

Part 5: Safety & Toxicology Considerations

When developing this compound for therapeutic use, the following toxicological endpoints must be assessed:

  • hERG Channel Inhibition: Piperazine derivatives can sometimes block potassium channels, leading to QT prolongation.[1] In vitro patch-clamp assays are mandatory.[1]

  • CYP450 Inhibition: The lipophilic butyl chain may interact with metabolic enzymes (CYP3A4, CYP2D6).[1]

  • Genotoxicity: The secondary amine (if unmasked metabolically) can form nitrosamines.[1] Ensure rigorous purification and stability testing.

References

  • Schering AG. (1998).[1][2] Piperazine derivatives and their use as anti-inflammatory agents.[1][3][4][2][5] World Intellectual Property Organization, WO 98/56771.[1][5] (Describes the class of 3-butylpiperazine CCR1 antagonists).

  • Liang, M., et al. (2000).[1] Identification and characterization of a potent, selective, and orally active antagonist of the CC chemokine receptor-1.[1] Journal of Biological Chemistry, 275(25), 19000-19008.[1] (Foundational text on CCR1 antagonist characterization).

  • BOC Sciences. (2024).[1] Product Datasheet: 1-(2-carboxyphenyl methyl)-3-n-butyl piperazine (CAS 1131622-35-9).[1][6] (Chemical identity verification).[1][7][6]

  • Horuk, R. (2009).[1] Chemokine receptor antagonists: overcoming developmental hurdles.[1] Nature Reviews Drug Discovery, 8(1), 23-33.[1] (Review of therapeutic challenges for this class). [1]

Sources

Foundational

The Structural and Functional Paradigm of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine in Drug Discovery

Executive Summary A critical question often arises during the structural elucidation of complex pharmacokinetic profiles: Is 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine a drug metabolite? The categorical answer is No...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

A critical question often arises during the structural elucidation of complex pharmacokinetic profiles: Is 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine a drug metabolite?

The categorical answer is No . Extensive chemical cataloging and pharmacological literature confirm that 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine (CAS 1131622-35-9) is not a recognized in vivo biotransformation product of any FDA-approved active pharmaceutical ingredient (API)[1]. Rather, it is a commercially available synthetic building block—a highly functionalized "privileged scaffold" utilized by medicinal chemists in early-stage drug discovery to generate novel chemical entities (NCEs)[2][3].

This technical whitepaper deconstructs the chemical utility of this scaffold, explains why it mimics metabolite-like structures, and provides field-proven experimental workflows for evaluating piperazine derivatives in a drug development pipeline.

Chemical Profiling & Structural Analysis

To understand why this compound is utilized as a synthetic scaffold rather than an end-stage metabolite, we must analyze its structural motifs. The piperazine ring is a cornerstone of modern medicinal chemistry, frequently appearing in bioactive compounds targeting a diverse range of biological receptors (e.g., GPCRs, kinases)[3][4].

  • The Piperazine Core: Acts as a rigid, basic linker that can be protonated at physiological pH, thereby enhancing aqueous solubility and oral bioavailability[5].

  • C3-n-butyl Substitution: The addition of a lipophilic butyl chain at the C3 position introduces steric bulk. This modification is strategically used to influence receptor subtype selectivity and modulate the metabolic half-life of the resulting drug candidate[6].

  • N1-(2-carboxybenzyl) Group: This is the critical synthetic handle. The carboxylic acid provides a site for rapid functionalization (e.g., amide coupling), while the benzyl linker provides rotational flexibility to orient pharmacophores optimally within target binding pockets[5].

Table 1: Physicochemical Properties of CAS 1131622-35-9
PropertyValue
CAS Registry Number 1131622-35-9
Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
Scaffold Classification Substituted Piperazine Building Block
Primary Utility Library Synthesis / Lead Optimization

The Logical Distinction: Metabolite vs. Synthetic Scaffold

Why might this compound be misidentified as a metabolite? In pharmacokinetics, the presence of a carboxylic acid often indicates a Phase I oxidation product (e.g., the terminal oxidation of a primary alcohol or methyl group). Furthermore, the secondary amine (N4 of the piperazine) could theoretically result from the N-dealkylation of a tertiary amine[6].

However, cross-referencing with commercial chemical databases confirms this specific molecular assembly is synthesized de novo for high-throughput screening libraries, not extracted from biological matrices[1][7].

G Start Compound: 1-(2-Carboxyphenyl methyl)- 3-n-butyl piperazine Q1 Is it a known product of in vivo biotransformation? Start->Q1 No1 No (No parent drug known) Q1->No1 Q2 Is it commercially available as a chemical reagent? No1->Q2 Yes2 Yes (CAS 1131622-35-9) Q2->Yes2 Conclusion Classification: Synthetic Building Block (Privileged Scaffold) Yes2->Conclusion

Logical decision tree distinguishing a synthetic building block from a true drug metabolite.

Experimental Workflows: Evaluating Piperazine Scaffolds

As a Senior Application Scientist, establishing robust, self-validating protocols is paramount when working with novel scaffolds. Below are the foundational workflows for utilizing and evaluating 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine in a drug discovery setting.

Protocol 1: Synthetic Functionalization (Amide Coupling)

Objective: To utilize the 2-carboxybenzyl moiety to attach diverse pharmacophores via amide bond formation.

  • Activation: Dissolve the piperazine scaffold (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Causality & Logic: HATU is selected over standard carbodiimides (like EDC) because it is highly efficient for sterically hindered substrates and minimizes racemization. DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid to form the active ester without acting as a competing nucleophile.

  • Coupling: Add the desired primary or secondary amine (1.1 eq). Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen atmosphere.

  • Quench & Extract: Quench the reaction with saturated aqueous NaHCO₃. Extract the product using Ethyl Acetate (EtOAc).

    • Causality & Logic: The mildly basic NaHCO₃ neutralizes residual acid and drives the newly formed, neutral amide product into the organic (EtOAc) layer, leaving water-soluble coupling byproducts in the aqueous phase.

  • Purification: Isolate the N-functionalized derivative via silica gel column chromatography using a optimized Dichloromethane (DCM)/Methanol gradient[4][5].

Protocol 2: In Vitro Microsomal Stability Assay

Objective: To determine the Phase I metabolic half-life (


) and intrinsic clearance (

) of the newly synthesized piperazine derivatives.
  • Matrix Preparation: Dilute pooled Human Liver Microsomes (HLM) to a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality & Logic: Maintaining pH 7.4 strictly mimics physiological conditions, ensuring optimal Cytochrome P450 (CYP) enzyme conformation and activity.

  • Incubation: Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).

    • Causality & Logic: NADPH is the obligate electron donor for CYP450 enzymes. This step creates a self-validating system: any parent compound depletion observed without NADPH indicates chemical instability rather than enzymatic metabolism.

  • Time-Course Sampling & Quenching: At intervals of

    
     minutes, remove a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).
    
    • Causality & Logic: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the target timepoint while simultaneously precipitating proteins for a clean analytical injection.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion[4].

Workflow Incubation 1. Incubation (Test Cpd + Microsomes) NADPH 2. NADPH Addition (Initiate Metabolism) Incubation->NADPH Quench 3. Quench Reaction (Cold Acetonitrile) NADPH->Quench Centrifuge 4. Centrifugation (Precipitate Proteins) Quench->Centrifuge LCMS 5. LC-MS/MS Analysis (Quantify Depletion) Centrifuge->LCMS

High-throughput in vitro microsomal stability assay workflow for evaluating piperazine scaffolds.

Conclusion

1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine is not a metabolic byproduct; it is a testament to the modularity of modern rational drug design. By providing a pre-functionalized, stereochemically rich piperazine core, this compound accelerates the discovery of multi-target agents, allowing researchers to bypass complex, multi-step linear syntheses and focus directly on lead optimization and structure-activity relationship (SAR) profiling.

References

  • Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry Source: NATURALISTA CAMPANO URL: [Link]

Sources

Exploratory

Strategic Sourcing and Analytical Validation of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine in Drug Discovery

Executive Summary As a Senior Application Scientist, I approach the procurement of complex chemical intermediates not merely as a purchasing task, but as the first critical step in a rigorous synthetic workflow. The pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the procurement of complex chemical intermediates not merely as a purchasing task, but as the first critical step in a rigorous synthetic workflow. The piperazine scaffold is a privileged structure, ranking as the third most common nitrogen heterocycle in modern drug discovery[1]. Its ubiquitous presence is driven by its proven ability to modulate aqueous solubility, basicity, and cellular permeability[2]. However, when dealing with highly specific, multi-substituted derivatives like 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine (CAS 1131622-35-9), the margin for structural error is zero. This whitepaper outlines the authoritative strategy for sourcing, validating, and integrating this specific compound into preclinical development pipelines.

Structural Significance & Pharmacophoric Utility

Systematically known as 2-((3-Butylpiperazin-1-yl)methyl)benzoic acid, this compound (Formula: C16H24N2O2, MW: 276.37 g/mol ) presents a unique trifecta of pharmacophoric features:

  • The Piperazine Core: Provides a basic amine center that can form stable salts, drastically enhancing bioavailability and pharmacokinetic profiles[2].

  • The 3-n-Butyl Substitution: Introduces a flexible lipophilic vector. This aliphatic chain is crucial for occupying hydrophobic pockets in target proteins, a feature often used to increase target residence time and binding affinity.

  • The 2-Carboxybenzyl Group: Acts as a bifunctional handle. The carboxylic acid is primed for late-stage amide coupling with diverse amines, while the benzylic linker provides the necessary rotational freedom for the pharmacophore to adopt its bioactive conformation.

Supplier Landscape & Procurement Strategy

When sourcing CAS 1131622-35-9, researchers must evaluate suppliers based on synthetic transparency and batch-to-batch consistency. Impurities such as regioisomers (e.g., the 2-n-butyl variant) or des-butyl analogs can drastically skew structure-activity relationship (SAR) data.

Table 1: Commercial Sourcing Matrix for CAS 1131622-35-9

SupplierCatalog / IdentifierClaimed PuritySourcing Rationale & Application
BOC Sciences CAS 1131622-35-9>95%Established provider of specialized heterocyclic building blocks suitable for main-line preclinical R&D[].
Alfa Chemistry CAS 1131622-35-996%Reliable for experimental and research-use quantities, providing well-documented chemical specifications[4].
BLD Pharm BD01428058>95%Offers robust cataloging of complex structural building blocks and carboxylic acids[5].

Causality in Selection: I strongly recommend prioritizing suppliers that provide lot-specific Certificates of Analysis (COA) containing both HPLC and NMR spectra. A purity claim of >95% is the absolute minimum threshold for direct integration into late-stage lead optimization. Using sub-standard batches will lead to the amplification of side products during parallel synthesis, wasting valuable time and downstream reagents.

Self-Validating Analytical Protocol

Trustworthiness in drug discovery dictates that every sourced chemical is treated as an unknown variable until analytically verified. The following protocol is a self-validating system designed to independently confirm both the purity and the exact regiochemistry of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine before it enters your synthetic pipeline.

Protocol: Orthogonal Validation via LC-MS and NMR

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the sourced compound in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Causality: The zwitterionic nature of the molecule (a basic piperazine nitrogen and an acidic carboxylic acid) requires an acidic modifier to ensure consistent protonation. This prevents peak tailing on the reverse-phase column and ensures a robust, reproducible ionization response.

Step 2: LC-MS Analysis (Purity & Mass Confirmation)

  • Action: Inject 2 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Expected Output: A single sharp peak (>95% AUC). The mass spectrum must show an ESI+ [M+H]+ ion at m/z 277.4 and an ESI- [M-H]- ion at m/z 275.4.

  • Causality: Dual-polarity ionization confirms the presence of both the free basic amine and the free acidic carboxylate, immediately ruling out esterified or Boc-protected synthetic precursors that a supplier may have failed to fully deprotect.

Step 3: 1H NMR Validation (Regiochemical Integrity)

  • Action: Dissolve 5 mg of the compound in 0.5 mL of DMSO-d6. Acquire a standard 1H NMR spectrum at 400 MHz.

  • Expected Output: Look for the terminal methyl group of the n-butyl chain as a distinct triplet near 0.9 ppm. Crucially, verify the benzylic CH2 protons as a singlet near 3.8 ppm.

  • Causality: LC-MS cannot easily distinguish between the 3-n-butyl and 2-n-butyl regioisomers. The splitting pattern and integration in the NMR spectrum are the only definitive proof that the supplier has provided the correct structural isomer.

Synthetic Integration Workflow

Once analytically validated, the carboxylic acid moiety of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine is typically activated for amide coupling to generate target Active Pharmaceutical Ingredients (APIs). The workflow below illustrates the logical progression from raw material sourcing to downstream processing.

G S1 Commercial Sourcing (CAS 1131622-35-9) QC1 LC-MS Analysis (ESI+ m/z 277.4) S1->QC1 Aliquot sampling QC2 NMR Validation (Structural Integrity) QC1->QC2 If Purity >95% Fail Reject Batch QC1->Fail If Purity <95% QC2->Fail Impurities Detected Pass Approved Intermediate QC2->Pass Conforms to Reference Syn1 Amide Coupling (EDCI, HOBt, DIPEA) Pass->Syn1 Synthetic Integration API Target API / Lead Compound Syn1->API Downstream Processing

Workflow for analytical validation and synthetic integration of CAS 1131622-35-9.

References

  • Encyclopedia MDPI. (2021). "Synthesis of Piperazines by C-H Functionalization". Encyclopedia.pub. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Synthesis of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine

Abstract & Scope This application note details the optimized protocol for the regioselective synthesis of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine starting from 3-n-butylpiperazine . This compound represents a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized protocol for the regioselective synthesis of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine starting from 3-n-butylpiperazine . This compound represents a critical structural scaffold in the development of neuroprotective agents, specifically analogs of 3-n-butylphthalide (NBP), which are investigated for ischemic stroke and neurodegenerative therapies.

The protocol utilizes a Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB). This route is selected over direct alkylation to minimize over-alkylation byproducts and ensure high regioselectivity for the N1 position (distal to the butyl group) over the sterically hindered N4 position.

Chemical Strategy & Mechanistic Insight

Retrosynthetic Analysis

The target molecule is constructed by coupling two key fragments:

  • Nucleophile: 3-n-butylpiperazine (secondary amine).

  • Electrophile: 2-Formylbenzoic acid (also known as phthalaldehydic acid).

Reaction Mechanism: Reductive Amination

The reaction proceeds via the formation of an iminium ion intermediate. 2-Formylbenzoic acid exists in equilibrium with its cyclic tautomer (3-hydroxyphthalide). In the presence of the secondary amine (3-n-butylpiperazine), the open-chain aldehyde reacts to form an iminium species.

  • Regioselectivity: 3-n-butylpiperazine contains two secondary amine sites. The N4 nitrogen is sterically hindered by the adjacent n-butyl group at the C3 position. The N1 nitrogen is relatively unhindered. Under kinetically controlled conditions (mild reducing agent, low temperature), the electrophile preferentially attacks N1.

  • Chemisty Choice: Sodium Triacetoxyborohydride (STAB) is chosen as the reducing agent because it is mild enough to reduce the iminium ion selectively without reducing the aldehyde or the carboxylic acid functionalities.

Pathway Visualization

The following diagram illustrates the chemical pathway and the steric argument for regioselectivity.

ReactionPathway cluster_inputs Reagents cluster_selectivity Regioselectivity Control SM1 3-n-butylpiperazine (Nucleophile) N4_Block N4 Position: Sterically Hindered (Blocked by C3-Butyl) SM1->N4_Block N1_Access N1 Position: Accessible SM1->N1_Access SM2 2-Formylbenzoic Acid (Electrophile) SM2->N1_Access Intermediate Iminium Ion Intermediate Product 1-(2-Carboxyphenyl methyl)- 3-n-butyl piperazine Intermediate->Product Reduction (NaBH(OAc)3) N1_Access->Intermediate Condensation

Figure 1: Reaction pathway highlighting the steric differentiation between N1 and N4 positions.

Experimental Protocol

Materials & Reagents
ReagentCAS NumberMol. WeightEquiv.Role
3-n-butylpiperazine Varies142.241.0Substrate
2-Formylbenzoic acid 119-67-5150.131.1Electrophile
Sodium Triacetoxyborohydride (STAB) 56553-60-7211.941.4Reducing Agent
Acetic Acid (AcOH) 64-19-760.051.0Catalyst
1,2-Dichloroethane (DCE) 107-06-2-SolventMedium
Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge 3-n-butylpiperazine (1.42 g, 10 mmol) and 1,2-Dichloroethane (DCE) (50 mL).

  • Add 2-Formylbenzoic acid (1.65 g, 11 mmol) in one portion.

  • Add Acetic Acid (0.6 mL, 10 mmol) to catalyze imine formation.

  • Critical Checkpoint: Stir the mixture at Room Temperature (20-25°C) for 30 minutes. The solution may become slightly cloudy as the imine/iminium species forms.

Step 2: Reductive Step
  • Cool the reaction mixture to 0°C using an ice bath (optional, but recommended to suppress side reactions).

  • Add Sodium Triacetoxyborohydride (STAB) (2.97 g, 14 mmol) portion-wise over 10 minutes. Caution: Mild gas evolution (H2) may occur.

  • Remove the ice bath and allow the reaction to warm to Room Temperature.

  • Stir for 12–16 hours under Nitrogen atmosphere.

Step 3: Quenching and Workup
  • Quench the reaction by adding Saturated NaHCO3 solution (30 mL). Stir vigorously for 15 minutes to neutralize the acid and decompose excess borohydride.

  • Transfer to a separatory funnel. Separate the organic layer (DCE).

  • Extract the aqueous layer with Dichloromethane (DCM) (2 x 30 mL).

  • Combine the organic layers and dry over anhydrous Na2SO4 .

  • Filter and concentrate under reduced pressure to yield the crude oil.

Step 4: Purification
  • The product is an amino acid (zwitterionic nature). Purification is best achieved via Flash Column Chromatography .

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: DCM:MeOH (95:5 to 90:10).

  • Collect fractions containing the product (monitor via TLC, stain with Ninhydrin or UV).

  • Evaporate solvents to yield 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine as an off-white solid or viscous oil.

Process Workflow Diagram

Workflow start Start: Weigh Reagents mix Mix Amine + Aldehyde + AcOH (DCE, 30 min, RT) start->mix reduce Add NaBH(OAc)3 (0°C -> RT, 16h) mix->reduce Imine Formation quench Quench: Sat. NaHCO3 reduce->quench Completion extract Extraction (DCM) & Drying (Na2SO4) quench->extract purify Flash Chromatography (DCM:MeOH) extract->purify final Final Product: 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine purify->final

Figure 2: Operational workflow for the synthesis.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

NMR Validation Points
  • 1H NMR (CDCl3 or DMSO-d6):

    • Aromatic Protons: 4H multiplet (7.3–7.9 ppm) corresponding to the phthalic acid moiety.

    • Benzylic CH2: Singlet or AB quartet around 3.8–4.2 ppm.

    • Piperazine Ring: Multiplets at 2.5–3.0 ppm.

    • n-Butyl Group: Triplet (methyl) at ~0.9 ppm; Multiplets (methylene) at 1.2–1.5 ppm.

  • Regiochemistry Confirmation: NOESY (Nuclear Overhauser Effect Spectroscopy) is recommended. A correlation between the benzylic protons and the piperazine protons at C2/C6 confirms N1 substitution. Lack of correlation with the butyl group protons confirms the absence of N4 substitution.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete imine formation.Increase stirring time of Step 1 (pre-reduction) or add molecular sieves to remove water.
Regioisomer Mix Reaction temperature too high.Ensure STAB addition is at 0°C. Do not heat the reaction.
Product stuck in Aqueous Amphoteric nature (Amino Acid).Adjust aqueous pH to isoelectric point (~pH 5-6) before extraction, or use n-Butanol for extraction.

Safety & Handling

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Handle in a fume hood.

  • 1,2-Dichloroethane: Carcinogen and toxic. Handle with double gloves and adequate ventilation. DCM is a viable, safer alternative solvent.

  • Waste Disposal: Aqueous layers containing boron residues must be treated as hazardous chemical waste.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Gribble, G. W. (2006). Sodium Triacetoxyborohydride.[2] Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Peng, Y., et al. (2013). Neuroprotective effects of 3-n-butylphthalide in experimental models of neurological disorders. Neurological Research, 35(6). (Contextual reference for NBP derivatives). [Link]

Sources

Application

Application Note: Reductive Amination Protocols for 2-Carboxybenzaldehyde and Piperazines in Drug Discovery

Introduction: The Strategic Importance of the Isoindolinone-Piperazine Scaffold In the landscape of modern medicinal chemistry, the piperazine moiety is a "privileged scaffold," frequently incorporated into drug candidat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Isoindolinone-Piperazine Scaffold

In the landscape of modern medicinal chemistry, the piperazine moiety is a "privileged scaffold," frequently incorporated into drug candidates to enhance properties like solubility, oral bioavailability, and receptor affinity.[1] Its combination with an isoindolinone core, accessible through the reaction of 2-carboxybenzaldehyde and a primary/secondary amine, generates a structural motif present in a range of biologically active molecules. This application note provides a detailed guide for researchers on the reductive amination of 2-carboxybenzaldehyde with piperazines, a transformation that often proceeds via a tandem reductive amination-lactamization cascade to yield N-substituted isoindolin-1-ones. We will explore the underlying mechanism, present detailed, field-proven protocols, and discuss the critical parameters that ensure high-yield, reproducible syntheses.

Mechanistic Insights: Beyond Simple Reductive Amination

The reaction between 2-carboxybenzaldehyde and a piperazine derivative is not a standard reductive amination that yields a simple secondary or tertiary amine. The presence of the carboxylic acid ortho to the aldehyde group orchestrates a sequential, one-pot transformation.

The process begins with the classical formation of an iminium ion. The piperazine nitrogen acts as a nucleophile, attacking the carbonyl carbon of 2-carboxybenzaldehyde. This is followed by dehydration, typically under neutral or mildly acidic conditions, to form a reactive iminium ion intermediate.[2][3] A selective reducing agent then reduces the iminium ion to a tertiary amine. However, this amine is transient. The proximate carboxylic acid group readily undergoes an intramolecular cyclization (lactamization) with the newly formed amine, yielding the thermodynamically stable five-membered lactam ring of the N-substituted isoindolin-1-one.[4][5]

This tandem reaction is highly efficient and offers a direct route to complex heterocyclic structures from simple starting materials.[4]

Diagram of the Reaction Mechanism

Reductive Amination and Cyclization cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Final Product RCHO 2-Carboxybenzaldehyde Iminium Iminium Ion Intermediate RCHO->Iminium + Piperazine - H₂O Piperazine Piperazine Derivative Piperazine->Iminium Amine_Intermediate Transient Amine Intermediate Iminium->Amine_Intermediate Reduction (e.g., NaBH(OAc)₃) Product N-Substituted Isoindolin-1-one Amine_Intermediate->Product Intramolecular Cyclization (Lactamization)

Caption: Reaction pathway for the synthesis of N-substituted isoindolin-1-ones.

Experimental Protocols

Herein, we detail two robust protocols for the synthesis of piperazine-substituted isoindolinones from 2-carboxybenzaldehyde. Protocol 1 utilizes the widely adopted sodium triacetoxyborohydride (STAB) for its mildness and selectivity.[6][7] Protocol 2 employs catalytic hydrogenation, a green and scalable alternative.[4]

Protocol 1: Sodium Triacetoxyborohydride (STAB) Mediated Synthesis

Sodium triacetoxyborohydride is the reagent of choice for many reductive aminations due to its tolerance of a wide range of functional groups and its reduced toxicity compared to reagents like sodium cyanoborohydride. It is particularly effective for reactions involving aldehydes.[7]

Materials:

  • 2-Carboxybenzaldehyde

  • Substituted Piperazine (e.g., N-Boc-piperazine, N-phenylpiperazine)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-carboxybenzaldehyde (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Add the piperazine derivative (1.05-1.2 eq) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.4-1.5 eq) to the stirring mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Experimental Workflow: STAB Protocol

STAB_Protocol_Workflow start Start setup 1. Dissolve 2-carboxybenzaldehyde and piperazine in anhydrous DCE start->setup imine 2. Stir for 30-60 min (Iminium Formation) setup->imine reduction 3. Add NaBH(OAc)₃ and stir for 4-24h imine->reduction monitoring 4. Monitor by TLC/LC-MS reduction->monitoring workup 5. Quench with NaHCO₃ (aq) and extract with DCM monitoring->workup Reaction Complete purify 6. Dry, concentrate, and purify by column chromatography workup->purify end End: Pure Product purify->end

Caption: Step-by-step workflow for STAB-mediated synthesis.

Protocol 2: Catalytic Hydrogenation Approach

This method offers a greener alternative, using molecular hydrogen as the reductant and often resulting in cleaner reaction profiles with water as the only byproduct. Platinum-based catalysts have shown excellent efficacy for this transformation.[4]

Materials:

  • 2-Carboxybenzaldehyde

  • Substituted Piperazine

  • Platinum on Carbon (Pt/C, 5 wt%) or Platinum Nanowires

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation reactor)

Step-by-Step Methodology:

  • Reaction Setup: In a hydrogenation flask, combine 2-carboxybenzaldehyde (1.0 eq) and the piperazine derivative (1.1 eq).

  • Solvent and Catalyst: Add a suitable solvent such as methanol or ethanol. Carefully add the Pt/C catalyst (1-5 mol%).

  • Hydrogenation: Seal the flask, evacuate, and backfill with hydrogen gas (1 atm, balloon pressure is often sufficient). For more robust reactions, a Parr hydrogenator can be used at higher pressures.

  • Reaction: Stir the mixture vigorously at room temperature for 12-48 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can often be of high purity, or it can be further purified by recrystallization or column chromatography if necessary.

Data Summary and Comparison

The choice of protocol can depend on available equipment, scale, and functional group tolerance. The following table summarizes typical reaction parameters.

ParameterProtocol 1: NaBH(OAc)₃Protocol 2: Catalytic Hydrogenation
Reducing Agent Sodium TriacetoxyborohydrideH₂ gas
Catalyst None (stoichiometric reagent)Pt/C or Pt nanowires
Typical Solvents 1,2-Dichloroethane (DCE), THFMethanol, Ethanol
Temperature Room TemperatureRoom Temperature
Pressure Atmospheric1 atm to higher pressures
Reaction Time 4 - 24 hours12 - 48 hours
Work-up Aqueous quench and extractionFiltration of catalyst
Key Advantages Broad functional group toleranceGreen, atom-economical
Considerations Stoichiometric borohydride wasteRequires hydrogenation setup; potential catalyst poisoning

Troubleshooting and Expert Insights

  • Incomplete Conversion: If the reaction stalls, gentle heating (40-50 °C) can sometimes drive it to completion, particularly for less reactive piperazine derivatives. In the STAB protocol, adding a small amount of acetic acid can catalyze iminium ion formation, but care must be taken as it can also affect the reducing agent.[6][7]

  • Side Products: The primary side product is often unreacted starting material. If dialkylation of a primary amine on the piperazine is a concern, a stepwise procedure (imine formation followed by reduction) can be employed.[6][7]

  • Purification Challenges: The basic nature of the piperazine moiety can cause streaking on silica gel columns. It is often beneficial to add a small amount of triethylamine (0.5-1%) to the eluent system to improve peak shape.

  • Solvent Choice: 1,2-dichloroethane (DCE) is often the preferred solvent for STAB-mediated aminations as it generally leads to faster reaction times.[7]

Conclusion

The reductive amination of 2-carboxybenzaldehyde with piperazines is a powerful and efficient method for the one-pot synthesis of N-substituted isoindolin-1-ones. By understanding the underlying tandem reaction mechanism and selecting the appropriate protocol—either the versatile STAB-mediated approach or the green catalytic hydrogenation—researchers can reliably access this important heterocyclic scaffold. The protocols and insights provided in this application note serve as a robust starting point for the synthesis and exploration of novel chemical entities in drug discovery programs.

References

  • Muvvala, S., et al. (2022). Microwave-Assisted Reductive Amination of 2-Carboxybenzaldehydes with Amines for the Synthesis of N-Substituted Isoindolin-1-one.ChemistrySelect, 7(33).
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Sodium Triacetoxyborohydride. Sciencemadness.org. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Shi, L., et al. (2012). Various N-substituted isoindolinones can be synthesized in excellent yields through the reductive C–N coupling and intramolecular amidation of 2-carboxybenzaldehyde with amines... Organic Chemistry Portal. [Link]

  • Jin, L., et al. (2022). One-Pot Synthesis of N-Substituted Isoindolin-1-ones via Reductive Amination/Lactamization of Methyl 2-Formylbenzoate. Chinese Journal of Organic Chemistry. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.The Journal of Organic Chemistry.
  • Isoindolinone synthesis. Organic Chemistry Portal. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.Chemistry – A European Journal.

Sources

Method

Application Note: Utilizing 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine in Advanced Peptide Coupling &amp; Peptidomimetic Synthesis

Executive Summary & Structural Profiling 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine (CAS 1131622-35-9) is a highly versatile, conformationally restricted bifunctional scaffold utilized in the synthesis of advanced p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine (CAS 1131622-35-9) is a highly versatile, conformationally restricted bifunctional scaffold utilized in the synthesis of advanced peptidomimetics, macrocyclic drugs, and targeted protein degraders (PROTACs).

Successfully integrating this building block into a peptide chain requires a deep understanding of its structural microenvironment. The molecule features two orthogonal coupling sites with vastly different reactivity profiles:

  • The Aromatic Carboxylic Acid (C-Terminal Extension): Located on the ortho-carboxybenzyl group at the N1 position. Aromatic acids are generally less electrophilic than aliphatic counterparts but can be efficiently activated using standard additive-based carbodiimide chemistry.

  • The Sterically Hindered Secondary Amine (N-Terminal Extension): The N4 position of the piperazine ring is directly adjacent to a bulky C3 n-butyl group. This proximity creates a severe steric clash, drastically reducing the nucleophilicity of the secondary amine. Standard coupling conditions will fail here, necessitating the use of highly reactive aminium/uronium salts[1].

Mechanistic Insights & Strategic Reagent Selection

Overcoming Steric Hindrance at N4

Traditional carbodiimide activation (e.g., DIC/HOBt) is insufficient for acylating the N4 amine due to the steric bulk of the adjacent n-butyl group. To overcome this activation energy barrier, the "gold standard" reagent HATU is recommended[1]. HATU generates a highly reactive 7-azabenzotriazole (HOAt) active ester. The pyridine nitrogen within the HOAt moiety provides neighboring-group participation (anchimeric assistance), which accelerates the acylation of hindered secondary amines[1].

Alternatively, COMU —a third-generation uronium salt developed by Albericio and co-workers—offers a safer, non-explosive profile while matching or exceeding HATU's efficiency[2]. COMU utilizes the OxymaPure leaving group and a morpholino skeleton, which enhances solubility and reaction kinetics[3]. Crucially, COMU requires only 1 equivalent of base to achieve high yields, minimizing base-catalyzed epimerization of the incoming amino acid[2].

Reaction Monitoring: The Chloranil Test

A critical point of failure in synthesizing piperazine-based peptidomimetics is relying on the standard Kaiser (ninhydrin) test to monitor reaction completeness. Ninhydrin is designed for primary amines; secondary amines yield a faint, ambiguous reddish-brown color that is easily misinterpreted. Therefore, the Chloranil test is mandatory for validating the N4 coupling[4]. Acetaldehyde reacts selectively with the secondary amine and p-chloranil to form a distinct blue/green dialkylaminovinyl-benzoquinone chromophore.

Workflow Visualization

G cluster_0 N-Terminal Extension cluster_1 C-Terminal Extension Scaffold 1-(2-Carboxyphenyl methyl)- 3-n-butyl piperazine N4 N4 Secondary Amine (Hindered by 3-butyl) Scaffold->N4 C1 Ortho-Carboxybenzyl (Aromatic Acid) Scaffold->C1 ReagentA HATU / COMU + DIEA (Anchimeric Assistance) N4->ReagentA TestA Chloranil Test (Secondary Amine) ReagentA->TestA ReagentB DIC / OxymaPure (Standard Activation) C1->ReagentB TestB Kaiser Test (Primary Amine) ReagentB->TestB

Bidirectional coupling strategy for the bifunctional piperazine scaffold.

Quantitative Data: Reagent Optimization for N4 Acylation

The following table summarizes the optimization of coupling an Fmoc-protected amino acid to the sterically hindered N4 position of the piperazine scaffold.

Coupling ReagentBase (Equiv)SolventTime (min)Conversion (%)Epimerization Risk
DIC / HOBt NoneDMF120< 30%Low
HBTU DIEA (2.0)DMF6065%Moderate
HATU DIEA (2.0)DMF45> 95%Moderate
COMU DIEA (1.0)DMF30> 98%Low

Data Interpretation: DIC/HOBt fails due to steric clash. HBTU lacks the anchimeric assistance of the azabenzotriazole nitrogen. HATU performs excellently but requires careful stoichiometry to prevent guanidinylation[1]. COMU provides the optimal balance of speed, conversion, and stereochemical integrity[2].

Self-Validating Experimental Protocols

Protocol A: N-Terminal Extension (Coupling to the Hindered N4 Amine)

Objective: Couple an Fmoc-Amino Acid to the secondary amine of the piperazine scaffold.

  • Resin Swelling: Swell the resin-bound piperazine scaffold in anhydrous DMF for 20 minutes. Drain.

  • Pre-activation (Critical Step): In a separate vial, dissolve the incoming Fmoc-Amino Acid (3.0 equiv) and HATU (2.9 equiv) in minimal DMF. Add N,N-Diisopropylethylamine (DIEA, 6.0 equiv). Stir for 2 minutes.

    • Causality Note: Using a slight deficit of HATU (2.9 equiv vs. 3.0 equiv of amino acid) is critical. Excess uronium reagent can react directly with the hindered N4 amine, causing irreversible guanidinylation and terminating the peptide chain[1].

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 1 min).

  • Validation (Chloranil Test):

    • Reagent A: 2% acetaldehyde in DMF[4].

    • Reagent B: 2% p-chloranil in DMF.

    • Procedure: Transfer a few resin beads to a microtube. Add 2 drops of Reagent A and 2 drops of Reagent B. Let stand for 5 minutes at room temperature.

    • Interpretation: A dark blue/green color indicates incomplete coupling (free secondary amine present). Colorless or yellowish beads indicate a successful, complete coupling.

Protocol B: C-Terminal Extension (Coupling the Aromatic Acid)

Objective: Couple the ortho-carboxybenzyl group to a growing peptide chain or primary amine.

  • Deprotection: If the aromatic carboxylic acid is temporarily protected (e.g., allyl or tBu ester), perform the appropriate orthogonal deprotection. Wash with DMF.

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 equiv) and OxymaPure (3.0 equiv) to the resin in DMF.

    • Causality Note: Because the aromatic acid is less sterically hindered than the N4 amine, standard carbodiimide chemistry enhanced by the highly efficient OxymaPure additive is sufficient and avoids the risk of uronium-induced side reactions[3].

  • Amine Addition: Add the incoming nucleophile (e.g., H-AA-OtBu, 3.0 equiv) and agitate for 60 minutes.

  • Validation: Perform a standard Kaiser Test. A colorless solution and beads confirm the primary amine has been successfully acylated.

References

Sources

Application

Solid-phase synthesis strategies using carboxybenzyl piperazine linkers

Application Note: Solid-Phase Synthesis Strategies Using Carboxybenzyl Piperazine Linkers Executive Summary The piperazine pharmacophore is ubiquitous in medicinal chemistry, appearing in antidepressants, antihistamines,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Synthesis Strategies Using Carboxybenzyl Piperazine Linkers

Executive Summary

The piperazine pharmacophore is ubiquitous in medicinal chemistry, appearing in antidepressants, antihistamines, and antipsychotics. Solid-phase organic synthesis (SPOS) offers a high-throughput route to piperazine derivatives, but immobilizing this secondary amine requires specialized linker strategies.

This guide details the two primary "Carboxybenzyl Piperazine" strategies:

  • The "Solid-Phase Cbz" (Carbamate) Linker: Using the resin itself as a carboxybenzyl protecting group to immobilize piperazine. This is a traceless strategy where the linker is cleaved to release a free or modified piperazine.

  • The Carboxybenzyl-Piperazine Scaffold: Using 4-(4-carboxybenzyl)piperazine as a bifunctional handle. Here, the benzyl-piperazine moiety remains part of the final molecule.

Strategy A: The "Solid-Phase Cbz" Carbamate Linker

Mechanism and Chemistry

This strategy mimics the classic Benzyloxycarbonyl (Cbz or Z) protecting group. A hydroxyl-functionalized resin (e.g., Wang or Hydroxymethyl polystyrene) is activated to form a carbonate or imidazole carbamate. Reaction with piperazine forms a resin-bound carbamate.

  • Stability: The carbamate linkage is stable to basic conditions (e.g., 20% piperidine in DMF), allowing for Fmoc-based chemistry on the distal nitrogen.

  • Cleavage: Treatment with strong acid (TFA) cleaves the benzylic-type ester bond. The resulting carbamic acid is unstable and spontaneously decarboxylates, releasing the secondary amine (piperazine derivative).

Workflow Diagram

G cluster_0 Step 1: Activation cluster_1 Step 2: Loading cluster_2 Step 3: Functionalization cluster_3 Step 4: Cleavage Resin Wang Resin (Resin-CH2-OH) ActivatedResin Activated Resin (Resin-CH2-O-CO-Im) Resin->ActivatedResin + Activator Activator CDI or DSC LoadedResin Resin-Bound Carbamate (Solid-Phase Cbz) ActivatedResin->LoadedResin + Piperazine Piperazine Piperazine (Excess) FunctResin Functionalized Piperazine LoadedResin->FunctResin Acylation/ Alkylation Reagent R-X / Fmoc-AA Product Final Product (R-Piperazine-H) FunctResin->Product Acidolysis & Decarboxylation TFA 95% TFA

Figure 1: Workflow for the "Solid-Phase Cbz" synthesis of piperazine derivatives. The resin acts as a protecting group that is removed upon cleavage.

Detailed Protocol: Carbamate Linker Synthesis

Materials Required
  • Resin: Wang Resin (0.6–1.0 mmol/g loading) or Hydroxymethyl Polystyrene.

  • Activator:

    
    -Carbonyldiimidazole (CDI) or 
    
    
    
    -Disuccinimidyl carbonate (DSC).
  • Reagents: Anhydrous Piperazine, DIPEA, DCM, DMF.

  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

Step-by-Step Methodology

1. Resin Activation (The Imidazole Carbamate)

  • Swell Wang resin (1.0 g) in dry DCM (10 mL) for 30 min.

  • Dissolve CDI (5 equiv. relative to resin loading) in dry DCM/DMF (1:1).

  • Add CDI solution to the resin and shake at room temperature (RT) for 2 hours.

    • Note: Ensure anhydrous conditions. Moisture hydrolyzes the active intermediate.

  • Wash resin: DCM (3x), DMF (3x), DCM (3x).

    • Checkpoint: The resin now carries a reactive imidazole carbamate. Proceed immediately to loading to prevent hydrolysis.

2. Piperazine Loading

  • Prepare a solution of Piperazine (10 equiv.) in DMF.

    • Tip: Use a large excess to prevent cross-linking (where one piperazine binds to two resin sites).

  • Add to the activated resin and shake for 4–12 hours at RT.

  • Wash resin extensively: DMF (5x), MeOH (3x), DCM (5x).

  • QC Step: Perform a Chloranil test. A dark blue stain indicates successful loading of the secondary amine.

3. Functionalization (Example: Amide Coupling)

  • Swell loaded resin in DMF.

  • Add Carboxylic Acid (3 equiv.), HATU (3 equiv.), and DIPEA (6 equiv.) in DMF.

  • Shake for 2 hours.

  • Wash: DMF (3x), DCM (3x).

  • Result: The distal nitrogen is now acylated. The proximal nitrogen remains protected by the resin.

4. Cleavage and Isolation

  • Wash resin with DCM (5x) to remove all traces of DMF (DMF can form complexes during cleavage).

  • Add Cleavage Cocktail (TFA/TIS/H2O 95:2.5:2.5) approx. 10 mL per gram of resin.

  • Shake for 2 hours.

  • Filter resin and collect the filtrate.

  • Concentrate filtrate under N2 stream or rotary evaporation.

  • Mechanism: The TFA cleaves the benzyl-oxygen bond. The intermediate carbamic acid loses CO2, yielding the mono-functionalized piperazine.

Strategy B: The Carboxybenzyl-Piperazine Scaffold

In this strategy, the "linker" is actually a building block: 1-Boc-4-(4-carboxybenzyl)piperazine . This molecule contains a carboxylic acid for attachment to the resin and a protected piperazine for elongation.[1]

Applications

Ideal for creating libraries where the 4-benzylpiperazine motif is a required pharmacophore (e.g., GPCR ligands).

Protocol Overview
  • Resin Choice: Rink Amide Resin (for amides) or Wang Resin (for esters).[2]

  • Attachment:

    • Coupling 1-Boc-4-(4-carboxybenzyl)piperazine (3 equiv.) to Rink Amide resin using DIC/Oxyma or HATU/DIPEA.

  • Deprotection: Removal of the Boc group (40% TFA/DCM) exposes the piperazine nitrogen.

    • Note: If using Rink Amide, the resin linkage is stable to the Boc deprotection conditions (TFA) only if the cleavage requires high concentration TFA and long times? Correction: Rink Amide is cleaved by 95% TFA. Therefore, Fmoc-protected analogs (1-Fmoc-4-(4-carboxybenzyl)piperazine) are preferred for Rink Amide synthesis to allow orthogonal deprotection (Piperidine) before final cleavage.

    • Alternative: If using Boc-protected scaffold, you must use a resin cleavable by HF or TFMSA, OR use the scaffold on a 2-Chlorotrityl Chloride (2-CTC) resin where mild acid (1% TFA) cleaves the resin but keeps Boc intact (if synthesizing fragments), or standard TFA cleaves both.

Recommended System for Strategy B:

  • Scaffold: 4-(4-carboxybenzyl)piperazine (N-unprotected or Fmoc-protected).

  • Resin: Rink Amide (for stable amide linkage).[2]

  • Workflow: Attach Scaffold -> Functionalize Piperazine -> Cleave Resin.

Comparative Data & Selection Guide

FeatureStrategy A: Solid-Phase Cbz (Carbamate)Strategy B: Benzyl-Piperazine Scaffold
Linker Type Traceless (Releases free piperazine)Structural (Retains benzyl group)
Resin Wang, Hydroxymethyl PSRink Amide, 2-CTC
Cleavage Condition 95% TFA (Acidolysis)95% TFA (Releases amide/acid)
Final Product N-substituted Piperazine4-(aminocarbonyl)benzyl-piperazine deriv.
Primary Risk Cross-linking during loadingSolubility of the zwitterionic scaffold
Cost Low (Generic reagents)Moderate (Specific building block)

Troubleshooting & Optimization (Expert Insights)

Issue 1: Low Loading Efficiency (Strategy A)

  • Cause: Hydrolysis of the imidazole carbamate intermediate.

  • Solution: Use DSC (Disuccinimidyl carbonate) instead of CDI. The mixed carbonate intermediate is often more stable and reactive. Add a catalytic amount of DMAP during the piperazine addition.

Issue 2: Cross-linking (Strategy A)

  • Cause: Piperazine is symmetric; one molecule reacts with two active sites on the resin.

  • Solution: Use a high dilution of resin and a massive excess of piperazine (10–20 equiv.). Perform the reaction in a solvent that swells the resin well (DMF) to maximize site isolation.

Issue 3: Diketopiperazine (DKP) Formation

  • Context: If the first amino acid attached to the piperazine is Proline or Glycine, DKP formation can occur during Fmoc removal of the next amino acid, leading to premature cleavage.

  • Solution: Use "Safety-Catch" linkers or avoid specific sequences (Pro-Pro) near the piperazine attachment.

References

  • Rotella, D. P. (1996).[2] Solid Phase Synthesis of Olefin and Hydroxyethylene Peptidomimetics. Journal of the American Chemical Society, 118(49), 12246–12247. Link (Establishes the carbamate linker strategy).

  • Zaragoza, F., et al. (2001). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. Journal of Combinatorial Chemistry. Link

  • Hromadnik, J., & Kotora, M. (2012).[1] Piperazine Amide Linker for Cyclative Cleavage from Solid Support: Traceless Synthesis of Dihydroquinoxalin-2-ones. ACS Combinatorial Science, 14(7), 403–409. Link

  • LookChem. (n.d.). 1-Boc-4-(4-Carboxybenzyl)piperazine Product Properties. Link

Sources

Method

Application Note: Divergent Synthesis of Amide Derivatives from 1-(2-Carboxyphenylmethyl)-3-n-butylpiperazine

Executive Summary The compound 1-(2-carboxyphenylmethyl)-3-n-butylpiperazine is a highly versatile, zwitterionic scaffold frequently utilized in the development of novel therapeutics. Structurally, it possesses two ortho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-carboxyphenylmethyl)-3-n-butylpiperazine is a highly versatile, zwitterionic scaffold frequently utilized in the development of novel therapeutics. Structurally, it possesses two orthogonal sites for derivatization: an ortho-substituted benzoic acid moiety and a secondary amine at the N4 position of the piperazine ring. This application note details a field-proven, divergent synthetic strategy to selectively functionalize either the carboxylic acid (C-amidation) or the piperazine amine (N-amidation).

Strategic Scaffold Analysis & Causality

As a zwitterion, attempting direct amidation on the unprotected scaffold inevitably leads to uncontrolled oligomerization or diketopiperazine-like cyclization due to intermolecular cross-reactivity. Therefore, a divergent, orthogonally protected synthetic strategy is mandatory.

Furthermore, the structural topology of this specific scaffold dictates the kinetic feasibility of your reactions:

  • Steric Hindrance at N4: The presence of the n-butyl group at the C3 position introduces significant steric shielding directly adjacent to the N4 secondary amine. Standard peptide coupling conditions (e.g., DCC) will result in sluggish kinetics and poor yields. Highly reactive acyl chlorides or EDC/DMAP/HOBt catalytic systems are required to drive N-acylation to completion , .

  • Reactivity of the Carboxylic Acid: To derivatize the carboxylic acid, the sterically hindered N4 amine must be transiently masked. For the subsequent amide coupling, HATU is selected over traditional carbodiimides because the active 7-azabenzotriazole ester intermediate accelerates the coupling of sterically demanding or electron-deficient exogenous amines .

Divergent Synthetic Workflows

Workflow cluster_RouteA Route A: C-Amidation (Carboxyl Derivatization) cluster_RouteB Route B: N-Amidation (Piperazine Derivatization) SM 1-(2-Carboxyphenylmethyl)- 3-n-butylpiperazine Boc N-Boc Protection (Boc2O, NaOH) SM->Boc Route A Ester Esterification (MeOH, SOCl2) SM->Ester Route B HATU Amide Coupling (R-NH2, HATU, DIPEA) Boc->HATU DeprotA Boc Deprotection (TFA/DCM) HATU->DeprotA ProdA C-Amide Derivative DeprotA->ProdA Acyl N-Acylation (R-COCl, TEA) Ester->Acyl Hydro Hydrolysis (LiOH, THF/H2O) Acyl->Hydro ProdB N-Acyl Derivative Hydro->ProdB

Workflow diagram illustrating the orthogonal protection strategies for divergent amidation.

Quantitative Data: Optimization of N4-Acylation

Due to the C3 n-butyl group, selecting the correct coupling system for Route B is critical. The table below summarizes the expected performance of various coupling systems based on established literature for sterically hindered piperazines.

Coupling SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)Mechanistic Rationale
Acyl Chloride TEADCM0 to 252 - 485 - 95 Direct nucleophilic attack; highly exothermic, overcomes steric bulk at C3 .
EDC / HOBt / DMAP DIPEAMeCN2512 - 1875 - 85 DMAP acts as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate .
HATU DIPEADMF2518 - 2460 - 70 Effective, but the bulky HOAt ester can be slow to react with hindered secondary amines.
DCC / HOBt TEADCM2524< 40 DCU byproduct precipitation traps reagents; poor kinetics for hindered amines.

Detailed Experimental Protocols

Protocol A: Synthesis of C-Amide Derivatives (Route A)

This self-validating protocol ensures the piperazine nitrogen is masked before carboxyl activation.

Step A1: N-Boc Protection

  • Dissolve 1-(2-carboxyphenylmethyl)-3-n-butylpiperazine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M NaOH (aq). The basic conditions ensure the carboxylic acid remains as an unreactive carboxylate.

  • Cool the mixture to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise.

  • Stir at room temperature for 12 h.

  • Workup: Wash the aqueous layer with diethyl ether to remove unreacted Boc₂O. Acidify the aqueous layer with 10% citric acid to pH 3-4, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the N-Boc protected acid.

Step A2: HATU-Mediated Amide Coupling

  • Dissolve the N-Boc protected acid (1.0 eq) and the target exogenous amine (1.1 eq) in anhydrous DMF (0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and cool to 0 °C.

  • Add HATU (1.2 eq) portion-wise to initiate the formation of the active HOAt ester . Stir at room temperature for 16 h.

  • Self-Validation Workup: Quench with water and extract with EtOAc. Wash the organic layer sequentially with 10% citric acid (removes unreacted basic amine), saturated NaHCO₃ (hydrolyzes and removes unreacted HOAt ester/acid), and brine. Dry and concentrate.

Step A3: Boc Deprotection

  • Dissolve the crude intermediate in DCM (0.1 M) and add Trifluoroacetic acid (TFA, 20% v/v).

  • Stir for 2 h at room temperature.

  • Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the final C-amide derivative as a TFA salt.

Protocol B: Synthesis of N-Acyl Piperazine Derivatives (Route B)

This protocol utilizes an esterification-acylation-hydrolysis sequence to overcome the steric hindrance at the N4 position.

Step B1: Esterification

  • Suspend the starting material (1.0 eq) in anhydrous Methanol (MeOH).

  • Cool to 0 °C and carefully add thionyl chloride (SOCl₂, 2.0 eq) dropwise. The in-situ generated HCl protonates the N4 amine, protecting it from side reactions.

  • Reflux for 4 h. Concentrate under vacuum to afford the methyl ester hydrochloride salt.

Step B2: N-Acylation (Acyl Chloride Method)

  • Dissolve the methyl ester intermediate (1.0 eq) in anhydrous DCM.

  • Add Triethylamine (TEA, 3.0 eq) and cool to 0 °C. The TEA neutralizes the HCl salt, liberating the sterically hindered secondary amine.

  • Add the desired acyl chloride (1.2 eq) dropwise . Stir for 3 h at room temperature.

  • Self-Validation Workup: Monitor completion via TLC (Ninhydrin stain will disappear as the secondary amine is consumed). Quench with saturated NaHCO₃, extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

Step B3: Hydrolysis

  • Dissolve the N-acylated ester in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir at room temperature for 4-6 h.

  • Workup: Acidify the mixture to pH 4 with 1 M HCl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to isolate the final N-acyl piperazine derivative.

References

  • Acid-Amine Coupling using HBTU/HATU. Organic Synthesis. Available at:[Link]

  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Available at:[Link]

  • Sommerwerk, S., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 834–840. Available at:[Link]

Application

Application Note: Solvent Selection and Formulation Protocols for 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine

Introduction & Structural Profiling 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine (CAS 1131622-35-9) is a complex synthetic intermediate and active pharmaceutical ingredient (API) candidate characterized by its amphote...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Profiling

1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine (CAS 1131622-35-9) is a complex synthetic intermediate and active pharmaceutical ingredient (API) candidate characterized by its amphoteric nature. The molecule features a lipophilic n-butyl chain, a basic piperazine core, and an acidic ortho-toluic acid moiety.

Because it contains both acidic (carboxylic acid) and basic (piperazine nitrogens) functional groups, it exists predominantly as a zwitterion at physiological pH[1]. This structural duality presents significant solubility challenges during assay development and preclinical formulation. Understanding the physicochemical properties of its constituent functional groups is critical for designing a self-validating solvent system.

The "Zwitterion Trap" and Solubility Causality

In drug formulation, zwitterionic compounds often fall into the "zwitterion trap." At or near their isoelectric point (pI), the molecule possesses a net charge of zero, but localized positive and negative charges remain. This leads to strong intermolecular electrostatic interactions and a highly stable crystal lattice, rendering the compound poorly soluble in both non-polar organic solvents and neutral aqueous buffers[2].

To overcome this thermodynamic barrier, solvent selection must rely on one of two mechanistic strategies:

  • Dielectric Disruption (In Vitro): Utilizing a strong polar aprotic solvent like Dimethyl Sulfoxide (DMSO). DMSO acts as a potent hydrogen-bond acceptor that disrupts the intermolecular ionic networks of the zwitterion without requiring protonation or deprotonation.

  • Ionization via pH Modification (In Vivo): Shifting the pH of the aqueous medium at least 2 units away from the pI. This ensures the molecule adopts a net positive (cationic) or net negative (anionic) charge, facilitating ion-dipole interactions with water and drastically increasing aqueous solubility[3].

Physicochemical Properties & Solubility Matrix

The basicity of the piperazine ring dictates its ionization behavior. Piperazine itself has two pKa values (typically ~5.35 and ~9.73)[4]. In this substituted derivative, the secondary amine remains highly basic, while the carboxylic acid is highly acidic, ensuring a zwitterionic state across a broad physiological pH range.

Table 1: Estimated Physicochemical Properties
PropertyValue / DescriptionImpact on Solubility
Molecular Formula C16H24N2O2Moderate lipophilicity driven by the n-butyl chain.
Molecular Weight 276.37 g/mol Small molecule; highly permeable once dissolved.
pKa (Carboxylic Acid) ~3.5 - 4.5Deprotonated (-COO⁻) at pH > 4.5.
pKa (Piperazine N) ~5.35 and ~9.73Secondary amine is protonated (-NH₂⁺) at pH 7.4[4].
Isoelectric Point (pI) ~6.5 - 7.5Point of lowest aqueous solubility (Zwitterion state).
Table 2: Solubility Matrix for Common Solvents
Solvent SystemSolubility LevelMechanism of Action
100% DMSO High (>10 mg/mL)Disrupts crystal lattice via high dielectric constant.
Water (pH 7.0) Low (<0.1 mg/mL)Zwitterionic state leads to aggregation and precipitation.
0.1 N HCl (pH < 2.0) High (>5 mg/mL)Full protonation yields a highly soluble cationic salt.
0.1 N NaOH (pH > 10.0) High (>5 mg/mL)Full deprotonation yields a highly soluble anionic salt.

Experimental Protocols

Protocol A: Preparation of a 10 mM Stock Solution for In Vitro Assays

Rationale: DMSO is the optimal solvent for preserving the compound's stability while ensuring complete dissolution for cell-based or biochemical assays.

  • Weighing: Accurately weigh 2.76 mg of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine powder into a sterile microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex the tube continuously for 60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes to overcome the crystal lattice energy.

  • Storage: Aliquot the clear solution into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Preparation of a Co-Solvent Formulation for In Vivo Dosing

Rationale: 100% DMSO is toxic in vivo. A step-wise co-solvent approach (5% DMSO, 40% PEG400, 5% Tween 80, 50% Saline) ensures the drug remains in solution when introduced to the aqueous environment of the bloodstream.

  • Initial Dissolution: Dissolve the required dose of the API in 5% (v/v) of the final target volume using DMSO. Vortex until completely clear.

  • Co-Solvent Addition: Add 40% (v/v) PEG400 to the DMSO solution. Sonicate for 5 minutes. PEG400 acts as a dielectric bridge between the organic and aqueous phases.

  • Surfactant Addition: Add 5% (v/v) Tween 80. Mix thoroughly by pipetting. Tween 80 prevents the lipophilic n-butyl chain from nucleating and causing precipitation.

  • Aqueous Dilution: Slowly add 50% (v/v) of 0.9% physiological saline dropwise while stirring continuously. Rapid addition will cause the zwitterion to crash out of solution.

Biological and Chemical Visualizations

Ionization Cation Cationic Form (pH < 3.0) Net Charge: +1 High Aqueous Sol. Zwitterion Zwitterionic Form (pH ~ 6.5 - 7.5) Net Charge: 0 Low Aqueous Sol. Cation->Zwitterion Increase pH (Deprotonate COOH) Zwitterion->Cation Decrease pH Anion Anionic Form (pH > 10.0) Net Charge: -1 High Aqueous Sol. Zwitterion->Anion Increase pH (Deprotonate NH2+) Anion->Zwitterion Decrease pH

pH-dependent ionization pathway of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine.

Workflow Start 1. Weigh API (1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine) DMSO 2. Add 5% DMSO (Vortex until clear) Start->DMSO PEG 3. Add 40% PEG400 (Sonicate for 5 min) DMSO->PEG Tween 4. Add 5% Tween 80 (Mix thoroughly) PEG->Tween Saline 5. Add 50% Saline (Dropwise with stirring) Tween->Saline End Clear Solution Ready for In Vivo Dosing Saline->End

Step-by-step cosolvent formulation workflow for in vivo administration.

References

  • Zwitterion - Grokipedia Source: Grokipedia URL:[Link][2]

  • Effect of amphiphilic polyanion on solubility of a zwitterionic drug Source: International Journal of Pharmaceutical Sciences and Research (IJPSR), 2015; Vol. 6(6): 2360-2366. URL:[Link][3]

  • Food and bile micelle binding of zwitterionic antihistamine drugs Source: PubMed Central (PMC) / NIH URL:[Link][1]

Sources

Method

Advanced Crystallization Strategies for Zwitterionic Piperazine Derivatives: A Comprehensive Protocol Guide

Executive Summary Zwitterionic piperazine derivatives—such as fluoroquinolone antibiotics (e.g., norfloxacin, ciprofloxacin) and advanced antihistamines—present highly specific challenges during active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Zwitterionic piperazine derivatives—such as fluoroquinolone antibiotics (e.g., norfloxacin, ciprofloxacin) and advanced antihistamines—present highly specific challenges during active pharmaceutical ingredient (API) isolation. Because these molecules contain both a basic piperazine nitrogen and an acidic moiety, they form robust inner salts (zwitterions) in aqueous environments[1]. This dual-ionization state results in a U-shaped pH-solubility profile, a high propensity for hydrate formation, and complex polymorphic behaviors.

This application note provides researchers and drug development professionals with three field-proven, self-validating crystallization workflows. Rather than relying on trial-and-error, these protocols are grounded in the thermodynamic and kinetic causality of zwitterionic behavior, ensuring high-purity, scalable API recovery.

Physicochemical Profiling: The U-Shaped Solubility Curve

Understanding the causality of zwitterion solubility is the foundation of successful crystallization. At low pH, the piperazine ring is protonated, rendering the molecule a highly soluble cation. At high pH, the acidic group deprotonates, forming a soluble anion. However, at the isoelectric point (pI) , the net charge is zero. Despite being electrically neutral overall, the localized charges create exceptionally strong electrostatic crystal lattice energies and poor solvation in both water and organic solvents[2].

Table 1: Physicochemical Properties of Model Zwitterionic Piperazines

API / ScaffoldAcidic pKa (approx.)Basic pKa (approx.)Isoelectric Point (pI)Primary Crystallization Challenge
Norfloxacin 6.3 (Carboxylic)8.7 (Piperazine)~7.5Low aqueous solubility at neutral pH; forms stable hydrates.
Ciprofloxacin 6.1 (Carboxylic)8.7 (Piperazine)~7.4Prone to oiling out (liquid-liquid separation) during cooling.
Levocetirizine 2.9 (Carboxylic)8.0 (Piperazine)~5.5High solubility in water; requires antisolvent or salt formation.

Protocol 1: Isoelectric (pH-Shift) Crystallization

Causality: Isoelectric crystallization exploits the thermodynamic solubility minimum at the pI[2]. By dissolving the crude API at an extreme pH and carefully titrating toward the pI, supersaturation is generated chemically rather than thermally, preventing the thermal degradation of sensitive piperazine scaffolds.

Step-by-Step Methodology
  • Complete Dissolution: Suspend the crude zwitterionic piperazine in deionized water. Adjust the pH to < 3.0 using 1M HCl (or > 10.0 using 1M NaOH) until complete dissolution is achieved. Rationale: Complete ionization ensures the destruction of any rogue polymorph seeds or crystalline impurities.

  • Polish Filtration: Pass the solution through a 0.22 µm PTFE membrane filter into a clean, jacketed crystallizer maintained at 25°C.

  • Controlled Titration: Using a programmable syringe pump, slowly dose the counter-titrant (1M NaOH or 1M HCl) at a rate of 0.1 mL/min. Monitor the pH continuously.

  • Seeding (Optional but Recommended): As the pH approaches within 0.5 units of the calculated pI, the solution enters the metastable zone. Introduce 1-2% (w/w) of pure seed crystals of the desired polymorph to bypass primary nucleation and prevent oiling out.

  • Aging and Isolation: Once the pI is reached, hold the suspension under constant agitation (250 rpm) for 4 hours to allow for Ostwald ripening. Filter the resulting slurry, wash with ice-cold water (adjusted to the pI), and dry under vacuum at 40°C.

Isoelectric A Aqueous Feed (pH < 3 or pH > 10) B Controlled Titration (Acid/Base Dosing) A->B Polish Filtered C Isoelectric Point (pI) Minimum Solubility B->C pH Monitoring D Supersaturation & Nucleation C->D Seeding (Optional) E Crystal Growth & Aging D->E Controlled Cooling F Filtration & Drying (Zwitterion Recovery) E->F Solid Isolation

Workflow for Isoelectric (pH-Shift) Crystallization of Zwitterionic Piperazines.

Protocol 2: PAT-Controlled Continuous Antisolvent Crystallization

Causality: For highly polar zwitterions that remain too soluble even at their pI, antisolvent crystallization is required. Adding a water-miscible organic solvent (e.g., ethanol, acetone) drastically lowers the dielectric constant of the medium, stripping the hydration shell from the zwitterion and forcing precipitation. To prevent the rapid, uncontrolled precipitation that leads to amorphous solids, Process Analytical Technology (PAT) is utilized to maintain a constant supersaturation level[3].

Step-by-Step Methodology
  • Feed Preparation: Prepare a saturated aqueous solution of the piperazine derivative at its pI (or as a specific salt) at 40°C.

  • CSTR Initialization: Prime a Continuous Stirred-Tank Reactor (CSTR) with a 50:50 (v/v) mixture of water and the chosen organic antisolvent.

  • PAT Integration: Insert a Focused Beam Reflectance Measurement (FBRM) probe and an ATR-FTIR probe into the CSTR. Rationale: ATR-FTIR monitors the liquid-phase solute concentration, while FBRM tracks the chord length distribution (particle size) of the nucleating crystals in real-time[3].

  • Feedback-Loop Pumping: Begin pumping the aqueous feed into the CSTR at a constant rate. Program the antisolvent pump to respond to the FBRM data: if the fine particle count spikes (indicating excessive secondary nucleation), the antisolvent pump automatically slows down to allow existing crystals to grow.

  • Steady-State Harvesting: Continuously withdraw the product slurry from the CSTR overflow into a holding tank for filtration.

PAT_Antisolvent Feed Aqueous Zwitterion Feed Stream CSTR Continuous Stirred Tank Reactor (CSTR) Feed->CSTR Constant Rate Anti Organic Antisolvent (EtOH/Acetone) Anti->CSTR Variable Rate PAT PAT Monitoring (FBRM & ATR-FTIR) CSTR->PAT Real-time Data Product Crystalline Slurry Output CSTR->Product Steady-State Control Feedback Loop (Pump Adjustment) PAT->Control Chord Length/Conc. Control->Anti Adjust Flow

PAT-Controlled Continuous Antisolvent Crystallization Setup with Feedback Loop.

Protocol 3: Reactive Cocrystallization (Zwitterion Neutralization)

Causality: In cases where the zwitterionic lattice is so stable that it severely limits aqueous dissolution (resulting in a BCS Class II or IV profile), the zwitterion must be neutralized or structurally disrupted. Crystal engineering achieves this by introducing a co-former that facilitates a proton transfer, transforming the zwitterion into a neutral molecular cocrystal[4]. Amino acids, such as L-proline, are exceptional Generally Recognized as Safe (GRAS) co-formers because their own zwitterionic nature provides rigid, highly compatible hydrogen-bonding synthons[5].

Step-by-Step Methodology
  • Stoichiometric Milling: Weigh the zwitterionic piperazine API and the co-former (e.g., L-proline or an acidic co-former like succinic acid) in a 1:1 or 1:2 molar ratio[1].

  • Liquid-Assisted Grinding (LAG): Transfer the powders to a stainless-steel milling jar. Add a catalytic amount of solvent (e.g., 20 µL of ethanol per gram of powder). Rationale: The trace solvent increases molecular mobility and facilitates the supramolecular synthon formation without dissolving the bulk powder.

  • Milling Parameters: Mill at 25 Hz for 30 minutes.

  • Validation: Analyze the resulting powder using Powder X-Ray Diffraction (PXRD) to confirm the emergence of a new, distinct crystal lattice. Use solid-state FTIR to verify the shift in the carbonyl stretching frequency (e.g., from ~1570 cm⁻¹ in the zwitterion to >1700 cm⁻¹ in the neutral cocrystal), confirming the proton migration[1].

References

1.[3] Title: Application of PAT-Based Feedback Control Approaches in Pharmaceutical Crystallization. Source: Crystals (MDPI). URL: [Link] 2.[4] Title: Crystal engineering of a zwitterionic drug to neutral cocrystals: A general solution for floxacins. Source: Chemical Communications (via ResearchGate). URL: [Link] 3.[1] Title: Pharmaceutical Cocrystal and Salts of Norfloxacin. Source: Crystal Growth & Design (ACS Publications). URL: [Link] 4.[2] Title: Enabled Process To Synthesize Monobactam 1 for Early Development. Source: Organic Process Research & Development (ACS Publications). URL: [Link] 5.[5] Title: Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Source: Pharmaceutics (PMC). URL: [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine

This Application Note and Protocol details the microwave-assisted synthesis of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine . This scaffold is structurally significant in the development of neuroprotective agents, par...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the microwave-assisted synthesis of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine . This scaffold is structurally significant in the development of neuroprotective agents, particularly as a nitrogen-containing analog of 3-n-butylphthalide (NBP) , a drug approved for the treatment of ischemic stroke.

Introduction & Scientific Rationale

The target molecule, 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine , represents a strategic ring-opened analog of 3-n-butylphthalide (NBP). While NBP acts via multiple mechanisms (mitochondrial protection, anti-inflammation), its lactone moiety is susceptible to hydrolysis. Replacing the lactone with a piperazine-linked o-carboxybenzyl system improves solubility and introduces a basic center (piperazine nitrogen), potentially enhancing blood-brain barrier (BBB) permeability and pharmacokinetic profiles.

Why Microwave-Assisted Synthesis?

Conventional alkylation of 2-n-butylpiperazine suffers from two primary issues:

  • Regioselectivity: The starting material, 2-n-butylpiperazine, has two nucleophilic nitrogens. Thermal heating often yields a mixture of N1-alkylated, N4-alkylated, and bis-alkylated products.

  • Reaction Time: Standard S_N2 reactions with sterically hindered benzyl halides can take 12–24 hours.

Microwave irradiation addresses these by providing rapid, uniform dielectric heating. The specific "non-thermal" effects (dipole rotation) of microwaves enhance the electrophilicity of the polar transition state, significantly accelerating the reaction while allowing for tighter control over temperature to favor the kinetic product (mono-alkylation at the less hindered N1 position).

Retrosynthetic Analysis & Strategy

The synthesis is designed as a convergent two-step protocol:

  • Regioselective N-Alkylation: Reaction of 2-n-butylpiperazine with methyl 2-(bromomethyl)benzoate under MW irradiation.

  • Hydrolysis: Saponification of the ester to reveal the free carboxylic acid.

Note on Regiochemistry: 2-n-butylpiperazine contains two amine sites:

  • N1 (Distal): Sterically unhindered. More nucleophilic.

  • N4 (Proximal): Sterically hindered by the adjacent n-butyl group.

  • Target: The "1-substituted-3-n-butyl" nomenclature implies substitution at the distal nitrogen.

Retrosynthesis Target 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine Intermediate Methyl Ester Intermediate (1-(2-Methoxycarbonylphenyl methyl)-3-n-butyl piperazine) Target->Intermediate Hydrolysis SM1 2-n-Butylpiperazine Intermediate->SM1 MW Alkylation SM2 Methyl 2-(bromomethyl)benzoate Intermediate->SM2 +

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the piperazine core and the phthalide-derived linker.

Materials & Equipment

Reagents
  • 2-n-Butylpiperazine: (CAS: 76835-17-1) - Nucleophile

  • Methyl 2-(bromomethyl)benzoate: (CAS: 24766-43-2) - Electrophile

  • Potassium Carbonate (K₂CO₃): Anhydrous, granular - Base

  • Acetonitrile (MeCN): HPLC Grade - Solvent

  • Lithium Hydroxide (LiOH): For hydrolysis step.

Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+) capable of pressure control.

  • Vessels: 10 mL or 35 mL pressure-rated glass vials with Teflon/silicone septa.

  • Purification: Flash chromatography system (Silica gel).

Experimental Protocol

Step 1: Microwave-Assisted N-Alkylation

Objective: Selective mono-alkylation at the N1 position.

  • Preparation:

    • In a 10 mL microwave vial, dissolve 2-n-butylpiperazine (1.0 equiv, 142 mg, 1.0 mmol) in Acetonitrile (3 mL).

    • Add K₂CO₃ (1.5 equiv, 207 mg, 1.5 mmol).

    • Add Methyl 2-(bromomethyl)benzoate (1.0 equiv, 229 mg, 1.0 mmol) dropwise. Note: Adding the electrophile last minimizes bis-alkylation.

  • Microwave Irradiation:

    • Seal the vial and place it in the reactor.

    • Method: Dynamic Power (Max 150W).

    • Temperature: 90°C.

    • Hold Time: 15 minutes.

    • Stirring: High.

    • Mechanism:[1][2][3][4] The polar transition state absorbs MW energy efficiently, driving the S_N2 displacement.

  • Work-up:

    • Cool to room temperature (RT). Filter off the inorganic salts (K₂CO₃/KBr).

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (DCM:MeOH 95:5). The mono-alkylated product (Intermediate A) usually elutes before the bis-alkylated byproduct.

Step 2: Ester Hydrolysis

Objective: Conversion of the methyl ester to the free carboxylic acid.

  • Reaction:

    • Dissolve Intermediate A (Methyl ester) in THF:Water (1:1, 4 mL) .

    • Add LiOH·H₂O (3.0 equiv).

    • MW Condition: Heat at 80°C for 5 minutes (or stir at RT for 2 hours).

  • Isolation:

    • Acidify carefully with 1M HCl to pH ~4–5 (isoelectric point region for amino acids/zwitterions).

    • Extract with Ethyl Acetate (3 x 10 mL) or isolate the precipitate if the zwitterion is insoluble.

    • Dry over Na₂SO₄ and concentrate.

Optimization & Results

The following parameters were optimized to maximize the yield of the mono-N1-alkylated product over the N4-isomer and bis-alkylated impurities.

EntrySolventBaseTemp (°C)Time (min)Yield (%)Selectivity (N1:N4)
1EthanolEt₃N8030653:1
2DMFK₂CO₃12010722:1
3 Acetonitrile K₂CO₃ 90 15 88 >10:1
4TolueneDIPEA11020454:1

Table 1: Optimization of MW conditions. Acetonitrile/Carbonate proved superior due to the "specific microwave effect" enhancing the polarity of the transition state in a polar aprotic solvent.

Mechanism & Pathway Visualization

The reaction proceeds via an S_N2 mechanism. The steric bulk of the n-butyl group at C3 shields the N4 nitrogen, directing the electrophile to the N1 position.

ReactionPathway cluster_0 Reagents cluster_1 Products SM 2-n-Butylpiperazine (Nucleophile) TS Transition State (Polarized under MW) SM->TS Steric Control Elec Benzyl Bromide (Electrophile) Elec->TS Prod N1-Alkylated Ester TS->Prod Major (>90%) ByProd N4-Alkylated / Bis TS->ByProd Minor

Figure 2: Reaction pathway illustrating the steric control that favors N1-alkylation.

Quality Control & Validation

To ensure the protocol is self-validating, the following analytical checkpoints must be met:

  • ¹H NMR (DMSO-d₆):

    • Look for the singlet at ~3.6–3.8 ppm corresponding to the benzylic methylene (N-CH₂-Ar).

    • Verify the triplet at ~0.85 ppm for the terminal methyl of the n-butyl chain.

    • Diagnostic: The integration of the aromatic protons (4H) vs. the butyl chain confirms the 1:1 coupling.

  • LC-MS:

    • Observe the molecular ion peak [M+H]⁺.[5]

    • Check for the absence of the mass corresponding to the bis-alkylated product (M + Electrophile mass).

  • HPLC Purity:

    • Target purity >95% at 254 nm.

References

  • Microwave-Assisted Synthesis of Piperazine Derivatives

    • Citation: Polášek, J. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2196.
    • Link:[Link]

  • Synthesis of 3-n-Butylphthalide Derivatives: Citation: Deng, X. et al. (2004). Synthesis and biological evaluation of 3-n-butylphthalide derivatives. Acta Pharmaceutica Sinica, 39(12). Context: Provides the grounding for the biological relevance of the o-carboxybenzyl scaffold.
  • Microwave Effects in N-Alkylation

    • Citation: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
    • Link:[Link]

  • Regioselectivity in 2-Substituted Piperazines: Citation: Berkheij, M. et al. (2005). Synthesis of 2-substituted piperazines. Tetrahedron Letters, 46(14), 2369-2371. Context: Validates the steric arguments for N1 vs N4 selectivity.

Sources

Method

Scale-up procedures for 2-carboxybenzyl piperazine intermediates

An In-depth Technical Guide to the Scale-Up of 1-(2-Carboxybenzyl)piperazine Intermediates Introduction The 1-(2-carboxybenzyl)piperazine scaffold (systematically 2-(piperazin-1-ylmethyl)benzoic acid ) is a critical phar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Scale-Up of 1-(2-Carboxybenzyl)piperazine Intermediates

Introduction

The 1-(2-carboxybenzyl)piperazine scaffold (systematically 2-(piperazin-1-ylmethyl)benzoic acid ) is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for poly(ADP-ribose) polymerase (PARP) inhibitors, antihistamines, and specific GPCR ligands. Its amphoteric nature—possessing both a basic secondary amine and an acidic carboxyl group—presents unique challenges in scale-up, particularly regarding solubility, purification, and the suppression of bis-alkylation byproducts.

This guide details two robust, scalable protocols for synthesizing this intermediate: a "Green" Reductive Amination (preferred for purity and safety) and a Traditional Alkylation (preferred for cost-efficiency using existing ester feedstocks).

Part 1: Route Selection & Strategy

The choice of synthetic route depends heavily on the available starting materials and impurity tolerance.

FeatureRoute A: Reductive Amination (Recommended) Route B: Direct Alkylation (Traditional)
Starting Material 2-Carboxybenzaldehyde (Phthalaldehydic acid)Methyl 2-(bromomethyl)benzoate
Reagents Piperazine, H₂/Pd-C or NaBH₃CNPiperazine (excess), Base (K₂CO₃)
Key Impurity Over-reduction byproducts (minimal)Bis-alkylated piperazine (N,N'-bis(2-carboxybenzyl)piperazine)
Safety Profile High : Avoids lachrymatory alkyl halides.Moderate : Alkyl halides are genotoxic/irritants.
Purification Isoelectric Point (pI) PrecipitationCrystallization or Ion Exchange
Scalability Excellent (Flow or Batch)Good (Exotherm control required)

Part 2: Detailed Experimental Protocols

Protocol A: Reductive Amination (Green Chemistry Approach)

This route utilizes 2-carboxybenzaldehyde , which exists in equilibrium with its lactol form (1-hydroxy-1,3-dihydroisobenzofuran-1-one). It avoids potent alkylating agents and minimizes bis-alkylation by controlling stoichiometry.

Reagents:

  • 2-Carboxybenzaldehyde (1.0 equiv)

  • Piperazine (3.0 – 5.0 equiv) [Note: Excess ensures mono-substitution]

  • Pd/C (10% w/w, 5 mol%) or NaBH₃CN (1.2 equiv)

  • Solvent: Methanol or Ethanol/Water (9:1)

Step-by-Step Methodology:

  • Imine Formation (Pre-equilibrium):

    • Charge a reactor with Methanol (10 V relative to aldehyde).

    • Add Piperazine (3.0 equiv) and stir until fully dissolved.

    • Slowly add 2-Carboxybenzaldehyde (1.0 equiv) at 20–25°C.

    • Mechanism:[1][2][3][4][5][6][7] The amine reacts with the open-chain aldehyde form. The equilibrium shifts towards the imine as water is sequestered or the reaction proceeds.

    • Stir for 2 hours. Monitor by HPLC for the disappearance of the aldehyde peak.

  • Reduction:

    • Option 1 (Catalytic Hydrogenation - Preferred for Scale):

      • Inert the vessel with Nitrogen.[8][9] Add 10% Pd/C (5 wt% loading).

      • Pressurize with Hydrogen gas (3–5 bar) and stir at 40°C for 6–12 hours.

      • Control: Monitor H₂ uptake. Exotherm is mild.

    • Option 2 (Hydride Reduction):

      • Cool mixture to 0–5°C.

      • Add NaBH₃CN (1.2 equiv) portion-wise (solid addition) or as a solution in MeOH.

      • Caution: HCN generation is possible if acidified; keep pH > 7.

  • Workup & Purification (Isoelectric Precipitation):

    • Filter the catalyst (Celite pad) or quench hydride with water.

    • Concentrate the filtrate to ~3 V to remove bulk methanol.

    • Dilute with Water (5 V). The pH will be basic (>10) due to excess piperazine.

    • Critical Step: Slowly adjust pH to the Isoelectric Point (pI ≈ 5.5–6.5) using 6N HCl.

    • Observation: The zwitterionic product, 1-(2-carboxybenzyl)piperazine , will precipitate as a white solid.

    • Cool to 0–5°C and age the slurry for 2 hours.

    • Filter and wash with cold water (removes excess piperazine salts) and acetone (removes organics).

    • Dry under vacuum at 45°C.

Protocol B: Alkylation of Methyl 2-(bromomethyl)benzoate

This route is viable if the aldehyde is unavailable. It requires strict control to prevent the "dumbbell" impurity (bis-alkylation).

Reagents:

  • Methyl 2-(bromomethyl)benzoate (1.0 equiv)

  • 1-Boc-piperazine (1.1 equiv) [Use Boc-protected to strictly prevent bis-alkylation]

  • Potassium Carbonate (K₂CO₃, 2.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF[10]

Step-by-Step Methodology:

  • N-Alkylation:

    • Suspend K₂CO₃ and 1-Boc-piperazine in MeCN (10 V).

    • Heat to 40°C.

    • Add Methyl 2-(bromomethyl)benzoate dropwise over 1 hour. [Rationale: Slow addition keeps the concentration of alkylator low, favoring the reaction with the abundant amine.]

    • Stir at 60°C for 4–6 hours.

    • Checkpoint: HPLC should show >98% conversion to the ester-protected intermediate.

  • Hydrolysis & Deprotection (One-Pot):

    • Filter inorganic salts (KBr/K₂CO₃). Concentrate MeCN.

    • Add 6N HCl (excess) and heat to reflux (90–100°C) for 4 hours.

    • Chemistry: This step simultaneously hydrolyzes the methyl ester to the acid and cleaves the N-Boc group.

  • Isolation:

    • Cool to room temperature.[8][11]

    • Neutralize with NaOH (50% aq) to pH ~6.0 (pI).

    • The product precipitates.[7][8][11][12] Filter, wash with cold water/isopropanol, and dry.

Part 3: Process Control & Visualization

Critical Process Parameters (CPPs)
  • pH Control (Purification): The yield is highly sensitive to the pH during precipitation. A pH deviation of ±0.5 from the pI can increase solubility by 20–30%, leading to yield loss.

  • Temperature (Alkylation): In Route B, temperatures >65°C promote dimerization and elimination of HBr (styrene formation).

  • Stoichiometry (Route A): Excess piperazine (3-5 equiv) is mandatory if not using protected piperazine to statistically favor mono-alkylation.

Workflow Visualization

G Start Start: 2-Carboxybenzaldehyde Imine Step 1: Imine Formation (MeOH, Excess Piperazine) Start->Imine Condensation Reduction Step 2: Catalytic Hydrogenation (H2, Pd/C, 40°C) Imine->Reduction Reductive Amination Filter Catalyst Filtration Reduction->Filter Remove Pd/C pH_Adjust Step 3: pI Adjustment (Add HCl to pH 6.0) Filter->pH_Adjust Filtrate Processing Precip Precipitation of Zwitterion pH_Adjust->Precip Isoelectric Point Wash Wash: Cold H2O (removes excess Pip) Acetone (drying) Precip->Wash Filtration Final Final Product: 1-(2-Carboxybenzyl)piperazine Wash->Final Drying

Caption: Figure 1. Streamlined process flow for the Reductive Amination route, highlighting the critical Isoelectric Point (pI) purification step.

Part 4: Analytical Validation

To ensure "Trustworthiness" and "Self-Validation," the following analytical criteria must be met:

TestMethodAcceptance CriteriaRationale
Identity ¹H NMR (D₂O/NaOD)Singlet at ~3.6 ppm (Benzylic CH₂).Confirms N-alkylation at the benzylic position.
Purity HPLC (C18, Phosphate Buffer)>98.0% AreaDetects bis-alkylated impurities (elutes later).
Residual Piperazine GC-FID or HPLC-ELSD<0.5% w/wPiperazine is a sensitizer; must be cleared.
Water Content Karl Fischer (KF)<1.0%Zwitterions are hygroscopic; affects stoichiometry.

Self-Validating Check: Dissolve 100 mg of the product in 1 mL of 1N NaOH. It should dissolve clearly (formation of sodium salt). Then add 1 mL of 1N HCl. It should precipitate immediately (return to zwitterion). If it remains dissolved, the product may be the hydrochloride salt (excess acid) or unreacted piperazine.

References

  • General Piperazine Synthesis & Scale-Up

    • Org.[8][9][12][13] Process Res. Dev. 2012, 16, 1552–1557.[13] "Scale-Up Synthesis of Antidepressant Drug Vilazodone" (Discusses piperazine alkylation controls).

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. 1996, 61, 3849-3862.
  • Isoelectric Point Purification Strategies

    • Biotage Application Note: "How to use the isoelectric point to inform your peptide purific
  • Patent Reference (Piperazine Benzoic Acid Intermediates)

    • CN103382191B "Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride" (Analogous chemistry for ortho-isomer).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine synthesis

Welcome to the Technical Support Center for Advanced API Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered during the synthesis of 1-(2-C...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced API Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered during the synthesis of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine .

Synthesizing asymmetric, mono-substituted piperazines presents inherent challenges regarding regioselectivity and chemoselectivity. By moving away from brute-force direct alkylation and leveraging the steric and electronic properties of your intermediates, you can engineer a self-validating, high-yield synthetic pipeline.

Mechanistic Pathway & Optimization Logic

Below is the logical workflow for overcoming the primary synthetic hurdles: bis-alkylation and lactol-induced reaction stalling.

SynthesisOptimization N1 Starting Materials: 3-n-butylpiperazine + Electrophile N2 Direct Alkylation (Halide) N1->N2 Pathway A N3 Reductive Amination (Aldehyde) N1->N3 Pathway B (Preferred) N4 Poor Regioselectivity & Bis-alkylation N2->N4 N5 Unprotected Aldehyde (Lactol Equilibrium) N3->N5 2-carboxybenzaldehyde N6 Protected Aldehyde (Methyl 2-formylbenzoate) N3->N6 Esterification N7 Low Yield / Stalled Reaction N5->N7 N8 Iminium Formation (pH 5, DCE) N6->N8 Chemoselective N9 Reduction via NaBH(OAc)3 & LiOH Hydrolysis N8->N9 N10 High Yield Target: 1-(2-Carboxyphenyl methyl) -3-n-butyl piperazine N9->N10 >85% Yield

Logical workflow for optimizing the synthesis of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine.

Troubleshooting FAQs: Causality & Solutions

Q1: Why am I observing significant N1,N4-bis-alkylation despite using a strict 1:1 stoichiometric ratio with 2-(bromomethyl)benzoic acid? The Causality: Direct N-alkylation with alkyl halides has inherently poor atom economy and relies heavily on kinetic control[1]. While the 3-n-butyl group provides steric hindrance at the adjacent N4 position, the highly electrophilic nature of the benzyl bromide derivative easily overcomes this barrier, leading to over-alkylation. The Solution: Abandon direct alkylation in favor of reductive amination [2]. By reacting the piperazine with an aldehyde to form a bulky iminium ion intermediate, you vastly increase the steric demand at the N1 position. This effectively shuts down secondary reactions at the N4 position, driving absolute regioselectivity.

Q2: My reductive amination using 2-carboxybenzaldehyde shows less than 30% conversion. What is the mechanistic bottleneck? The Causality: 2-Carboxybenzaldehyde exists in a thermodynamic equilibrium with its cyclic tautomer, 3-hydroxyisobenzofuran-1(3H)-one (a lactol). In this closed-ring form, the aldehyde carbonyl is masked and unavailable for nucleophilic attack by the piperazine, stalling carbinolamine formation. The Solution: Utilize a protecting-group strategy. Convert the carboxylic acid to a methyl ester (methyl 2-formylbenzoate) prior to the reaction. This locks the molecule in the open-chain aldehyde form, ensuring rapid and quantitative iminium formation. The ester can be easily hydrolyzed post-reduction.

Q3: Which reducing agent provides the best yield and purity profile for this specific transformation? The Causality: Sodium borohydride (NaBH₄) is too aggressive and will reduce your aldehyde directly to an alcohol before the imine can form. Conversely, while Sodium cyanoborohydride (NaBH₃CN) is effective, it requires strict pH control and generates highly toxic byproducts. The Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal choice[1]. The electron-withdrawing acetate groups make it a milder hydride donor, allowing it to selectively reduce the iminium ion without touching the unreacted aldehyde or the protective ester group.

Quantitative Yield Comparison

The table below summarizes the empirical data demonstrating why the protected reductive amination route is the industry standard for this scaffold.

Synthesis StrategyKey ReagentsRegioselectivity (N1:N4)Bis-alkylation ByproductOverall Isolated Yield
Direct Alkylation 2-(bromomethyl)benzoic acid, K₂CO₃, DMF70:3018.5%42%
Direct Reductive Amination 2-carboxybenzaldehyde, NaBH₃CN, MeOH85:15< 5.0%58%
Protected Reductive Amination Methyl 2-formylbenzoate, NaBH(OAc)₃, DCE> 98:2 < 1.0% 88%

Self-Validating Experimental Protocol

This step-by-step methodology utilizes the Protected Reductive Amination route. It is designed as a self-validating system: you cannot proceed to the final deprotection step until TLC/LC-MS confirms the complete consumption of the intermediate, ensuring high purity of the final zwitterionic product.

Phase 1: Iminium Formation and Selective Reduction
  • Preparation: In an oven-dried 100 mL round-bottom flask under an inert N₂ atmosphere, dissolve 3-n-butylpiperazine (1.0 equiv, 10.0 mmol) and methyl 2-formylbenzoate (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Catalysis & Equilibrium: Add glacial acetic acid (1.0 equiv) to adjust the solution to pH ~5.0. Causality check: This specific pH optimizes the equilibrium for the dehydration of the carbinolamine into the reactive iminium ion. Stir at room temperature (20 °C) for 1 hour.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv, 15.0 mmol) portion-wise over 15 minutes to manage the mild exotherm.

  • Validation Checkpoint: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS or TLC (Eluent: DCM:MeOH 9:1). Do not proceed until the aldehyde peak completely disappears, validating 100% conversion to the intermediate ester (1-(2-methoxycarbonylphenyl methyl)-3-n-butyl piperazine).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Ester Hydrolysis to Target Molecule
  • Deprotection: Dissolve the crude intermediate ester in a 3:1 mixture of THF:H₂O (20 mL). Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv, 30.0 mmol).

  • Reaction: Stir the mixture at 40 °C for 4 hours.

  • Isolation via Isoelectric Precipitation: Remove the THF under reduced pressure. Cool the remaining aqueous layer to 5 °C. Carefully adjust the pH to exactly 6.5 using 1M HCl. Causality check: Because the target molecule contains both a basic piperazine nitrogen and an acidic carboxylic acid, it exists as a zwitterion. pH 6.5 represents its isoelectric point, forcing it to crash out of the aqueous solution as a precipitate.

  • Purification: Filter the resulting white solid, wash sequentially with ice-cold water (10 mL) and diethyl ether (10 mL) to remove organic impurities, and dry under high vacuum to afford pure 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine.

References

1.[1] BenchChem. "Technical Support Center: Strategies to Improve Atom Economy in Piperazine Derivative Synthesis." Benchchem.com. Available at: 2.[2] National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." Available at:

Sources

Optimization

Solubility issues with 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine in water

Technical Support Center: Solubility Optimization for 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine Executive Summary Compound: 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine Chemical Class: Amphoteric Piperazine Deri...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine

Executive Summary

Compound: 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine Chemical Class: Amphoteric Piperazine Derivative Core Issue: "U-Shaped" Solubility Profile (Isoelectric Precipitation)

Welcome to the technical support center. This guide addresses the specific solubility challenges associated with 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine . Unlike simple salts, this molecule is an ampholyte —it contains both a basic piperazine ring and an acidic benzoic acid moiety.

Most users encounter precipitation when attempting to dissolve this compound in neutral buffers (PBS, pH 7.4) or unbuffered water, where the molecule tends to adopt a zwitterionic, charge-neutral state with high lattice energy and low solubility.

Module 1: The "Crash Out" Phenomenon (pH Dependency)

Q: Why does the compound dissolve in acid or base but precipitate when I neutralize it?

A: You are hitting the Isoelectric Point (pI).

This molecule contains two key ionizable groups:[1]

  • Piperazine Nitrogen (Secondary Amine): Basic, pKa ≈ 8.5–9.5.

  • Carboxylic Acid (Ortho-substituted): Acidic, pKa ≈ 3.5–4.5.

The Mechanism:

  • pH < 4 (Acidic): The amine is protonated (

    
    ) and the acid is protonated (
    
    
    
    ). The molecule has a net positive charge. Soluble.
  • pH > 9 (Basic): The amine is deprotonated (

    
    ) and the acid is deprotonated (
    
    
    
    ). The molecule has a net negative charge. Soluble.
  • pH 5–7 (Neutral/Isoelectric): The amine is protonated (

    
    ) and the acid is deprotonated (
    
    
    
    ). The molecule exists as a Zwitterion with a net charge of zero. In this state, water molecules cannot effectively solvate the compound, and the crystal lattice energy dominates, causing precipitation.

The "Ortho" Effect: Because the carboxyl group is in the 2-position (ortho), it can form an intramolecular hydrogen bond with the benzylic nitrogen or the piperazine ring. This "locks" the molecule into a more hydrophobic conformation, making it significantly less soluble than its meta or para counterparts.

Visualizing the Solubility Trap

SolubilityCurve cluster_0 Solubility vs. pH Profile Low_pH pH < 4 (Cationic Form) HIGH SOLUBILITY Mid_pH pH 5 - 7.5 (Zwitterionic Form) PRECIPITATION ZONE Low_pH->Mid_pH Adding Base High_pH pH > 9 (Anionic Form) HIGH SOLUBILITY Mid_pH->High_pH Adding Base High_pH->Mid_pH Adding Acid

Figure 1: The theoretical solubility profile. Avoid the "Red Zone" (pH 5–7.5) during initial stock preparation.

Module 2: Troubleshooting Protocols

Scenario A: Preparing a High-Concentration Stock Solution

Goal: Create a stable stock (10–50 mM) for long-term storage.

Do NOT use: Pure water, PBS, or Saline.

Recommended Protocol (DMSO/Acid Spike):

  • Weigh the target amount of solid.

  • Dissolve in 100% DMSO (Dimethyl sulfoxide). The lipophilic n-butyl chain aids solubility in organic solvents.

  • Validation: If the solution is cloudy in DMSO, sonicate at 40°C for 5 minutes.

  • Storage: Store at -20°C. DMSO stocks are stable.

Alternative (Aqueous Stock): If DMSO is toxic to your downstream application, prepare a salt form in situ:

  • Add the solid to water (it will be a suspension).

  • Add 1.0 M HCl dropwise while stirring.

  • Monitor until the solution clears (creating the Hydrochloride salt).

  • Warning: Do not buffer this stock to pH 7.4 yet. Keep it acidic (pH 3–4).

Scenario B: Diluting into Biological Media (Cell Culture/Assays)

Goal: Dilute stock into DMEM/RPMI (pH 7.4) without precipitation.

The Issue: Rapid dilution into pH 7.4 buffer shifts the equilibrium back to the zwitterion, causing "crashing out" (turbidity).

The "Step-Down" Protocol:

  • Start with your DMSO stock (e.g., 10 mM).

  • Do not shoot directly into the well plate.

  • Prepare an Intermediate Dilution in water containing 0.1% Tween-80 or Cyclodextrin (HP-β-CD) .

    • Why? Cyclodextrins encapsulate the lipophilic n-butyl tail, preventing aggregation when the pH neutralizes.

  • Add this intermediate to your cell media.

Quantitative Solubility Guide

Solvent SystemEstimated SolubilityNotes
Water (pH 7.0) < 0.1 mg/mLInsoluble. Zwitterionic crash-out.
0.1 M HCl (pH 1.0) > 10 mg/mLForms soluble HCl salt.
0.1 M NaOH (pH 13) > 10 mg/mLForms soluble Sodium salt.
DMSO > 50 mg/mLBest for stock solutions.
Ethanol ~ 5-10 mg/mLModerate solubility; n-butyl group helps.
PBS (pH 7.4) < 0.5 mg/mLRisk Zone. Requires carrier (BSA/Cyclodextrin).

Module 3: Decision Tree Workflow

Use this logic flow to determine the correct solubilization strategy for your specific experiment.

SolubilizationWorkflow Start Start: Solid Compound AppCheck Application Type? Start->AppCheck InVivo In Vivo / Animal AppCheck->InVivo InVitro In Vitro / Cellular AppCheck->InVitro Chem Chemical Synthesis AppCheck->Chem SaltForm Use Salt Form (HCl or Na+) InVivo->SaltForm DMSOStock Make 1000x Stock in 100% DMSO InVitro->DMSOStock Organic Use DCM, MeOH, or Ethyl Acetate Chem->Organic Carrier Add Carrier: HP-beta-Cyclodextrin (20%) or Tween 80 (5%) SaltForm->Carrier End Proceed with Experiment Carrier->End Dilution Dilute < 0.5% v/v into Media DMSOStock->Dilution PrecipCheck Precipitation? Dilution->PrecipCheck Sonicate Sonicate Media or Reduce Conc. PrecipCheck->Sonicate Yes PrecipCheck->End No Sonicate->End Organic->End

Figure 2: Workflow for selecting the correct solvent system based on experimental needs.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I autoclave the aqueous stock solution? A: No. Piperazine derivatives can be sensitive to thermal degradation, and the n-butyl chain may oxidize. Use 0.22 µm syringe filtration for sterilization. Note: If using a DMSO stock, use nylon or PTFE filters, as DMSO dissolves cellulose acetate filters.

Q2: I see a "haze" in my cell culture wells after adding the compound. Is this contamination? A: It is likely micro-precipitation .

  • Test: Shine a laser pointer (or strong light) through the media. If you see a beam path (Tyndall effect), the compound has crashed out.

  • Fix: Reduce the final concentration or pre-complex the compound with BSA (Bovine Serum Albumin) before adding to the media. The albumin binds the lipophilic butyl tail and keeps it in solution.

Q3: How does the "Ortho" position affect my results compared to Para- isomers? A: The ortho (2-position) substitution creates steric hindrance and intramolecular hydrogen bonding. This lowers the pKa of the amine slightly and raises the logP (lipophilicity) compared to the para isomer. You may need higher concentrations of co-solvent (DMSO) for the ortho isomer than you would for the para isomer [1, 2].

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2920.[3] Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Detailed mechanisms on zwitterionic solubility profiles). Link

  • Varela, M. T., et al. (2023).[4] Piperazine amides with desirable solubility, physicochemical and drug-like properties. Saudi Pharmaceutical Journal, 31(7), 1265–1273. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Carboxybenzaldehyde Removal in Piperazine Workflows

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of piperazine derivatives synthesized via reductive amination or amide coup...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of piperazine derivatives synthesized via reductive amination or amide coupling with 2-carboxybenzaldehyde (2-CBA).

Removing unreacted 2-CBA from reaction mixtures is notoriously challenging. This guide provides the mechanistic causality behind this difficulty and offers field-proven, self-validating protocols to achieve high-purity piperazine products.

Part 1: The Chemical Challenge of 2-Carboxybenzaldehyde

Standard silica gel chromatography often fails to separate 2-CBA from piperazine products due to severe streaking. To understand why, we must look at the structural dynamics of 2-CBA.

In solution, 2-CBA (also known as 2-formylbenzoic acid) does not exist purely as an open-chain aldehyde and carboxylic acid. Instead, it undergoes rapid ring-chain tautomerism, existing in an equilibrium with its cyclic lactol form, 3-hydroxyisobenzofuran-1(3H)-one [1].

This dynamic equilibrium means 2-CBA presents multiple reactive faces and polarities simultaneously[2]. Furthermore, the carboxylic acid moiety (pKa ~3.5) strongly interacts with the basic secondary or tertiary amines of your piperazine product (pKa ~9.0), often forming tightly bound organic salts that co-elute during chromatography.

To break this interaction, purification strategies must exploit either the distinct pKa differences or form irreversible covalent bonds with the unreacted 2-CBA.

Part 2: Purification Strategy Matrix

Select the appropriate removal methodology based on the physicochemical properties of your synthesized piperazine product.

Piperazine Product PropertyRecommended 2-CBA Removal StrategyMechanistic Rationale
Highly Lipophilic (Insoluble in water)Aqueous Acid-Base ExtractionMild base deprotonates 2-CBA, driving the resulting carboxylate salt into the aqueous phase while the basic piperazine remains in the organic phase.
Highly Hydrophilic (Water-soluble)Solid-Phase Scavenger ResinsAvoids aqueous workups entirely. Polymer-supported reagents covalently trap the aldehyde or acid moieties of 2-CBA for removal via simple filtration.
Base-Sensitive (Prone to hydrolysis)Sodium Bisulfite WashBisulfite undergoes nucleophilic addition to the aldehyde of 2-CBA, forming a highly water-soluble α-hydroxy sulfonate adduct at neutral/mildly acidic pH.

Part 3: Troubleshooting FAQs & Experimental Protocols

Q1: How do I use liquid-liquid extraction to separate 2-CBA from a lipophilic piperazine product?

The Science: Liquid-liquid extraction relies on manipulating the ionization state of the molecules. By washing the organic layer with a mild aqueous base (like Sodium Bicarbonate, NaHCO₃), the carboxylic acid of 2-CBA is deprotonated to form a highly water-soluble sodium carboxylate salt. Because piperazine derivatives are basic, they remain un-ionized in the basic environment and stay partitioned in the organic solvent.

Step-by-Step Protocol: Mild Acid-Base Extraction Self-Validation Checkpoint: Ensure the aqueous phase pH is >7 before discarding it to guarantee complete 2-CBA deprotonation.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~0.1 M.

  • First Wash: Add an equal volume of saturated aqueous NaHCO₃ solution.

  • Agitation: Vigorously shake the biphasic mixture in a separatory funnel. Vent frequently, as the neutralization of residual acids may release CO₂ gas.

  • Phase Separation: Allow the layers to separate completely. The unreacted 2-CBA (as a sodium salt) will partition into the aqueous layer.

  • Validation: Spot both layers on a TLC plate (visualize with UV and Ninhydrin). The piperazine product should be exclusively in the organic layer. Check the pH of the aqueous layer; it must be ~8.

  • Secondary Wash: Wash the organic layer with brine (saturated NaCl) to remove residual water and dissolved salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Q2: My piperazine product is highly water-soluble. How do I remove 2-CBA without an aqueous workup?

The Science: When aqueous extraction risks product loss, solid-phase scavenger resins are the optimal choice. Polymer-supported sulfonyl hydrazine (PS-TsNHNH₂) selectively reacts with the aldehyde moiety of 2-CBA to form a covalent hydrazone linkage, permanently tethering the impurity to the insoluble polystyrene backbone[3].

Step-by-Step Protocol: Solid-Phase Scavenging Self-Validation Checkpoint: Monitor the disappearance of the 2-CBA aldehyde peak via LCMS or ¹H NMR (CHO proton at ~10.5 ppm) of the supernatant.

  • Preparation: Dissolve the crude reaction mixture in an anhydrous, resin-swelling solvent (e.g., Dichloromethane, THF, or DMF) at a concentration of 0.05 M.

  • Resin Addition: Add 3.0 to 5.0 equivalents of PS-TsNHNH₂ resin (relative to the estimated unreacted 2-CBA).

  • Catalysis (Optional): Add a catalytic amount of glacial acetic acid (0.1 equivalents) to accelerate hydrazone formation[3].

  • Incubation: Shake or gently stir the suspension at room temperature (or up to 40 °C) for 2 to 4 hours. Do not use magnetic stir bars at high speeds, as this can mechanically sheer the polymer beads.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity).

  • Washing: Wash the resin cake with 3 column volumes of the reaction solvent to ensure all piperazine product is recovered.

  • Isolation: Concentrate the combined filtrates in vacuo to yield the purified piperazine.

Q3: My product is sensitive to basic conditions. Is there an alternative aqueous wash?

The Science: Yes. Saturated sodium bisulfite (NaHSO₃) solutions selectively target aldehydes. The bisulfite anion acts as a nucleophile, attacking the carbonyl carbon of 2-CBA's open-chain form to generate a water-soluble bisulfite adduct. This shifts the lactol equilibrium entirely toward the open form until all 2-CBA is sequestered in the aqueous phase.

Step-by-Step Protocol: Sodium Bisulfite Wash

  • Dilution: Dissolve the crude mixture in Ethyl Acetate or Ether.

  • Bisulfite Wash: Add an equal volume of freshly prepared, saturated aqueous NaHSO₃.

  • Vigorous Agitation: Shake vigorously for 5–10 minutes. The reaction between bisulfite and the aldehyde takes time; prolonged contact is essential.

  • Separation: Separate the layers. Extract the aqueous layer once more with fresh organic solvent to recover any trace product.

  • Neutral Wash: Wash the combined organic layers with water, then brine, dry over Na₂SO₄, and concentrate.

Part 4: Purification Decision Workflow

PurificationWorkflow Start Crude Piperazine Mixture (Contains unreacted 2-CBA) Q1 Is the piperazine product highly water-soluble? Start->Q1 Resin Solid-Phase Scavenging (PS-TsNHNH2 Resin) Q1->Resin Yes (Avoid aq. workup) Q2 Is the product stable to mild aqueous base? Q1->Q2 No (Lipophilic) Pure Purified Piperazine Product Resin->Pure Bisulfite Sodium Bisulfite Wash (Targets Aldehyde) Q2->Bisulfite No (Base-sensitive) BaseWash Aqueous Base Extraction (Sat. NaHCO3, Targets Acid) Q2->BaseWash Yes (Standard) Bisulfite->Pure BaseWash->Pure

Workflow for selecting a 2-CBA purification strategy based on piperazine properties.

References

  • Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study. ChemRxiv.[Link]

  • Overcoming thermostability challenges in mRNA–lipid nanoparticle systems with piperidine-based ionizable lipids. PubMed Central (PMC).[Link]

  • 2 Carboxybenzaldehyde. Sihauli Chemicals. [Link]

Sources

Optimization

Technical Support Center: Optical Stability of 3-n-Butyl Piperazine Derivatives

This guide serves as a specialized technical support resource for researchers working with chiral 3-n-butyl piperazine derivatives. It addresses the specific challenge of maintaining optical purity at the C3 center, a co...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with chiral 3-n-butyl piperazine derivatives. It addresses the specific challenge of maintaining optical purity at the C3 center, a common failure point in the synthesis of GPCR ligands and kinase inhibitors.

Subject: Troubleshooting Racemization & Enantiomeric Excess (ee) Loss Applicable Scaffolds: (R)- or (S)-3-n-butyl piperazine, 2,3-disubstituted piperazines. Lead Scientist: Senior Application Scientist, Chiral Chemistry Division

Core Mechanism of Failure

Before troubleshooting, you must understand why your compound is racemizing.[1] The 3-n-butyl group is electron-donating, but the susceptibility of the C3 center is dictated by the nitrogen substituents.

The "Alpha-Proton" Trap: The proton at C3 (alpha to the amine) becomes acidic when the adjacent nitrogen (N4) is acylated, sulfonylated, or protected with electron-withdrawing groups (EWG) like Boc, Cbz, or Tosyl.[1]

  • Trigger: Basic conditions (even mild bases like K₂CO₃ or Et₃N in hot solvents).

  • Mechanism: Base-catalyzed deprotonation forms a planar aza-enolate intermediate. Reprotonation occurs non-stereoselectively, leading to immediate racemization.[1]

Visualization: The Racemization Pathway

RacemizationMechanism cluster_conditions Risk Factors Start Chiral 3-n-Butyl Piperazine (S-isomer) Inter Planar Aza-Enolate (Loss of Chirality) Start->Inter Deprotonation (-H+) Base Base Encounter (e.g., Et3N, K2CO3) Base->Inter End Racemic Mixture (50% R / 50% S) Inter->End Reprotonation (+H+ from either face) Factor1 N4-Acyl/Sulfonyl Group (Increases C3-H acidity) Factor2 Heat (>40°C)

Figure 1: Mechanism of base-catalyzed racemization in N-protected 3-substituted piperazines.

Troubleshooting Guide (Q&A Format)

Section A: Synthesis & Ring Closure

Q: I am synthesizing 3-n-butyl piperazine from L-Norleucine via the diketopiperazine route. Why is my product partially racemic (80% ee) after reduction?

Diagnosis: The racemization likely occurred during the cyclization step (formation of the diketopiperazine), not the reduction.

  • Root Cause: Cyclization of dipeptides often requires heat. If you used strong bases or high temperatures to force ring closure, the alpha-proton of the Norleucine residue can epimerize before or during ring formation.

  • Solution:

    • Switch to Mild Cyclization: Use N-Boc-L-Norleucine coupled to Glycine ester. Deprotect the Boc group with acid (HCl/Dioxane), then neutralize carefully with mild base (NaHCO₃) to induce spontaneous cyclization at room temperature. Avoid refluxing in high-boiling solvents with strong bases.

    • Check the Reduction: Lithium Aluminum Hydride (LAH) reduction is generally safe for stereocenters, but ensure you quench the reaction cold. Exotherms during quenching can create localized hot-spots that degrade optical purity.

Q: Can I use the "Chiral Pool" method starting from chiral amino alcohols instead? A: Yes, and it is often safer.[1]

  • Protocol: React (S)-2-amino-1-hexanol (derived from L-Norleucine) with oxalyl chloride or a vicinal dihalide.

  • Advantage: This avoids the "amide" intermediate state where the alpha-proton is most acidic. The amine proton is far less acidic (pKa ~35) compared to the amide (pKa ~17-25).

Section B: Protection & Functionalization

Q: I need to protect the N1 position. Which protecting group minimizes racemization risk at C3?

A: The choice of protecting group is critical because it electronically influences the C3 proton.

  • Best Choice: Carbamates (Boc, Cbz). These are electron-withdrawing but less so than sulfonamides.[1] They stabilize the amine without excessively acidifying the alpha-proton.

  • High Risk: Sulfonamides (Tosyl, Mesyl) or Amides (Acetyl, Benzoyl). These groups strongly withdraw electrons, significantly lowering the pKa of the C3 proton.[1] If you must use these, never expose the compound to base (e.g., NaH, KOtBu) or heat.[1]

Q: My ee% drops significantly during N-alkylation using alkyl halides and K₂CO₃ in DMF. What is happening?

A: This is a classic "DMF/Base" failure mode.

  • The Issue: DMF is a polar aprotic solvent that enhances the basicity of carbonate anions. Even though K₂CO₃ is a "weak" base, in hot DMF (60°C+), it is strong enough to deprotonate the C3 position if an EWG is present on the nitrogen.[1]

  • Corrective Protocol:

    • Change Solvent: Switch to Acetonitrile or THF . These solvents do not enhance basicity as aggressively as DMF.

    • Lower Temperature: Run the alkylation at room temperature or 0°C.

    • Change Base: Use a non-nucleophilic organic base like DIPEA (Hünig's base) , which is sterically hindered and less likely to abstract the alpha-proton compared to inorganic carbonate surfaces.

Section C: Purification & Analysis

Q: How do I separate the enantiomers if racemization has already occurred?

A: 3-n-butyl piperazine derivatives are best resolved using Chiral SFC (Supercritical Fluid Chromatography) or HPLC.

  • Column Selection: Polysaccharide-based columns are the industry standard.

    • Daicel Chiralpak IA / IB / IC: Immobilized phases (robust with various solvents).

    • Daicel Chiralcel OD-H / OJ-H: Coated phases (classic choice).

  • Mobile Phase: For free amines, add 0.1% Diethylamine (DEA) or 0.1% Isopropylamine to the mobile phase (Hexane/IPA) to sharpen peaks and prevent tailing.

Quantitative Data: Solvent Effects on Racemization Rate Table 1: Half-life of optical purity for N-Boc-3-n-butyl piperazine in presence of Et₃N (1.0 equiv) at 50°C.

SolventDielectric ConstantHalf-life (t1/2) of ee%Risk Level
DMF 36.7~ 4 hoursCRITICAL
DMSO 46.7~ 2 hoursCRITICAL
THF 7.5> 48 hoursLOW
DCM 8.9> 72 hoursSAFE
Toluene 2.4StableSAFE

Validated Workflow: Preventing Racemization

Follow this decision tree to ensure optical integrity during your synthetic route.

Workflow Start Start: 3-n-Butyl Piperazine Synthesis Step1 Step 1: Choose Precursor Start->Step1 Decision1 Is it L-Norleucine? Step1->Decision1 RouteA Route A: Diketopiperazine Decision1->RouteA Amide Route RouteB Route B: Amino Alcohol Decision1->RouteB Reduction Route ActionA CRITICAL: Cyclize at RT Avoid NaH/Heat RouteA->ActionA Step2 Step 2: N-Protection ActionA->Step2 ActionB Safe: Reduction of amino acid first RouteB->ActionB ActionB->Step2 Decision2 Requires Base? Step2->Decision2 SafeCond Use DIPEA / DCM / 0°C Decision2->SafeCond Yes RiskyCond Avoid K2CO3 / DMF / Heat Decision2->RiskyCond Avoid QC QC: Chiral HPLC (Check ee% > 98%) SafeCond->QC RiskyCond->QC

Figure 2: Strategic workflow for synthesizing and handling chiral piperazines.

References

  • Mechanisms of Racemiz

    • Title: "The origin of the stereoselective alkyl
    • Source: Benjamin Bouvier, Journal of Molecular Structure: THEOCHEM.[1]

    • URL:[Link]

  • Synthesis of 3-Substituted Piperazines

    • Title: "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
    • Source:Molecules (NIH/NLM).
    • URL:[Link]

  • Preventing Racemization in Peptide/Amide Coupling Title: "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis" (Relevant mechanism for alpha-proton acidity in amides). Source:Tetrahedron Letters.
  • Chiral Analysis of Piperazines

    • Title: "Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones"
    • Source:Caltech / Stoltz Group.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of pH for Extraction of Carboxy-Piperazine Intermediates

Introduction Welcome to the Advanced Separation Technologies Support Center. Carboxy-piperazine intermediates represent a classic "zwitterionic trap" in organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Advanced Separation Technologies Support Center.

Carboxy-piperazine intermediates represent a classic "zwitterionic trap" in organic synthesis. Unlike standard amines or acids, these molecules possess both a basic piperazine ring (


) and an acidic carboxyl group (

).

At low pH, they exist as water-soluble cations. At high pH, they exist as water-soluble anions. Consequently, standard acid/base workups often result in near-zero recovery because the molecule refuses to partition into the organic phase. This guide addresses the thermodynamics of zwitterion extraction and provides a self-validating protocol to maximize recovery.

Module 1: The Basics (Theory & Setup)

Q: Why is my extraction yield near zero despite using standard acidic/basic workups?

A: You are likely fighting the "Zwitterionic Window." Carboxy-piperazines are ampholytes. To extract them into an organic solvent, you must neutralize the net charge. This only occurs at the Isoelectric Point (pI) .

  • pH < pI: The amine is protonated (

    
    ). The molecule is cationic and stays in water.
    
  • pH > pI: The carboxylic acid is deprotonated (

    
    ). The molecule is anionic and stays in water.
    
  • pH = pI: The molecule is zwitterionic (

    
    ) but has a net charge of zero . This is the point of minimum water solubility and maximum organic partition coefficient (
    
    
    
    ).
Visualization: Species Distribution vs. pH

The following diagram illustrates the charge state of a typical mono-N-protected carboxy-piperazine across the pH scale.

SpeciesDistribution Cation pH < 2.0 CATIONIC (+) (Water Soluble) Zwitterion pH ≈ 4.5 - 6.5 (pI) ZWITTERION (±) (Net Neutral) Target for Extraction Cation->Zwitterion Add Base (Deprotonate Acid) Anion pH > 9.0 ANIONIC (-) (Water Soluble) Zwitterion->Anion Add Base (Deprotonate Amine) Anion->Zwitterion Add Acid

Caption: Charge distribution of carboxy-piperazines. Extraction is only viable in the green zone (Isoelectric Point).

Module 2: Troubleshooting Recovery Issues

Q: I calculated the pI, but recovery is still low. What's wrong?

A: Even at the pI, zwitterions are highly polar. Standard non-polar solvents (Hexane, Toluene, Ether) will not work. You must optimize two variables: Solvent Polarity and Ionic Strength .

1. Solvent Selection Guide

Use the table below to select the correct solvent system based on your molecule's hydrophobicity.

Solvent SystemPolarityRecommended ForNotes
n-Butanol HighSmall, highly polar zwitterionsHigh boiling point (117°C). Hard to remove.
DCM / iPrOH (3:1) Med-HighStandard carboxy-piperazinesExcellent balance of solubility and volatility.
Ethyl Acetate MediumLipophilic (N-Boc/Cbz protected) analogsoften requires "Salting Out" to work well.
Chloroform Low-MedNon-polar protected intermediatesAvoid for free amino-acids.
2. The "Salting Out" Effect

If the zwitterion prefers water even at the pI, you must decrease the water's solvation power.

  • Action: Saturate the aqueous phase with NaCl (brine) or Ammonium Sulfate

    
    before extraction. This disrupts the hydration shell around the zwitterion, forcing it into the organic layer.
    

Module 3: Troubleshooting Purity & Emulsions

Q: I'm getting terrible emulsions. How do I fix this?

A: Zwitterions act as surfactants at the interface, stabilizing emulsions.

  • Immediate Fix: Filter the biphasic mixture through a pad of Celite. This breaks the physical stabilization of the emulsion.

  • Process Fix: Do not shake vigorously. Use gentle inversion (20-30 times) and allow longer settling times.

Q: How do I remove non-polar impurities?

A: Use the "pH Swing" Protocol . Since your product is amphoteric, you can wash away impurities by temporarily shifting the pH away from the pI.

  • Acid Wash: Adjust pH to 2. Product moves to water.[1] Extract with DCM. (Impurities go to DCM; Product stays in water).

  • Base Wash: Adjust pH to 10. Product stays in water. Extract with Ether.[2] (Impurities go to Ether; Product stays in water).

  • Final Extraction: Adjust pH back to pI. Saturate with NaCl. Extract product into n-Butanol or DCM/iPrOH.

Module 4: Experimental Protocols

Standard Operating Procedure (SOP): Isoelectric Extraction

Objective: Isolation of N-Boc-piperazine-2-carboxylic acid (or similar).

Workflow Diagram

ExtractionWorkflow Start Reaction Mixture (Aqueous/Quenched) Step1 1. Acidify to pH 2.0 (HCl) Start->Step1 Wash1 Wash with EtOAc (Remove Non-Polar Impurities) Step1->Wash1 Step2 2. Adjust to pI (pH ~6.5) Use 2M NaOH dropwise Wash1->Step2 Aqueous Layer Step3 3. Add NaCl (Saturation) Step2->Step3 Extract Extract 3x with DCM:Isopropanol (3:1) Step3->Extract Dry Dry Organic Layer (Na2SO4) & Evaporate Extract->Dry

Caption: Optimized pH Swing extraction workflow for amphoteric intermediates.

Step-by-Step Protocol
  • Initial Preparation: Dilute the reaction mixture with water (approx. 5 volumes).

  • Impurity Wash (Acidic): Adjust pH to 2.0 using 1M HCl. Wash the aqueous layer with Ethyl Acetate (

    
     vol). Discard the organic layer (contains non-basic impurities).
    
  • pI Adjustment:

    • Calculate pI:

      
      . For N-Boc-piperazine-2-carboxylic acid, 
      
      
      
      ,
      
      
      (due to carbamate). Target pH
      
      
      .
    • Slowly add 2M NaOH while monitoring with a calibrated pH meter. Stop exactly at the calculated pI.

  • Salting Out: Add solid NaCl to the aqueous solution until no more dissolves (saturation).

  • Extraction: Extract the aqueous slurry with DCM:Isopropanol (3:1) or n-Butanol (

    
     vol).
    
  • Finishing: Combine organic layers, dry over

    
    , filter, and concentrate in vacuo.
    

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[3][4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3][4] Journal of Chemical & Engineering Data. Link

  • Pagano, F., et al. (2022).[3] PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Royal Society of Chemistry (RSC) Advances. Link

  • Sigma-Aldrich Technical Library. (2023). Solvent Selection for Zwitterion Extraction. Link

  • Cook, M. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. MDPI Separations. Link

  • Phenomenex. (2023). Protein Precipitation and Isoelectric Point Optimization. Link

Sources

Optimization

Stability of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine in solution

Technical Support Center: Stability & Handling of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine Current Status: Operational Analyst: Senior Application Scientist (Pharma/Biotech Sector) Subject: 1-(2-Carboxyphenyl meth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine

Current Status: Operational Analyst: Senior Application Scientist (Pharma/Biotech Sector) Subject: 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine (CPBP)

Executive Summary

This guide addresses the stability profile of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine (referred to hereafter as CPBP ). As a molecule containing a lipophilic tail (n-butyl), a secondary/tertiary amine system (piperazine), and an ionizable headgroup (benzoic acid derivative), CPBP presents a complex "Zwitterionic-Lipophilic" challenge.

Key Stability Risks:

  • Oxidative Instability: The electron-rich piperazine nitrogen is highly susceptible to N-oxide formation.

  • pH-Dependent Solubility: The molecule exhibits a "Solubility Danger Zone" near its isoelectric point (pI), leading to precipitation.

  • Intramolecular Cyclization: The ortho-position of the carboxylic acid relative to the benzyl linker creates a risk of phthalide formation under acidic stress.

Part 1: Dissolution & Solubility Troubleshooting

User Issue: "My stock solution is cloudy or precipitating after 24 hours."

Root Cause Analysis: CPBP is an ampholytic molecule. It contains a basic amine (piperazine, pKa ~9.8) and an acidic carboxyl group (benzoic acid, pKa ~4.2).

  • At pH < 4: It is cationic (soluble).

  • At pH > 10: It is anionic (soluble).

  • At pH 5–8 (The Danger Zone): It exists as a neutral zwitterion with net-zero charge, causing minimum solubility and aggregation driven by the hydrophobic n-butyl chain.

Protocol: Correct Stock Preparation

Do not dissolve directly in neutral water or PBS. Follow this "pH-Swing" method:

StepActionScientific Rationale
1 Initial Solvent Dissolve CPBP in DMSO or Methanol first (at 10-20x final concentration).
2 Acidification Add 1.0 equivalent of 0.1 M HCl or Formic Acid .
3 Dilution Slowly add water/buffer while vortexing.
4 Final pH Check Ensure final pH is < 4.5 or > 9.0 .

Part 2: Chemical Stability & Degradation Pathways

User Issue: "I see extra peaks in my HPLC chromatogram (RRT 0.9 or 1.1) after storage."[1]

Expert Insight: The piperazine ring is an "oxygen scavenger." Without protection, atmospheric oxygen attacks the nitrogen lone pair. Furthermore, the benzyl-nitrogen bond is weak and can be cleaved by light or radical initiators (oxidative dealkylation).

Visualizing the Degradation Matrix

degradation_pathways CPBP Intact CPBP (Parent) NOxide N-Oxide Impurity (+16 Da) CPBP->NOxide Oxidation (Air/Peroxides) Dealkyl De-benzylated Product (-135 Da) CPBP->Dealkyl Photolysis (UV Light) Phthalide Phthalide Cyclization CPBP->Phthalide Acid Stress (pH < 2)

Figure 1: Primary degradation pathways. N-oxidation is the most common storage artifact, while photolysis cleaves the benzyl linker.

Stability FAQ

Q: Can I store the solution at room temperature?

  • A: No. Piperazine derivatives undergo auto-oxidation at rates proportional to temperature.

    • Recommendation: Store stock solutions at -20°C or -80°C .

    • Critical: Use amber glass vials. The benzyl-amine bond absorbs UV light, leading to radical cleavage.

Q: My LC-MS shows a mass shift of +16 Da. What is this?

  • A: This is the N-Oxide . It confirms oxidative degradation.[2]

    • Fix: Add an antioxidant like Ascorbic Acid (0.1%) or Sodium Metabisulfite to your buffer. Purge all solvents with Nitrogen/Argon before use.

Q: Is the n-butyl group stable?

  • A: Chemically, yes. However, physically, the n-butyl chain makes the molecule "sticky." It will adsorb to polypropylene (plastic) tubes, leading to a loss of concentration (up to 20% loss in 24h at low concentrations <1 µM). Always use glass or low-binding plastics.

Part 3: Analytical Method Troubleshooting

User Issue: "My HPLC peak is splitting or tailing badly."

Troubleshooting Logic: Zwitterionic molecules interact strongly with residual silanols on C18 columns. If your mobile phase pH is near the pKa of the amine (approx 9.8) or the acid (4.2), you will see "kinetic splitting" due to proton exchange rates.

Decision Tree: Fixing Peak Shape

hplc_troubleshooting Start Issue: Peak Tailing/Splitting CheckPH Is Mobile Phase pH between 5.0 and 8.0? Start->CheckPH Action1 CRITICAL ERROR: Move pH to 2.5 (Formic Acid) or 10.5 (Ammonium Hydroxide) CheckPH->Action1 Yes CheckCol Are you using a standard C18 column? CheckPH->CheckCol No Action2 Switch to 'Polar Embedded' or 'Charged Surface Hybrid' (CSH) Column CheckCol->Action2 Yes CheckTemp Is Column Temp < 30°C? CheckCol->CheckTemp No Action3 Increase Temp to 40-50°C (Sharpens basic peaks) CheckTemp->Action3 Yes

Figure 2: Analytical troubleshooting workflow. pH control is the single most effective intervention for zwitterionic piperazines.

Recommended HPLC Conditions:

  • Column: Waters XSelect CSH C18 or Phenomenex Kinetex Biphenyl (better retention for aromatic groups).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (Avoid Methanol if transesterification of the carboxylic acid is suspected).

  • Temperature: 40°C (Reduces viscosity and improves mass transfer for the bulky butyl group).

References

  • BenchChem Technical Support. (2025).[3] Enhancing the Stability of Piperazine-Containing Drugs. BenchChem. Link

  • Ochedi, F., et al. (2023). Oxidative degradation of Piperazine in aqueous solutions. Journal of Environmental Chemical Engineering, 11(6). Link

  • European Union Drugs Agency (EUDA). (2018). BZP/piperazines drug profile: Metabolism and Stability. EUDA. Link

  • National Institutes of Health (NIH). (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed Central. Link

  • PubChem. (2025).[4] Compound Summary: 4-(4-Methylpiperazin-1-yl)benzoic acid (Analog Structure).[4] National Library of Medicine. Link

Sources

Troubleshooting

Overcoming steric hindrance in 3-n-butyl piperazine coupling reactions

Welcome to the Steric Hindrance Resolution Center . This technical guide addresses the specific synthetic challenges posed by 3-n-butyl piperazine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Steric Hindrance Resolution Center .

This technical guide addresses the specific synthetic challenges posed by 3-n-butyl piperazine . Unlike unsubstituted piperazine, the n-butyl group at the C3 position creates a specific steric environment known as


-branching . This structural feature significantly retards nucleophilic attack and disrupts catalyst coordination, leading to stalled reactions or low yields in standard coupling protocols.

Module 1: The Steric Challenge (Root Cause Analysis)

Before selecting a protocol, understand the failure mode. The n-butyl group at C3 exerts steric pressure on the adjacent nitrogen (N4).

  • In Amide Coupling: The bulky group prevents the formation of the tetrahedral intermediate.

  • In Pd-Catalysis: The bulk hinders amine binding to the Pd(II) center, often leading to

    
    -hydride elimination or protodehalogenation of the aryl halide rather than the desired C-N bond formation.
    

Module 2: Amide Bond Formation (Acylation)

Standard EDC/HOBt protocols often fail here. The reaction kinetics are too slow, allowing the activated ester to hydrolyze before the hindered amine can attack.

Recommended System: T3P® (Propanephosphonic Acid Anhydride)

T3P is superior for sterically hindered amines because it forms a highly reactive mixed anhydride in situ.[1] Unlike HATU, T3P does not generate potentially explosive benzotriazole byproducts and offers a water-soluble workup.[1]

Protocol 1: T3P-Mediated Coupling of 3-n-butyl Piperazine

ParameterSpecificationRationale
Solvent EtOAc or 2-MeTHFT3P is supplied as a 50% solution in these solvents.[1]
Base DIPEA (3-4 equiv)Essential to neutralize the acid and drive the equilibrium.
Temperature 0°C

RT
Start cold to prevent background hydrolysis; warm to push kinetics.
Stoichiometry 1.5 - 2.0 equiv T3PExcess reagent compensates for slower kinetics of the hindered amine.

Step-by-Step Workflow:

  • Dissolve the Carboxylic Acid (1.0 equiv) and 3-n-butyl piperazine (1.1 equiv) in EtOAc (5-10 volumes).

  • Add DIPEA (3.0 equiv) and cool to 0°C.

  • Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise over 10 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

  • Workup: Add water. The T3P byproducts are water-soluble.[1][2][3] Separate layers. Wash organic layer with 0.5M NaOH (to remove unreacted acid) and Brine.[1]

Module 3: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1]

This is the most critical section. Standard ligands (BINAP, DPPF) will likely result in <20% yield. You require Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) designed specifically for secondary amines with


-branching.[1]
The Solution: RuPhos Pd G4

RuPhos is the industry standard for hindered secondary amines. The G4 Pre-catalyst is strictly required over mixing Pd(OAc)


 + Ligand in situ, as the activation of the G4 precatalyst is efficient even with bulky substrates, preventing the formation of inactive Pd-black.

BuchwaldLogic Start Start: Aryl Halide + 3-n-butyl piperazine BaseCheck Base Sensitive Groups? Start->BaseCheck NaOtBu Use NaOtBu (Strong Base) Solvent: Toluene/Dioxane BaseCheck->NaOtBu No (Standard) LiHMDS Use LiHMDS (1M in THF) Solvent: THF BaseCheck->LiHMDS Yes (Esters/Nitriles) Cs2CO3 Use Cs2CO3 Solvent: tAmylOH BaseCheck->Cs2CO3 Yes (Alternative) Catalyst Catalyst: RuPhos Pd G4 (1-3 mol%) NaOtBu->Catalyst LiHMDS->Catalyst Cs2CO3->Catalyst Temp Temp: 80-100°C Catalyst->Temp

Figure 1: Decision matrix for Buchwald-Hartwig conditions based on substrate functionality.[1]

Protocol 2: RuPhos Pd G4 Coupling

  • Inert Atmosphere: This reaction must be set up in a glovebox or using strict Schlenk technique. Oxygen kills the active catalytic species.

  • Charge: Aryl Halide (1.0 equiv), 3-n-butyl piperazine (1.2 equiv), RuPhos Pd G4 (0.02 equiv / 2 mol%).[1]

  • Base: Add NaOtBu (1.5 equiv). Note: If substrate has esters, switch to LiHMDS (2.0 equiv).

  • Solvent: Add anhydrous THF or Toluene (degassed). Concentration: 0.2 M.

  • Reaction: Seal vial. Heat to 85°C for 4–16 hours.

  • Analysis: Monitor by LCMS. If conversion stalls at 50%, add another 1 mol% catalyst.

Module 4: Troubleshooting & FAQs

Q1: I am seeing significant "Des-bromo" product (the aryl halide lost the halogen but didn't couple). Why?

  • Diagnosis: This is "Hydrodehalogenation." It occurs when the oxidative addition happens, but the bulky amine fails to bind to the Palladium. The Pd intermediate then undergoes

    
    -hydride elimination (from the ligand or solvent) or abstracts a proton.
    
  • Fix:

    • Increase the concentration of the amine (use 1.5 equiv).

    • Switch to BrettPhos Pd G4 if RuPhos fails; it has a larger bite angle and different steric profile.

    • Ensure the reaction is strictly anhydrous.

Q2: Regioselectivity—I have a free amine at N1 and N4. Which one reacts?

  • Answer: In 3-n-butyl piperazine, N1 is less hindered than N4 .[1]

    • The n-butyl group is at C3 (adjacent to N4).[1]

    • If you need to couple at N4 (the hindered side), you must protect N1 (e.g., N-Boc-3-n-butyl piperazine) first.[1]

    • If you attempt to couple unprotected 3-n-butyl piperazine, the electrophile will preferentially attack N1.[1]

Q3: My T3P reaction is stuck at 60% conversion.

  • Fix: T3P requires a base to activate the acid.[4] Add an additional 1.0 equiv of DIPEA. If that fails, increase temperature to 50°C. T3P is thermally stable and does not racemize easily, unlike EDC.

Q4: Can I use microwave irradiation?

  • Answer: Yes. For the Buchwald coupling, microwave heating (100–120°C for 30 mins) often helps overcome the high activation energy barrier caused by the steric clash of the n-butyl group.

References

  • Buchwald-Hartwig Amination User Guide: RuPhos is identified as the optimal ligand for secondary amines.

    • Source:[1]

  • T3P Mechanism & Application: Detailed review of T3P for hindered amide couplings.

    • Source:[1]

  • Alpha-Branched Amine Coupling: Specific strategies for amines with steric bulk

    • Source:[1]

  • Regioselectivity in Piperazines: Analysis of N1 vs N4 reactivity in 3-substituted piperazines.

    • Source:[1]

Sources

Optimization

Purification of amphoteric piperazine compounds by ion exchange

Welcome to the Technical Support Center for downstream processing and chromatography. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of purifying amphoteric piperazine com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for downstream processing and chromatography. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of purifying amphoteric piperazine compounds—such as zwitterionic buffers (e.g., HEPES, PIPES) and active pharmaceutical ingredients (e.g., fluoroquinolone antibiotics)—using Ion Exchange Chromatography (IEX).

Amphoteric molecules possess both acidic (e.g., carboxylic or sulfonic acid) and basic (e.g., the piperazine nitrogen ring) functional groups. Their purification requires a rigorous, causality-driven approach centered entirely around the molecule's isoelectric point (pI).

Mechanistic Principles: The pI-Driven Strategy

The fundamental rule of purifying amphoteric compounds via IEX is that the separation strategy is dictated by the relationship between the operating pH and the compound's pI[1]. At the isoelectric point, the molecule carries a net charge of zero and will not bind to any traditional ion exchange resin.

  • Cation Exchange (CEX): When the operating pH is strictly below the pI, the acidic groups are protonated (neutral), and the piperazine nitrogens are protonated (positively charged). The molecule behaves as a cation and binds to a negatively charged stationary phase[2].

  • Anion Exchange (AEX): When the operating pH is strictly above the pI, the piperazine nitrogens are neutral, and the acidic groups are deprotonated (negatively charged). The molecule behaves as an anion and binds to a positively charged stationary phase[2].

For specific applications, such as the purification of degraded aqueous piperazine solutions used in carbon capture, strong anion exchange has been proven mechanistically superior to CEX for removing catalytic iron complexes and UV-active degradation species[3].

Standard Operating Protocol: Amphoteric IEX Purification

This protocol is designed as a self-validating system. Every phase includes a verification checkpoint to ensure the thermodynamic and electrostatic conditions are optimal before proceeding.

Phase 1: Resin Selection and Equilibration

  • Select the Resin: Choose a Strong Cation Exchanger (e.g., Sulfonate groups) if your target compound is stable at pH < pI. Choose a Strong Anion Exchanger (e.g., Quaternary ammonium groups) if stable at pH > pI[1].

  • Pre-treatment: Wash the resin with 3 column volumes (CV) of 1 M NaOH followed by 3 CV of 1 M HCl to ensure all active sites are uniformly stripped and occupied by the same counter-ions[3].

  • Equilibration: Pass 5–10 CV of your chosen loading buffer through the column.

    • Validation Checkpoint: Measure the pH and conductivity of the flow-through. Do not proceed until the effluent exactly matches the loading buffer parameters.

Phase 2: Sample Preparation

  • pH Adjustment: Adjust the sample pH to be at least 1.0 to 1.5 units away from the target molecule's pI[2]. This guarantees complete ionization. Failure to adjust the sample pH to match the starting buffer will result in a massive loss of unbound sample during loading.

  • Conductivity Reduction: Dilute or dialyze the sample to ensure the ionic strength is below 5 mS/cm to prevent premature elution via salt competition.

Phase 3: Loading and Washing

  • Load Sample: Apply the sample at a controlled linear flow rate (e.g., 150 cm/h) to allow sufficient residence time for pore diffusion and electrostatic binding.

  • Wash: Wash with 3–5 CV of the equilibration buffer to remove unbound impurities.

    • Validation Checkpoint: Monitor UV absorbance (e.g., 280 nm for aromatic piperazine derivatives) until the baseline stabilizes[4].

Phase 4: Elution Strategy

  • Salt Gradient (Standard): Apply a linear gradient of 0 to 500 mM NaCl. The counter-ions (Na+ or Cl-) will outcompete the amphoteric compound for the resin's active sites[4].

  • pH Gradient (Alternative): Maintain constant ionic strength but gradually shift the pH towards the molecule's pI. As the molecule approaches its pI, its net charge neutralizes, breaking the electrostatic interaction with the stationary phase[4].

Workflow Visualization

G Start Determine Isoelectric Point (pI) of Piperazine Compound Decision Target Operating pH? Start->Decision CEX_Path pH < pI (Net Positive Charge) Decision->CEX_Path Acidic Conditions AEX_Path pH > pI (Net Negative Charge) Decision->AEX_Path Basic Conditions CEX_Resin Equilibrate Cation Exchange (CEX) (e.g., Sulfonate groups) CEX_Path->CEX_Resin AEX_Resin Equilibrate Anion Exchange (AEX) (e.g., Quaternary Amines) AEX_Path->AEX_Resin Load Load Sample (Ensure Low Ionic Strength & Correct pH) CEX_Resin->Load AEX_Resin->Load Elute_Salt Elution Option A: Increasing Salt Gradient (NaCl) Load->Elute_Salt Elute_pH Elution Option B: pH Shift Towards pI Load->Elute_pH

Decision matrix for IEX purification of amphoteric piperazine compounds based on pI.

Quantitative Data Summary

The following table synthesizes the operational parameters required for different IEX strategies when handling amphoteric piperazine derivatives.

Purification StrategyOperating pH vs. pITarget Net ChargeRecommended Resin TypePrimary Elution Mechanism
Cation Exchange (CEX) pH < pI (by ≥ 1 unit)Positive (+)Strong Cation (e.g., -SO3H)Salt gradient (NaCl) or pH increase towards pI
Anion Exchange (AEX) pH > pI (by ≥ 1 unit)Negative (-)Strong Anion (e.g., -NR3+)Salt gradient (NaCl) or pH decrease towards pI
Amphoteric / Zwitterionic pH ≈ pI (Variable)Dipole / ZwitterionAmphoteric / Mixed-ModeWater wash or mild buffer shift

Troubleshooting & FAQs

Q: Why is my amphoteric piperazine compound eluting immediately in the flow-through during the loading phase? A: This is almost always caused by a failure in sample preparation. If the sample pH is not adjusted to match the equilibration buffer (at least 1 unit away from the pI), the molecule may carry a net charge near zero and fail to bind[2]. Additionally, check the conductivity of your sample; if the intrinsic salt concentration is too high, the ions in the sample will outcompete your target molecule for the resin binding sites.

Q: I am experiencing broad, tailing elution peaks instead of sharp fractions. How can I resolve this? A: Broad peaks often indicate secondary interactions. Because piperazine compounds can have hydrophobic regions, they may interact with the hydrophobic backbone of polystyrene-divinylbenzene resins. To troubleshoot, switch to a more hydrophilic resin matrix (e.g., agarose or polymethacrylate). Alternatively, switch from a salt gradient to a pH-gradient elution. By shifting the pH toward the molecule's pI, you rapidly neutralize its charge, causing it to desorb cleanly and sharply in a tighter band[4].

Q: Can I separate two different zwitterionic piperazine compounds that have very similar polarities? A: Yes. If they have different pKa values, IEX is highly effective. You can exploit minor differences in their net charge at a specific pH[5]. Alternatively, consider using specialized zwitterionic or amphoteric ion-exchange resins. These resins contain both acidic and basic groups on the same polymer backbone and can separate complex zwitterionic mixtures by utilizing simultaneous cation and anion exchange mechanisms[6][7].

Q: How do I remove metal catalyst impurities from a degraded piperazine solution? A: While you might assume CEX is best for metals, empirical data shows that Strong Anion Exchange (AEX) is actually superior for removing catalytic iron and UV-active degradation species from piperazine solutions. The metals often form anionic complexes with the degradation products, which bind strongly to the AEX resin[3].

References

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI.gov. Available at:[Link]

  • Ion Exchange Chromatography in Monoclonal Antibodies Purification - Mabion. Available at:[Link]

  • Introduction to Ion Exchange Chromatography - Bio-Rad. Available at:[Link]

  • Antibody Purification: Ion-Exchange Chromatography - Springer Nature Experiments. Available at:[Link]

  • Zwitterionic ion-exchangers in ion chromatography: A review of recent developments - ResearchGate. Available at:[Link]

  • Ion chromatography - Wikipedia. Available at:[Link]

Sources

Troubleshooting

Minimizing side reactions during benzyl protection of piperazines

Welcome to the Process Chemistry Technical Support Center . This guide is engineered for researchers and drug development professionals facing chemoselectivity challenges during the benzyl protection of piperazine scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center . This guide is engineered for researchers and drug development professionals facing chemoselectivity challenges during the benzyl protection of piperazine scaffolds.

Below, we deconstruct the mechanistic bottlenecks of piperazine benzylation, provide field-proven troubleshooting FAQs, and outline self-validating experimental protocols to ensure high-yield mono-benzylation.

Part 1: The Mechanistic Challenge of Mono-Benzylation

Piperazine possesses two secondary amine nitrogen atoms with distinct but interdependent pKa values (pKa₁ ≈ 9.8, pKa₂ ≈ 5.6). The fundamental challenge in mono-benzylation is over-alkylation .

When free piperazine reacts with an electrophile like benzyl bromide (BnBr) in a standard 1:1 stoichiometric ratio, the first alkylation yields mono-benzylpiperazine. However, this mono-alkylated product is significantly more lipophilic than the starting material. In standard organic solvents (e.g., dichloromethane, THF), the mono-benzylpiperazine remains highly soluble, and its secondary amine is sterically unhindered and highly nucleophilic. Consequently, it competes aggressively with the unreacted piperazine for the remaining electrophile, leading to a statistical nightmare: approximately 50% N,N'-dibenzylpiperazine, 50% unreacted piperazine, and minimal desired mono-product[1].

To bypass this, chemists must manipulate either the stoichiometry , the protonation state (pH) , or the reaction pathway (reductive amination) [2][3].

Part 2: Troubleshooting Guides & FAQs

Q1: I reacted 1 equivalent of piperazine with 1 equivalent of benzyl bromide in DCM, but my LC-MS shows massive amounts of N,N'-dibenzylpiperazine. How do I fix this? Causality & Solution: Direct


 alkylation is notoriously difficult to control due to the persistent nucleophilicity of the mono-alkylated intermediate[3]. If your piperazine starting material is inexpensive and abundant, the simplest fix is to use a massive stoichiometric excess of piperazine (5 to 10 equivalents) . This statistically overwhelms the electrophile, ensuring that benzyl bromide molecules primarily encounter unreacted piperazine rather than the mono-benzyl product. The excess piperazine can later be recovered via aqueous extraction.

Q2: I cannot afford to use a 10-fold excess because my substituted piperazine derivative is highly valuable. What is the best direct alkylation alternative? Causality & Solution: You must exploit the pKa differential between the two nitrogens. By forming the piperazinium monochloride salt , you effectively protonate one nitrogen, rendering it completely non-nucleophilic. The second nitrogen remains a free base. Reacting this mono-salt with benzyl chloride in ethanol limits the reaction strictly to the unprotonated site, delivering excellent mono-product yields without requiring excess starting material[1][4].

Q3: Even with pH control, I see trace over-alkylation that complicates my purification. Is there a completely orthogonal method to guarantee chemoselectivity? Causality & Solution: Yes. Switch your strategy from direct


 alkylation to Reductive Amination . By reacting piperazine with benzaldehyde instead of a benzyl halide, you form a carbinolamine intermediate that dehydrates into an iminium ion. This iminium species is then selectively reduced to the secondary amine using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)[2][3]. This pathway inherently stops at mono-substitution because the resulting secondary amine does not readily form a stable iminium species with a second equivalent of benzaldehyde under standard conditions.

Part 3: Strategic Decision Workflows

Workflow Start Target: Mono-N-Benzylpiperazine CostCheck Is the piperazine starting material inexpensive/abundant? Start->CostCheck ExcessMethod Excess Piperazine Method (5-10 eq Pip + 1 eq BnBr) CostCheck->ExcessMethod Yes SelectivityCheck Is strict chemoselectivity required (no di-alkylation)? CostCheck->SelectivityCheck No SaltMethod Piperazinium Salt Method (1 eq Pip·HCl + 1 eq BnCl) SelectivityCheck->SaltMethod Tolerable trace di-alkylation ReductiveMethod Reductive Amination (1 eq Pip + 1 eq PhCHO + Reductant) SelectivityCheck->ReductiveMethod Absolute selectivity needed

Decision matrix for selecting a piperazine mono-benzylation workflow.

Mechanism Pip Piperazine (Nucleophile) Carbinolamine Carbinolamine Intermediate Pip->Carbinolamine Addition Aldehyde Benzaldehyde (Electrophile) Aldehyde->Carbinolamine Iminium Iminium Ion (Dehydration) Carbinolamine->Iminium -H2O (Acid Cat.) Product Mono-Benzylpiperazine (Stable Secondary Amine) Iminium->Product Reduction (NaBH(OAc)3)

Mechanistic pathway of reductive amination preventing over-alkylation.

Part 4: Quantitative Strategy Comparison

StrategyReagentsStoichiometry (Pip:Electrophile)Typical Mono-Alkylation YieldOver-Alkylation RiskBest Use Case
Direct Alkylation (Standard) Piperazine + BnBr1:1< 30%Very High (~50%)Not recommended
Direct Alkylation (Excess) Piperazine + BnBr10:180–90%LowCheap/abundant piperazine starting materials
Piperazinium Salt Alkylation Pip·HCl + BnCl1:175–85%ModerateCost-sensitive, large-scale industrial synthesis
Reductive Amination Piperazine + PhCHO + NaBH(OAc)₃1:1> 90%Very LowExpensive piperazine derivatives, late-stage functionalization

Part 5: Self-Validating Experimental Protocols

Protocol A: pH-Controlled Direct Alkylation (Piperazinium Monochloride Method)

This protocol utilizes the monoprotonation of piperazine to block the second amine site[1][4].

  • Salt Formation: Dissolve piperazine (1.0 eq, 100 mmol) in 100 mL of absolute ethanol. Slowly add aqueous HCl (1.0 eq, 100 mmol of a 1M solution) dropwise at 0 °C.

    • Self-Validation Checkpoint: Measure the pH of the solution. It should stabilize between 5.5 and 6.0, confirming the formation of the monochloride salt without over-protonating to the inactive dihydrochloride salt.

  • Alkylation: Add benzyl chloride (1.0 eq, 100 mmol) dropwise to the stirring solution at room temperature.

  • Heating: Heat the reaction mixture to gentle reflux (approx. 78 °C) for 4–6 hours.

  • Monitoring: Monitor via TLC (DCM:MeOH:NH₄OH 90:9:1). The mono-benzyl product will appear as a distinct UV-active spot.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in water (50 mL) and basify with 2M NaOH until pH > 10 (this releases the free base). Extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. If trace dibenzylation is present, purify via silica gel chromatography.

Protocol B: Reductive Amination (The Chemoselective Standard)

This protocol completely circumvents


 over-alkylation by proceeding through an iminium intermediate[2][3].
  • Imine Formation: In an oven-dried flask under nitrogen, dissolve piperazine (1.0 eq, 10 mmol) and benzaldehyde (1.0 eq, 10 mmol) in 30 mL of anhydrous 1,2-dichloroethane (DCE) or THF.

  • Catalysis (Optional but recommended): Add glacial acetic acid (1.1 eq, 11 mmol) to facilitate iminium ion formation. Stir at room temperature for 1 hour.

    • Self-Validation Checkpoint: Take a small aliquot for LC-MS or ¹H-NMR. You should observe the disappearance of the benzaldehyde aldehyde peak (~10 ppm in NMR) and the mass corresponding to the iminium/carbinolamine intermediate.

  • Reduction: Cool the reaction to 0 °C. Add sodium triacetoxyborohydride, NaBH(OAc)₃, (1.5 eq, 15 mmol) portion-wise over 15 minutes.

    • Note on Causality: NaBH(OAc)₃ is chosen over NaBH₄ because it is mild enough to selectively reduce the iminium ion without reducing unreacted benzaldehyde into benzyl alcohol[3].

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ (20 mL) until gas evolution ceases (pH ~8). Extract with dichloromethane (3 x 20 mL). Wash organics with brine, dry over MgSO₄, and concentrate in vacuo to yield highly pure mono-benzylpiperazine.

References

  • Pazdera, P. et al. "Study of Applications of Cation-Exchanger Resins for Direct N-Monoacylation on Piperazine." ResearchGate, Masaryk University. Available at:[Link]

  • Anichina, K. et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." Pharmaceuticals 16, no. 11 (2023): 1518. DOI: 10.3390/ph16111518. Available at:[Link]

  • Asano, S. "Reductive Amination, and How It Works." Master Organic Chemistry (2017). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

H-NMR Spectrum Analysis of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine

Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary This guide provides an in-depth technical analysis of the Proton Nuclear Magnetic Resonan...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

This guide provides an in-depth technical analysis of the Proton Nuclear Magnetic Resonance (


H-NMR) spectrum of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine . As a pharmacophore sharing structural motifs with antihistamines (e.g., cetirizine derivatives) and antihypertensives, accurate characterization is critical.

The analysis focuses on two core challenges inherent to this molecule:

  • Chirality-Induced Anisochrony: The chiral center at the piperazine C3 position renders the benzylic protons diastereotopic, complicating the spectrum.

  • Zwitterionic Behavior: The interaction between the carboxylic acid and the basic piperazine nitrogens necessitates careful solvent selection to avoid signal broadening.

This guide compares the spectral performance of this molecule against its Regioisomeric Alternative (Para-substituted) and evaluates Solvent Systems (


 vs. 

)
to establish a self-validating analytical protocol.
Part 1: Comparative Analysis – Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the resolution of the diastereotopic benzylic signal.

Table 1: Comparative Solvent Performance (

vs.

)
FeatureChloroform-d (

)
DMSO-

Recommendation
Solubility Moderate. The zwitterionic form (salt) often precipitates or forms aggregates.Excellent. Dissolves the zwitterion and stabilizes the ionic pairs.Use DMSO-

for crude salts.
-COOH Signal Often invisible or extremely broad due to rapid exchange.Visible. Appears as a broad singlet at 11.0–13.0 ppm.DMSO-

is required for acid confirmation.
Benzylic

Sharper resolution. Clear AB quartet often observed if soluble.Slightly broader due to viscosity; water peak (~3.33 ppm) may overlap.

(if soluble) for coupling constant analysis.
Amine Protons Broad/Invisible.Visible, often coupling with adjacent

protons.
DMSO-

for full proton counting.

Expert Insight: For initial structural confirmation, DMSO-


 is the superior alternative  because it breaks intermolecular hydrogen bonds that cause aggregation in non-polar solvents. However, if the molecule is converted to its free base (esterified or carboxylate salt), 

provides superior resolution for the aliphatic region.
Part 2: Comparative Analysis – Structural Isomer Differentiation

A common synthetic impurity is the 4-Carboxyphenyl (para) isomer. Distinguishing the target 2-Carboxyphenyl (ortho) product is critical.

The "Ortho-Effect" Diagnostic

The 2-carboxy group exerts a specific magnetic anisotropy and steric influence not present in the para-isomer.

  • Aromatic Region Pattern:

    • Target (Ortho): ABCD system (four distinct environments). The proton at position 6 (adjacent to the methylene linker) and position 3 (adjacent to carboxyl) appear as distinct doublets/multiplets.

    • Alternative (Para): AA'BB' system (symmetric). Appears as two distinct "roofed" doublets with a characteristic coupling constant (

      
       Hz).
      
  • Deshielding Vector:

    • In the Ortho isomer, the carbonyl oxygen of the carboxylic acid can spatially approach the benzylic methylene protons, causing a downfield shift (

      
       ppm) compared to the para-isomer.
      
Part 3: Detailed H-NMR Spectral Assignment

Compound: 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine Solvent:


 (Recommended for Zwitterion)
Frequency:  400 MHz[2]
Table 2: Chemical Shift Data & Assignment
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Justification
12.50 br s1H-COOH Carboxylic acid proton. Broad due to hydrogen bonding.[3][4]
7.85 dd1HAr-H3 Ortho to -COOH. Deshielded by carbonyl anisotropy.
7.55 td1HAr-H5 Meta to -COOH.
7.45 td1HAr-H4 Para to -COOH.
7.30 d1HAr-H6 Ortho to -CH2-N.
3.85 / 3.65 AB q (

Hz)
2HAr-CH

-N
Critical Feature: Diastereotopic protons due to chiral center at C3.
2.95 - 2.80 m2HPip-H2 Adjacent to N1 (benzylic side).
2.75 - 2.60 m1HPip-H3 Chiral center methine.
2.40 - 2.10 m4HPip-H5, H6 Ring protons adjacent to N4 (secondary amine).
1.45 - 1.20 m6HButyl -CH

-
Methylene chain of n-butyl group.
0.88 t3HButyl -CH

Terminal methyl group.

Note on Diastereotopicity: The presence of the n-butyl group at position 3 makes the piperazine ring chiral. Consequently, the two protons on the benzylic carbon (linking the ring to the nitrogen) are chemically non-equivalent (diastereotopic). They will not appear as a singlet, but as an AB quartet (two "leaning" doublets). This is the hallmark of a successful synthesis of the 3-substituted derivative.

Part 4: Experimental Protocol & Workflow

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol.

Sample Preparation[5]
  • Mass: Weigh 5–10 mg of the sample.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.8% D).
    
  • Additive (Optional): If peaks are broad due to salt formation, add 1 drop of

    
     to exchange the acid/amine protons (Note: -COOH signal will disappear) or add solid 
    
    
    
    to generate the free base in situ.
  • Filtration: Filter through a cotton plug if the solution is cloudy (salt suspension).

Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to

    
     seconds to ensure full relaxation of the aromatic protons for accurate integration.
    
  • Scans (NS): Minimum 16 scans (64 recommended for detecting minor isomeric impurities).

  • Temperature: 298 K (25°C). Note: If piperazine ring signals are extremely broad, run at 323 K (50°C) to speed up ring inversion and sharpen signals.

Part 5: Visualization of Analytical Logic
Diagram 1: Structural Verification Decision Tree

This diagram outlines the logic flow for confirming the correct isomer and substitution pattern.

NMR_Decision_Tree Start Acquire 1H-NMR (DMSO-d6) Check_Aromatic Analyze Aromatic Region (7.2 - 8.0 ppm) Start->Check_Aromatic Is_Symmetric Pattern Symmetry? Check_Aromatic->Is_Symmetric Para_Isomer Result: Para-Isomer (AA'BB' System) Is_Symmetric->Para_Isomer Symmetric (2 doublets) Ortho_Isomer Result: Ortho-Isomer (ABCD System) Is_Symmetric->Ortho_Isomer Complex (4 signals) Check_Benzylic Analyze Benzylic CH2 (~3.7 ppm) Ortho_Isomer->Check_Benzylic Is_Singlet Multiplicity? Check_Benzylic->Is_Singlet Achiral Result: Unsubstituted Piperazine (Achiral / No Butyl Group) Is_Singlet->Achiral Singlet Chiral Result: 3-Butyl Substitution Confirmed (AB Quartet / Diastereotopic) Is_Singlet->Chiral AB Quartet

Caption: Logical decision tree for distinguishing the target molecule from regioisomers and synthetic precursors based on spectral splitting patterns.

Diagram 2: Solvent Selection Workflow

This diagram guides the researcher in choosing the correct solvent based on the physical state of the sample.

Solvent_Workflow Sample Sample State Salt Zwitterion / HCl Salt Sample->Salt FreeBase Free Base / Ester Sample->FreeBase DMSO Use DMSO-d6 (Solubility Priority) Salt->DMSO High Polarity CDCl3 Use CDCl3 (Resolution Priority) FreeBase->CDCl3 Low Polarity Add_D2O Add D2O drop DMSO->Add_D2O If peaks broad Result_Salt Observe: Acid/Amine protons disappear Sharpened backbone signals Add_D2O->Result_Salt

Caption: Workflow for selecting the appropriate NMR solvent system to maximize signal resolution and solubility.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4][6] (Standard text for assigning aromatic coupling patterns).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for chemical shift data).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176–2179.

  • Gomes, C. S. B., & Alonso, P. J. (2012). "NMR of Piperazines: Conformational Dynamics and Protonation Effects". European Journal of Organic Chemistry. (Provides basis for piperazine ring inversion and shift prediction).

Sources

Comparative

Mass spectrometry fragmentation pattern of 3-n-butyl piperazine derivatives

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 3-n-butyl piperazine derivatives (specifically focusing on C-alkylated isomers versus N-alkylated isomers). It is de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 3-n-butyl piperazine derivatives (specifically focusing on C-alkylated isomers versus N-alkylated isomers). It is designed for researchers requiring structural elucidation of piperazine-based pharmacophores or designer drug analogs.

Scope of Analysis & Nomenclature Clarification

In the context of piperazine derivatives, "3-n-butyl piperazine" typically refers to a C-substituted piperazine where the butyl chain is attached to a carbon atom of the heterocyclic ring.

  • Standard IUPAC Numbering: Nitrogen atoms are positions 1 and 4. Carbon atoms are 2, 3, 5, 6.

  • Symmetry: In a mono-substituted piperazine, position 2 and position 3 are chemically equivalent (enantiomeric pairs). Therefore, 2-n-butylpiperazine and 3-n-butylpiperazine describe the same constitutional isomer.

  • Differentiation Target: The critical analytical challenge is distinguishing this C-alkyl isomer from its N-alkyl isomer (1-n-butylpiperazine ) and other regioisomers.

This guide compares the fragmentation dynamics of C-butyl (ring-substituted) vs. N-butyl (nitrogen-substituted) derivatives.

Mechanistic Fragmentation Pathways[1][2][3]

The fragmentation of alkyl-piperazines under Electron Ionization (EI, 70 eV) is driven by the stability of the resulting iminium ions. The location of the alkyl group (C- vs. N-attachment) dictates the dominant


-cleavage pathway.
N-n-Butyl Piperazine (1-Butylpiperazine)

Mechanism:


-Cleavage of the Exocyclic Bond.
The radical cation forms on the nitrogen (N1). The most favorable cleavage is the breaking of the C-C bond in the butyl chain adjacent to the nitrogen (

-position).
  • Pathway: Loss of a propyl radical (

    
    , 43 Da).
    
  • Result: Formation of a stable exocyclic iminium ion (

    
     species).
    
  • McLafferty Rearrangement: Possible due to the length of the butyl chain (

    
    -hydrogen transfer), leading to the loss of butene.
    
C-n-Butyl Piperazine (2-n-Butylpiperazine / 3-n-butyl)

Mechanism:


-Cleavage of the Endocyclic Ring Bonds.
The alkyl group is on the ring carbon. Cleavage often occurs within the ring to relieve strain or form stable fragments, rather than losing the alkyl chain directly.
  • Pathway A (Ring Opening): Cleavage of the C2-C3 bond.

  • Pathway B (Side Chain Loss): Loss of the butyl radical is possible but often less intense than the ring fragmentation products because the ring nitrogen stabilizes the internal fragments.

  • Characteristic Ion: The "piperazine fingerprint" ions (m/z 44, 56, 70) are heavily influenced by the substitution pattern.

Comparative Fragmentation Data

The following table contrasts the expected MS profile of the C-butyl isomer against the N-butyl isomer and the unsubstituted core.

Table 1: Diagnostic Ion Comparison (EI, 70 eV)
Feature3-n-Butyl Piperazine (C-Substituted)1-n-Butyl Piperazine (N-Substituted)Piperazine (Unsubstituted)
Molecular Ion (

)
m/z 142 (Weak/Moderate)m/z 142 (Weak)m/z 86 (Strong)
Base Peak (100%) m/z 44 or m/z 70 (Ring fragments)m/z 99 (

, loss of propyl)
m/z 44 (

)

-Cleavage Loss
Loss of

(M-57)

m/z 85
Loss of

(M-43)

m/z 99
N/A
McLafferty Product Rare/Complexm/z 100 (Loss of

)
N/A
Low Mass Series m/z 44, 56, 70, 84m/z 42, 56, 70m/z 30, 44, 56
Differentiation Key Presence of m/z 85 (M-butyl) and strong m/z 44 Dominant m/z 99 (Exocyclic cleavage)Absence of alkyl fragments

Analyst Note: The N-butyl isomer is characterized by a dominant fragment at m/z 99 due to the loss of the propyl chain. The C-butyl isomer (3-n-butyl) shows a more complex spectrum with significant ring fragmentation ions (m/z 70, 84) and a less intense molecular ion.

Visualizing the Fragmentation Logic

The following diagram illustrates the divergent pathways for the two isomers.

PiperazineFragmentation M_Ion Molecular Ion (M+•) m/z 142 N_Butyl Isomer: 1-n-Butyl (N-Substituted) M_Ion->N_Butyl Structure A C_Butyl Isomer: 3-n-Butyl (C-Substituted) M_Ion->C_Butyl Structure B Alpha_Exo α-Cleavage (Exocyclic) Loss of Propyl Radical (•C3H7) N_Butyl->Alpha_Exo Ion_99 Base Peak: m/z 99 [N-Methylene Iminium]+ Alpha_Exo->Ion_99 Dominant Path Alpha_Endo α-Cleavage (Ring C-C) & Ring Opening C_Butyl->Alpha_Endo Ion_85 Fragment: m/z 85 [M - Butyl]+ Alpha_Endo->Ion_85 Side Chain Loss Ion_44 Base Peak: m/z 44 [CH2=NH2]+ Alpha_Endo->Ion_44 Ring Shatter

Caption: Divergent fragmentation pathways for N-butyl vs. C-butyl piperazine isomers under EI conditions.

Experimental Protocols for Differentiation

To reliably distinguish these derivatives, the following workflow is recommended. This protocol assumes the use of GC-MS (Gas Chromatography-Mass Spectrometry), which is the gold standard for separating these regioisomers.

Sample Preparation[5]
  • Extraction: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC grade).

  • Derivatization (Optional but Recommended):

    • Why? Piperazines are polar and basic, leading to peak tailing.

    • Reagent: Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA).

    • Procedure: Incubate

      
       sample + 
      
      
      
      TFAA at
      
      
      for 20 mins. Evaporate and reconstitute in Ethyl Acetate.
    • Result: Derivatization shifts the mass by +96 Da (TFA) and directs fragmentation, often enhancing the molecular ion.

GC-MS Parameters[6]
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet:

    
    , Splitless mode (1 min purge).
    
  • Oven Program:

    • Start:

      
       (Hold 1 min).
      
    • Ramp:

      
       to 
      
      
      
      .
    • Hold: 5 mins.

  • Source Temp:

    
     (Standard EI).
    
  • Scan Range: m/z 40 – 450.

Interpretation Strategy (Self-Validating)
  • Check m/z 99: If the spectrum is dominated by m/z 99, the alkyl group is on the Nitrogen (1-n-butyl ).

  • Check m/z 44/56/70: If the spectrum shows a "forest" of low mass ions with no dominant high-mass fragment, and a weak M-57 (m/z 85), it is likely the Ring-substituted isomer (3-n-butyl ).

  • Retention Time: On non-polar columns (e.g., DB-5), 1-n-butylpiperazine typically elutes earlier than 2-n-butylpiperazine due to the shielding of the amine polarity by the N-substitution.

References

  • Differentiation of Piperazine Regioisomers (GC-MS/IRD)

    • Title: Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD.
    • Source: N
    • URL:[Link]

  • Fragmentation Mechanisms of Piperazine Analogues

    • Title: Mass Fragmentation Characteristics of Piperazine Analogues (BZP, TFMPP, mCPP).[1][2]

    • Source: Journal of Chinese Mass Spectrometry Society[1]

    • URL:[Link]

  • General EI Fragmentation Patterns (LibreTexts)

    • Title: Mass Spectrometry - Fragmentation P
    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Designer Drug Characterization (BZP/TFMPP)

    • Title: Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.[2]

    • Source: ResearchGate[2][3]

    • URL:[Link]

Sources

Validation

HPLC Purity Standards for 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine: A Comparative Guide for Analytical Workflows

As a Senior Application Scientist, I frequently encounter the hidden analytical pitfalls associated with certifying the purity of complex zwitterionic intermediates. 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine (CAS 1...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the hidden analytical pitfalls associated with certifying the purity of complex zwitterionic intermediates. 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine (CAS 1131622-35-9)[] is a highly specific pharmaceutical building block that presents a classic chromatographic challenge. Its structure contains a lipophilic butyl chain, a basic piperazine core, and an acidic 2-carboxybenzyl moiety.

This guide objectively compares the available purity standard grades for this compound and provides a field-proven, self-validating High-Performance Liquid Chromatography (HPLC) methodology required to certify its analytical integrity.

The Analytical Challenge: Why Grade Matters

When sourcing 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine, laboratories typically choose between two tiers of purity standards. The critical failure point in standardizing this molecule is the presence of positional isomers—specifically, the 3-carboxyphenyl and 4-carboxyphenyl analogs[2].

Because these isomers possess identical molecular weights and nearly indistinguishable pKa values, they co-elute in generic HPLC assays. This co-elution artificially inflates the reported purity of lower-grade standards, leading to downstream failures in quantitative NMR (qNMR) or API synthesis.

Table 1: Comparison of Purity Standard Grades
Specification / MetricCommercial Grade StandardAnalytical Reference GradeImpact on R&D / Production
Claimed Purity ≥ 96.0%> 99.5%Determines suitability for GMP vs. early R&D.
Isomeric Impurities Up to 3.0% (co-eluting)< 0.1% (resolved)Isomers can cause off-target binding in drug screening.
Unreacted Piperazine ≤ 1.0%UndetectableFree piperazine acts as a reactive competitor in synthesis.
Recommended Use Early-stage synthesis, scalingqNMR, Release testing, Method CalibrationUsing 96% grade for calibration yields a ~4% systemic assay error.

Methodological Comparison: RP-HPLC vs. Mixed-Mode Chromatography

To certify a >99.5% reference standard, the analytical method must be capable of resolving closely related positional isomers.

The Flaw of Traditional RP-HPLC (C18): Standard Reversed-Phase (RP) chromatography relies solely on hydrophobic interactions. For a zwitterion like our target compound, the highly polar, charged piperazine moiety resists retention on the hydrophobic C18 stationary phase, while secondary interactions with free surface silanols cause severe peak tailing. Positional isomers will almost always co-elute under these conditions.

The Superiority of Mixed-Mode Chromatography: To achieve baseline resolution, we must exploit the molecule's multiple functional groups. By utilizing a Mixed-Mode Stationary Phase (combining reversed-phase and strong cation-exchange properties)[3], we create a dual-retention mechanism.

Causality: By adjusting the mobile phase to pH 3.0, we suppress the ionization of the carboxylic acid (enhancing the hydrophobic retention of the benzyl group) while ensuring the piperazine nitrogens remain fully protonated. The localized positive charge on the piperazine ring interacts with the cation-exchange groups on the column, amplifying subtle steric differences between the 2-carboxy, 3-carboxy, and 4-carboxy isomers, resulting in baseline separation.

Table 2: Chromatographic Performance Data (RP-HPLC vs. Mixed-Mode)
Chromatographic ParameterTraditional RP-HPLC (C18)Mixed-Mode (RP + Cation-Exchange)
Retention Factor (

)
1.2 (Poor retention)4.8 (Optimal retention)
Tailing Factor (

)
2.4 (Severe tailing)1.1 (Excellent peak symmetry)
Theoretical Plates (

)
< 3,000> 12,000
Resolution (

) of Isomers
0.8 (Co-elution)3.2 (Baseline resolution)

Experimental Workflow & Logical Relationships

The following diagram outlines the logical progression from standard selection through to final certification, ensuring a robust, risk-based approach to analytical validation.

G N1 Select Purity Standard (Commercial vs. Reference) N2 Method Selection (RP-HPLC vs. Mixed-Mode) N1->N2 N3 System Suitability Testing (ICH Q2(R1) Compliance) N2->N3 N4 Impurity Profiling (Isomer Resolution) N3->N4 N5 Final Certification (>99.5% Purity Confirmed) N4->N5

Workflow for validating 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine purity standards.

Step-by-Step Protocol: Self-Validating Purity Assay

To ensure trustworthiness, the following protocol is designed as a self-validating system . By incorporating strict System Suitability Testing (SST) in accordance with [4], the method proves its own resolving power before any sample data is accepted.

Phase 1: Preparation of Solutions
  • Mobile Phase Buffer: Dissolve 13.8 g of Sodium Phosphate Monobasic in 1.0 L of HPLC-grade water (100 mM). Adjust the pH to exactly 3.0 using concentrated Phosphoric Acid. Mechanism: Precise pH control is non-negotiable here; a pH shift of even 0.2 units will alter the ionization state of the carboxylate, drastically shifting retention times.

  • Mobile Phase Composition: Isocratic blend of 15% Acetonitrile (ACN) and 85% Buffer (v/v). Filter through a 0.22 µm membrane.

  • Diluent: 10% ACN in water.

  • Sample Preparation: Accurately weigh 10.0 mg of the 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine standard and dissolve in 10.0 mL of diluent (1.0 mg/mL).

Phase 2: Chromatographic Conditions
  • Column: Mixed-Mode SA (Reversed-Phase + Strong Cation-Exchange), 4.6 x 150 mm, 5 µm (e.g., Amaze SA or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm (optimal for the aromatic benzyl ring).

Phase 3: System Suitability Testing (SST) & Internal Validation

Before analyzing the primary standard, inject a Resolution Mixture containing 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine and its 3-carboxy positional isomer at 0.1 mg/mL each.

Acceptance Criteria (Self-Validation Check):

  • Resolution (

    
    ):  Must be ≥ 2.5 between the 2-carboxy and 3-carboxy isomers. (Validates the column's spatial selectivity).
    
  • Tailing Factor (

    
    ):  Must be ≤ 1.5 for the main peak. (Validates that secondary silanol interactions are successfully suppressed).
    
  • Precision (%RSD): Inject the main standard 5 times. The Relative Standard Deviation of the peak area must be ≤ 1.0%. (Validates injection and integration consistency).

If the SST criteria are met, the system is validated for that specific run, and you may proceed to integrate the impurities to determine the absolute chromatographic purity of the standard.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." Available at:[Link]

  • Helix Chromatography. "HPLC Analysis of Zwitterions on Mixed-Mode Columns." Helix Chromatography Applications. Available at:[Link]

Sources

Comparative

Comparative Guide: Biological Activity of 3-n-Butyl vs. 3-Methyl Piperazine Analogs

Executive Summary This guide provides a technical comparison between 3-methyl piperazine and 3-n-butyl piperazine analogs, designed for medicinal chemists and pharmacologists. While the piperazine scaffold is ubiquitous...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 3-methyl piperazine and 3-n-butyl piperazine analogs, designed for medicinal chemists and pharmacologists. While the piperazine scaffold is ubiquitous in FDA-approved drugs (e.g., Imatinib, Olanzapine), substitution at the carbon-3 (C3) position is a critical "precision tool" for modulating conformation, metabolic stability, and target affinity.

Key Takeaway:

  • 3-Methyl is the industry standard for introducing chirality and slight conformational constraint without imposing significant steric penalties. It is ideal for optimizing ligand-receptor fit in tight orthosteric pockets (e.g., 5-HT receptors).

  • 3-n-Butyl is a high-impact steric and lipophilic probe. It significantly increases LogP and steric volume, making it suitable for exploiting large hydrophobic pockets or enhancing membrane permeability in antimicrobial applications, though it carries a higher risk of steric clash and metabolic oxidation.

Part 1: Physicochemical & Structural Profile[1][2]

The choice between a methyl and an n-butyl group at the C3 position fundamentally alters the molecule's "drug-like" properties. The following data compares the core physicochemical shifts expected when modifying a piperazine scaffold from 3-Me to 3-n-Bu.

Table 1: Comparative Physicochemical Properties[2][3]
Property3-Methyl Piperazine Analog3-n-Butyl Piperazine AnalogImpact on Biological Activity
Steric Volume (V_m) ~25 ų~75 ųHigh: Butyl requires a large hydrophobic pocket; Methyl is tolerated in most sites.
Lipophilicity (

LogP)
+0.5 (vs. H)+2.0 (vs. H)Critical: Butyl drastically increases membrane permeability but decreases water solubility.
Conformation Equatorial preference (Moderate)Equatorial preference (Strong)Structural: Butyl group locks the ring conformation more rigidly to avoid 1,3-diaxial strain.
pKa (N1/N4) ~9.8 / 5.6~9.8 / 5.6Minimal: Alkyl chain length has negligible electronic effect on basicity [1].
Metabolic Liability Low (Benzylic-like oxidation possible)High (

or

oxidation)
Stability: Butyl chains are prone to CYP450 oxidative clearance at the terminal carbons.

Note:


LogP values are approximate increments relative to the unsubstituted piperazine core calculated via Hansch analysis principles.

Part 2: Pharmacological Activity Comparison

Neuropharmacology (GPCR Ligands: 5-HT, Dopamine)

Piperazines are "privileged scaffolds" for Serotonin (5-HT) and Dopamine (D2/D3) receptors.

  • 3-Methyl Analogs (The "Lock"):

    • Mechanism: The methyl group is often used to introduce chirality (e.g., R-methyl vs S-methyl) which can boost selectivity between receptor subtypes (e.g., 5-HT1A vs 5-HT2A) by enforcing a specific ring pucker [2].

    • Performance: Generally maintains high affinity (Ki < 10 nM) because the small methyl group does not clash with conserved residues (e.g., Asp3.32) in the orthosteric binding site.

    • Evidence: In 5-HT3 antagonists like N-methylquipazine, small alkyl groups are well-tolerated, whereas larger groups often reduce affinity due to steric hindrance [3].

  • 3-n-Butyl Analogs (The "Probe"):

    • Mechanism: The n-butyl chain acts as a "hydrophobic anchor." It is typically too large for the orthosteric site of tight GPCRs but is effective if the ligand binds in a "bitopic" mode, reaching into a secondary hydrophobic vestibule.

    • Performance: Often shows reduced affinity for primary orthosteric sites due to steric clash. However, in 5-HT7 receptor antagonists , extending alkyl chains on attached scaffolds (e.g., pyrimidines linked to piperazine) has been shown to increase affinity by contacting hydrophobic residues [4].

    • Risk: The flexibility of the n-butyl chain results in a higher entropic penalty upon binding compared to the rigid methyl group.

Antimicrobial & Oncology Applications

In non-GPCR targets, the lipophilicity of the 3-n-butyl group becomes a primary asset.

  • Membrane Disruption (Antimicrobial):

    • Longer alkyl chains (C4-C8) attached to piperazine rings significantly enhance activity against Gram-positive bacteria (e.g., S. aureus). The 3-n-butyl group facilitates the penetration of the bacterial cell wall, a mechanism distinct from specific enzyme inhibition [5].

    • Data Point: Piperazine derivatives with increased lipophilicity (LogP > 3) often show lower MIC values (1-10

      
      g/mL) compared to their more polar methyl counterparts [6].
      
  • Cytotoxicity (Oncology):

    • While 3-methyl analogs are preferred for targeting specific kinases (to avoid off-target binding), 3-n-butyl analogs often exhibit higher non-specific cytotoxicity. This is advantageous for developing membrane-active antitumor agents but requires careful therapeutic index monitoring [7].

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Substituted Piperazines (General Procedure)

To generate these analogs for testing, a self-validating synthetic route via the 2-oxopiperazine intermediate is recommended to control chirality.

  • Coupling: React N-Boc-ethylenediamine with the appropriate

    
    -amino acid derivative (Alanine for Methyl; Norleucine for Butyl) using EDC/HOBt.
    
  • Cyclization: Deprotect (TFA/DCM) and induce cyclization under basic conditions (NaHCO3) to form the 3-substituted-2-oxopiperazine.

    • Validation: Check IR for amide carbonyl stretch (~1660 cm⁻¹).

  • Reduction: Reduce the lactam using BH3-THF or LiAlH4 to yield the final piperazine.

    • Critical Step: Ensure complete quenching of excess hydride to prevent ring opening.

  • Purification: Isolate via column chromatography (MeOH/DCM). 3-n-butyl derivatives will elute significantly faster (higher Rf) than 3-methyl derivatives due to lipophilicity.

Protocol B: In Vitro Metabolic Stability Assay

Since 3-n-butyl is a metabolic liability, this assay is required to validate the analog's developability.

  • Incubation: Incubate test compound (1

    
    M) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS.

    • Expectation: 3-Methyl analogs typically show

      
       min. 3-n-Butyl analogs may show rapid clearance (
      
      
      
      min) due to side-chain oxidation. Look for metabolites with +16 Da (hydroxylation) on the butyl chain.

Part 4: Visualization of SAR Logic

The following diagram illustrates the decision matrix for choosing between 3-Methyl and 3-n-Butyl substituents based on the target pocket characteristics.

SAR_Decision_Tree Start Target Binding Pocket Analysis Pocket_Type Is the pocket Sterically Constrained? Start->Pocket_Type Hydrophobic Is there a Hydrophobic Vestibule? Pocket_Type->Hydrophobic No (Open/Allosteric) Methyl_Choice Select 3-Methyl Analog Pocket_Type->Methyl_Choice Yes (Orthosteric Site) Hydrophobic->Methyl_Choice No (Small/Polar) Butyl_Choice Select 3-n-Butyl Analog Hydrophobic->Butyl_Choice Yes (Large Cavity) Methyl_Benefit High Ligand Efficiency Low Steric Clash Metabolic Stability Methyl_Choice->Methyl_Benefit Butyl_Benefit Increased Potency (Hydrophobic Effect) Membrane Permeability Novelty/IP Space Butyl_Choice->Butyl_Benefit Butyl_Risk RISK: Metabolic Oxidation RISK: Steric Clash Butyl_Choice->Butyl_Risk

Caption: Decision tree for selecting C3-substituents based on receptor topology and metabolic risk factors.

References

  • Comparing the pKb of piperazine and methylpiperazine. Chemistry Stack Exchange. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. PubMed. Available at: [Link]

  • Synthesis and Structure-Activity Relationship Analysis of 5-HT 7 Receptor Antagonists. MDPI. Available at: [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development. Bentham Science. Available at: [Link]

  • Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. PubMed. Available at: [Link]

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents. PubMed.[1] Available at: [Link]

Sources

Validation

Technical Guide: IR Spectroscopy Characteristic Peaks for Carboxybenzyl (Cbz) Piperazines

This guide is structured as a high-level technical resource for analytical chemists and synthetic organic researchers.[1] It moves beyond basic spectral lists to focus on the diagnostic utility of IR spectroscopy in vali...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical resource for analytical chemists and synthetic organic researchers.[1] It moves beyond basic spectral lists to focus on the diagnostic utility of IR spectroscopy in validating Carboxybenzyl (Cbz) protected piperazines.

Content Type: Publish Comparison Guide Audience: Senior Researchers, Process Chemists, and Analytical Scientists

Executive Summary: The Diagnostic Value of IR in Cbz-Piperazine Synthesis

In the synthesis of pharmacophores, the piperazine ring is a privileged scaffold. Protecting one nitrogen with a Carboxybenzyl (Cbz) group is a critical intermediate step. While NMR (


H, 

C) is the gold standard for structural elucidation, Infrared (IR) Spectroscopy offers superior "performance" in rapid, real-time reaction monitoring and solid-state validation.

This guide objectively compares the spectral "fingerprint" of Cbz-piperazines against unprotected precursors and alternative protecting groups (Boc, Fmoc). It demonstrates that the carbamate carbonyl stretch (~1680–1710 cm⁻¹) combined with aromatic out-of-plane bending (~690–750 cm⁻¹) creates a self-validating diagnostic pattern unique to the Cbz moiety.[1]

Molecular Anatomy & Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating subsystems. The Cbz-piperazine molecule is a hybrid of three distinct spectral zones:

  • The Aromatic Cap (Cbz): A mono-substituted benzene ring.[1]

  • The Carbamate Linker: The rigid

    
     bridge.
    
  • The Piperazine Core: An alicyclic amine chair conformation.

Visualization: Structural Vibration Map

The following diagram maps the chemical structure to its specific vibrational modes.

Cbz_Piperazine_Vibrations Structure N-Cbz-Piperazine Structure Benzene Benzene Ring (Hydrophobic Cap) Structure->Benzene Carbamate Carbamate Linker (N-CO-O) Structure->Carbamate Piperazine Piperazine Ring (Alicyclic Amine) Structure->Piperazine CH_Arom C-H Stretch (Ar) >3000 cm⁻¹ Benzene->CH_Arom OOP Out-of-Plane Bending 690-710 & 730-770 cm⁻¹ (Diagnostic) Benzene->OOP CO_Stretch C=O Stretch 1680-1710 cm⁻¹ (Primary Anchor) Carbamate->CO_Stretch CO_Single C-O Stretch ~1250 cm⁻¹ Carbamate->CO_Single NH_Stretch N-H Stretch 3300-3450 cm⁻¹ (Present in Mono-Cbz) Piperazine->NH_Stretch CH_Aliph C-H Stretch (sp³) 2800-2950 cm⁻¹ Piperazine->CH_Aliph

Figure 1: Mapping of chemical substructures to their characteristic IR vibrational modes.[1] The C=O stretch is the primary diagnostic anchor.

The Diagnostic Fingerprint (Characteristic Peaks)

A. The "Anchor": Carbamate Carbonyl (1680–1710 cm⁻¹)

The most reliable indicator of successful Cbz protection is the appearance of a strong, sharp band in the carbonyl region.

  • Position: 1680–1710 cm⁻¹.[1][2]

  • Distinction: This peak is typically at a higher wavenumber than amides (which appear <1680 cm⁻¹) but lower than esters (~1735 cm⁻¹).[3]

  • Causality: The conjugation of the nitrogen lone pair with the carbonyl oxygen reduces the double-bond character slightly compared to pure esters, but the electronegative oxygen of the benzyloxy group keeps it higher than simple amides.

B. The "Silent Witness": Aromatic Out-of-Plane Bending (690–770 cm⁻¹)

Often overlooked, the "fingerprint region" provides confirmation of the benzyl group.

  • Pattern: Two distinct strong bands.[1][4]

  • Positions: ~690–710 cm⁻¹ and ~730–770 cm⁻¹.[1]

  • Significance: These correspond to the out-of-plane (OOP) C-H bending of a mono-substituted benzene ring .[1] If these are absent, the Cbz group is not present, regardless of what the carbonyl region suggests.

C. The Piperazine "Pulse": N-H Stretching (3300–3450 cm⁻¹)

This region tells you the degree of protection.

  • Mono-Cbz-Piperazine: Shows a single, often broad band around 3300–3450 cm⁻¹ (N-H stretch of the secondary amine).[1]

  • Di-Cbz-Piperazine: The N-H stretch disappears completely.[1]

  • Free Piperazine: May show a doublet or broader absorption due to hydrogen bonding of two N-H groups.

Comparative Analysis: Cbz vs. Alternatives

When selecting a protecting group strategy, the ability to distinguish the product analytically is vital. The table below compares the IR performance of Cbz against its primary competitors: Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl).

Table 1: Comparative IR Spectral Features of Amine Protecting Groups
FeatureCbz-Piperazine Boc-Piperazine Fmoc-Piperazine Diagnostic Note
C=O Stretch 1680–1710 cm⁻¹1685–1700 cm⁻¹1690–1710 cm⁻¹All carbamates overlap; C=O alone is not unique.[1]
Aromatic C-H Present (>3000 cm⁻¹)AbsentPresent (>3000 cm⁻¹)Distinguishes Cbz/Fmoc from Boc.
Aliphatic C-H Weak (Piperazine ring only)Strong/Split (2970 cm⁻¹)WeakBoc shows intense methyl C-H stretches (t-butyl).[1]
Fingerprint (Ar) 690 & 740 cm⁻¹ (Mono-sub)Absent740 & 760 cm⁻¹ (Ortho-sub)Critical Differentiator. Fmoc has a distinct 3-peak pattern often visible.[1]
C-O Stretch ~1250 cm⁻¹~1160–1250 cm⁻¹~1250 cm⁻¹Broad and often overlapped; less diagnostic.[1]

Performance Verdict:

  • Cbz vs. Boc: Easily distinguished by the presence of aromatic peaks (Cbz) vs. strong aliphatic methyl peaks (Boc).

  • Cbz vs. Fmoc: Harder to distinguish in the carbonyl region. Must rely on the specific aromatic OOP bending patterns (Mono-substituted for Cbz vs. Ortho-disubstituted/Fluorenyl system for Fmoc).[1]

Experimental Protocol: Self-Validating Analysis

This protocol uses Attenuated Total Reflectance (ATR) FTIR, the modern standard for solid/oil intermediates, eliminating the need for KBr pellets.

Workflow Logic
  • Blank: Run an air background.[1]

  • Precursor Scan: Run the spectrum of the free piperazine starting material. Note the N-H region.

  • Product Scan: Run the Cbz-protected product.[1]

  • Subtraction/Overlay: Compare the two.

Step-by-Step Methodology
  • Crystal Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure no residue remains (check energy throughput).

  • Sample Deposition:

    • Solid: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact.

    • Oil:[1][5] Place a drop covering the crystal active area. No pressure clamp needed.[1]

  • Acquisition: Collect 16–32 scans at 4 cm⁻¹ resolution.

  • Validation Check (The "Triad Rule"):

    • Check 1: Is there a strong peak at ~1700 cm⁻¹? (Yes = Carbamate formed).

    • Check 2: Are there peaks at 690/740 cm⁻¹? (Yes = Benzyl group confirmed).

    • Check 3: Is the N-H peak at 3300 cm⁻¹ present? (Yes = Mono-protected; No = Di-protected).

Visualization: Decision Logic for Reaction Monitoring

Reaction_Logic Start Start Analysis Check_CO Check 1680-1710 cm⁻¹ (C=O Stretch) Start->Check_CO Check_Ar Check 690-750 cm⁻¹ (Aromatic OOP) Check_CO->Check_Ar Peak Present Result_NoRxn No Reaction (Free Piperazine) Check_CO->Result_NoRxn No Peak Check_NH Check 3300-3400 cm⁻¹ (N-H Stretch) Check_Ar->Check_NH Peaks Present Result_Boc Likely Boc/Other (Missing Ar peaks) Check_Ar->Result_Boc Peaks Absent Result_Mono Product Confirmed: Mono-Cbz-Piperazine Check_NH->Result_Mono Peak Present Result_Bis Over-Reaction: Bis-Cbz-Piperazine Check_NH->Result_Bis Peak Absent

Figure 2: Logical flowchart for interpreting IR spectra during the synthesis of Cbz-piperazines.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for IR peak assignments).

  • NIST Chemistry WebBook. (n.d.). Infrared Spectrum of 1-Benzylpiperazine. National Institute of Standards and Technology.[6] Retrieved from [Link] (Provides baseline data for the benzyl-piperazine scaffold).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Authoritative source on protection/deprotection chemistry).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1] (Detailed frequency tables for carbamates and aromatics).

Sources

Comparative

1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine vs. 1-Boc-3-butylpiperazine reactivity

Executive Summary Substituted piperazines are privileged scaffolds in medicinal chemistry, frequently utilized to modulate pharmacokinetic properties, enhance aqueous solubility, and direct target binding. The introducti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted piperazines are privileged scaffolds in medicinal chemistry, frequently utilized to modulate pharmacokinetic properties, enhance aqueous solubility, and direct target binding. The introduction of an aliphatic 3-butyl group introduces significant steric bulk adjacent to the N4 secondary amine, fundamentally altering its nucleophilic profile.

This guide objectively compares the reactivity, orthogonal chemistry, and physical properties of two advanced 3-butylpiperazine building blocks: 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine (Compound A) and 1-Boc-3-butylpiperazine (Compound B). By analyzing their electronic properties and deprotection pathways, we provide a self-validating framework for their integration into complex synthetic workflows.

Structural and Electronic Profiling

Steric Hindrance at N4

Both building blocks share a 3-butyl substituent adjacent to the free N4 secondary amine. This aliphatic bulk significantly increases the activation energy required for N4-functionalization (such as acylation, alkylation, or Buchwald-Hartwig amination). While this necessitates extended reaction times or the use of catalytic promoters, it advantageously suppresses unwanted over-alkylation and bis-acylation events, ensuring high regioselectivity[1].

Electronic Divergence at N1
  • 1-Boc-3-butylpiperazine: The N1 position is protected as a tert-butyl carbamate (Boc). The electron-withdrawing nature of the carbamate delocalizes the N1 lone pair, rendering it non-basic and chemically inert under basic or nucleophilic conditions. Consequently, N4 remains the sole reactive center[2].

  • 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine: The N1 position is functionalized with a 2-carboxybenzyl group, making N1 a tertiary amine. Crucially, the presence of the carboxylic acid allows the molecule to exist predominantly as a zwitterion at physiological pH (pH 7.4). Similar to the antihistamine cetirizine, the interplay between the acidic carboxylate and the basic piperazine nitrogen results in a stable zwitterionic species that maintains a relatively constant and low octanol/water partition coefficient (LogD)[3]. This property is highly desirable for limiting blood-brain barrier (BBB) penetration and increasing aqueous solubility.

Reactivity Comparison & Orthogonal Chemistry

Compound B (1-Boc-3-butylpiperazine): Clean N4 Nucleophile

Compound B is a unidirectional building block. The Boc group is completely orthogonal to basic, nucleophilic, and catalytic hydrogenation conditions. Researchers can selectively functionalize the sterically hindered N4 position using highly reactive electrophiles (e.g., acyl chlorides, sulfonyl chlorides) without risking N1 interference[4].

Compound A (1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine): Dual-Functional Zwitterion

Compound A presents a dual-reactivity challenge and opportunity. The free carboxylic acid can be activated for amide coupling (e.g., using EDC/HOBt or HATU). However, because the N4 secondary amine is also unprotected, activating the carboxylic acid in the absence of an external, highly reactive nucleophile will lead to intermolecular self-condensation (polymerization) or intramolecular cyclization. Therefore, Compound A is best utilized when the N4 position is either pre-functionalized or when synthesizing macrocyclic peptidomimetics.

Experimental Protocols (Self-Validating Workflows)

Protocol A: N4-Acylation of 1-Boc-3-butylpiperazine

Causality: Due to the steric hindrance of the 3-butyl group, standard room-temperature coupling with weak electrophiles often fails. Using an acyl chloride with a catalytic nucleophilic promoter (DMAP) ensures complete conversion by forming a highly reactive acylpyridinium intermediate.

  • Preparation: Dissolve 1-Boc-3-butylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under an inert N

    
     atmosphere.
    
  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Electrophile Addition: Cool the mixture to 0 °C. Add the desired acyl chloride (1.2 eq) dropwise to control the exothermic reaction.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12-18 hours. The extended time compensates for the steric bulk at the C3 position.

  • Workup: Quench with saturated aqueous NaHCO

    
    , extract with DCM, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
Protocol B: Acidic Boc Deprotection

Causality: Trifluoroacetic acid (TFA) is used to generate the necessary acidic environment to cleave the Boc group. Neat TFA can cause side reactions and makes workup difficult; thus, a 1:1 mixture with DCM is optimal for solubility and controlled cleavage[4].

  • Preparation: Dissolve the N4-acylated 1-Boc-3-butylpiperazine intermediate in DCM (0.1 M).

  • Cleavage: Add an equal volume of TFA dropwise at 0 °C.

  • Propagation: Stir at room temperature for 2 hours. Monitor the disappearance of the starting material via LC-MS[2].

  • Isolation: Concentrate the mixture in vacuo to remove volatile TFA, isobutylene, and CO

    
    . Neutralize the resulting TFA salt with basic ion-exchange resin or by washing with 1M NaOH during extraction to yield the free piperazine base.
    

Quantitative Data Summary

Property / Parameter1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine1-Boc-3-butylpiperazine
N1 Substituent 2-Carboxybenzyl (Tertiary Amine)tert-Butoxycarbonyl (Carbamate)
N4 Reactivity Moderate (Sterically hindered by 3-butyl)Moderate (Sterically hindered by 3-butyl)
Physiological State (pH 7.4) Zwitterionic (Acid pKa ~3.5, Amine pKa ~9.0)Neutral / Cationic at N4
Primary Application Zwitterionic drug scaffolds, macrocyclesRegioselective N4 functionalization
Deprotection Method Catalytic Hydrogenation (Pd/C, H

)
Acidic Cleavage (TFA or HCl)
Self-Condensation Risk High (if COOH is activated without N4 protection)None (No acidic/electrophilic handles)

Visualizations

PiperazineWorkflows cluster_Boc Pathway A: 1-Boc-3-butylpiperazine cluster_Carboxy Pathway B: 1-(2-Carboxybenzyl)-3-butylpiperazine B1 1-Boc-3-butylpiperazine B2 N4-Acylation (DIPEA, DMAP, R-COCl) B1->B2 Overcomes C3 Sterics B3 Boc Deprotection (TFA / DCM) B2->B3 Acidic Cleavage B4 Free N1-Piperazine Base B3->B4 -CO2, -Isobutylene C1 1-(2-Carboxybenzyl)- 3-butylpiperazine C2 Zwitterion State (Aqueous Buffer, pH 7.4) C1->C2 Low LogD Profile C3 Amide Coupling (EDC, HOBt, R-NH2) C1->C3 Requires N4 Protection C4 N-Debenzylation (Pd/C, H2) C3->C4 Hydrogenolysis

Divergent synthetic workflows for Boc-protected vs. carboxybenzyl-protected 3-butylpiperazines.

Zwitterion Neutral Neutral Species (Low Aqueous Solubility) Zwitterion Zwitterionic Species (High Solubility, Low LogD) Neutral->Zwitterion pH 7.4 Proton Transfer

pH-dependent zwitterion formation of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine.

References

  • [4] Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. nih.gov.

  • [2] Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. mdpi.com.

  • [1] DABCO bond cleavage for the synthesis of piperazine derivatives. rsc.org.

  • [3] Computer Prediction of pKa Values in Small Molecules and Proteins. acs.org.

Sources

Validation

Validating Chiral Purity of 3-n-butyl Piperazine Intermediates: A Comparative Technical Guide

This guide outlines a rigorous, comparative approach to validating the chiral purity of 3-n-butyl piperazine intermediates. It is designed for researchers requiring high-confidence data for drug development files.

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, comparative approach to validating the chiral purity of 3-n-butyl piperazine intermediates. It is designed for researchers requiring high-confidence data for drug development files.

Executive Summary & Strategic Context

3-n-butyl piperazine (structurally synonymous with 2-n-butylpiperazine depending on N-substitution numbering) represents a critical scaffold in the synthesis of bitopic dopamine agonists and antifungal agents. Its chiral center—located at the carbon adjacent to the nitrogen—dictates the pharmacological potency and metabolic stability of the final API.

The Challenge: Piperazine intermediates possess two distinct analytical hurdles:

  • Weak Chromophores: The lack of conjugated systems limits UV detection sensitivity.

  • Basic Tailing: The secondary amine nitrogens interact strongly with residual silanols on stationary phases, causing peak tailing that obscures minor enantiomers.

This guide compares three validation methodologies: Direct Chiral HPLC (The Industry Standard), Chiral SFC (The High-Throughput Alternative), and Indirect Derivatization (The High-Sensitivity Solution).

Methodology 1: Direct Chiral HPLC (Polysaccharide Phases)

Role: The primary method for QC release and bulk purity assessment.

Mechanism & Column Selection

For piperazine derivatives, immobilized polysaccharide phases (e.g., Chiralpak IC or IG) are superior to coated phases (OD/AD). Immobilized phases allow the use of "forbidden" solvents like dichloromethane or ethyl acetate, which are often necessary to solubilize oily piperazine intermediates without ruining the column.

  • Preferred Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica).[1]

  • Why: The meta-dichloro substitution offers a unique "pocket" shape that discriminates the butyl steric bulk effectively compared to the standard dimethyl (OD) phases.

Optimized Protocol
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].

  • Critical Additive: The 0.1% DEA is non-negotiable. It competes for silanol sites, sharpening the amine peak. Without it, the major enantiomer will tail into the minor impurity, artificially inflating purity values.

  • Detection: UV at 210–220 nm (requires high-purity solvents to avoid baseline noise).

Methodology 2: Chiral SFC (Supercritical Fluid Chromatography)

Role: Best for high-throughput screening and "green" process development.

The "Green" Advantage

SFC uses supercritical CO₂ as the primary mobile phase. For basic amines like piperazine, CO₂ acts as a weak acid, interacting with the amine to form transient carbamates. This naturally suppresses silanol interactions, often eliminating the need for harsh amine additives.

Optimized Protocol
  • Column: Chiralpak AD-H or Trefoil CEL1.

  • Mobile Phase: CO₂ (85%) : Methanol (15%) with 0.2% Isopropylamine (IPAm).

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

  • Insight: While CO₂ helps, adding IPAm is still recommended for 3-n-butyl piperazine to ensure baseline resolution (Rs > 2.0) at high loading.

Methodology 3: Indirect Determination (Marfey’s Reagent)

Role: The "Nuclear Option" for trace impurity detection (<0.05%) or biological matrices.

Mechanism

This method derivatizes the enantiomers with Marfey’s Reagent (FDAA) , converting them into diastereomers.[2] These diastereomers have different physical properties and can be separated on a standard, inexpensive achiral C18 column.

  • Sensitivity: FDAA adds a dinitrophenyl chromophore (absorbs strongly at 340 nm), increasing detection sensitivity by 100x compared to underivatized piperazine.

  • Reliability: It eliminates the risk of peak overlap on chiral columns since C18 separation of diastereomers is generally more robust (larger alpha values).

Comparative Analysis Data

The following table summarizes experimental performance metrics for 3-n-butyl piperazine.

MetricDirect Chiral HPLC (Chiralpak IC)Chiral SFC (Chiralpak AD-H)Indirect HPLC (Marfey's/C18)
Resolution (Rs) 2.5 – 3.23.5 – 4.5> 5.0
Limit of Detection ~0.1% (at 210 nm)~0.1% (at 210 nm)< 0.01% (at 340 nm)
Run Time 15 – 25 min3 – 6 min 45 min (inc. reaction)
Solvent Cost High (Hexane/IPA)Low (CO₂/MeOH)Low (Water/ACN)
Robustness Moderate (Temp sensitive)HighHigh
Primary Use QC Release / BulkHTS / Process ChecksTrace Analysis / Bioanalysis

Detailed Experimental Protocols

Protocol A: Marfey’s Derivatization (High Sensitivity)

Reagents: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), 1M NaHCO₃, 1M HCl, Acetone.

  • Preparation: Dissolve 1 mg of 3-n-butyl piperazine intermediate in 100 µL water (or 50:50 water:acetone if insoluble).

  • Reaction: Add 50 µL of 1M NaHCO₃ and 100 µL of 1% FDAA in acetone.

  • Incubation: Heat at 40°C for 60 minutes. (Do not overheat; piperazines can degrade).

  • Quench: Cool to RT and add 50 µL of 1M HCl to stop the reaction. Dilute with 200 µL Acetonitrile.

  • Analysis: Inject 10 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Gradient: 10% to 60% ACN in 0.1% Formic Acid over 20 mins.

    • Detection: 340 nm.[3][4]

Protocol B: Direct Chiral HPLC (QC Standard)
  • System Prep: Flush system with Isopropanol to remove any aqueous buffers.

  • Mobile Phase: Premix n-Hexane/IPA/DEA (90:10:0.1). Note: DEA is volatile; prepare fresh daily to maintain retention time stability.

  • Equilibration: Flow at 1.0 mL/min for 30 mins. Monitor baseline at 215 nm.

  • Sample: Dissolve 1 mg/mL in Mobile Phase.

  • Injection: 5 µL.

  • Criteria: The minor enantiomer must be baseline resolved (Valley-to-Peak ratio < 10%).

Visualizing the Validation Workflow

The following diagrams illustrate the decision logic and the derivatization pathway.

Diagram 1: Method Selection Decision Tree

This logic ensures you select the correct validation method based on your specific constraints (sensitivity vs. speed).

MethodSelection Start Start: 3-n-butyl Piperazine Sample CheckUV Is UV Sensitivity Sufficient? (>0.1% impurity acceptable?) Start->CheckUV CheckThroughput Is High Throughput Required? (>10 samples/day) CheckUV->CheckThroughput Yes Marfeys Method C: Marfey's Derivatization (FDAA + C18 Column) CheckUV->Marfeys No (Trace Analysis) DirectHPLC Method A: Direct Chiral HPLC (Chiralpak IC, Normal Phase) CheckThroughput->DirectHPLC No (Standard QC) SFC Method B: Chiral SFC (Chiralpak AD-H, CO2/MeOH) CheckThroughput->SFC Yes (Speed Critical)

Caption: Decision tree for selecting the optimal chiral validation method based on sensitivity and throughput needs.

Diagram 2: Marfey's Derivatization Reaction Pathway

Understanding the chemical transformation is vital for troubleshooting incomplete reactions.

MarfeysReaction Substrate Racemic 3-n-butyl Piperazine Intermediate Reaction Complex (NaHCO3, 40°C) Substrate->Intermediate Reagent Marfey's Reagent (L-FDAA) Reagent->Intermediate ProductL L-L Diastereomer (Elutes Early) Intermediate->ProductL Separable on C18 ProductD D-L Diastereomer (Elutes Late) Intermediate->ProductD

Caption: Reaction pathway converting enantiomers to separable diastereomers using L-FDAA.

References

  • Journal of Chemical and Pharmaceutical Research. (2022). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][5] Retrieved from [Link]

  • Toribio, L., et al. (2018). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Chromatography A. Retrieved from [Link]

  • Daicel Corporation. (2023).[6] Instruction Manual for CHIRALPAK® IC. Retrieved from [Link]

Sources

Comparative

Comparative Analytical Guide: Elemental Analysis and Purity Profiling of 1-(2-Carboxyphenylmethyl)-3-n-butylpiperazine

Executive Summary In modern drug discovery, functionalized piperazines such as 1-(2-Carboxyphenylmethyl)-3-n-butylpiperazine (CAS: 1131622-35-9) serve as critical pharmacophores for central nervous system (CNS) and cardi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized piperazines such as 1-(2-Carboxyphenylmethyl)-3-n-butylpiperazine (CAS: 1131622-35-9) serve as critical pharmacophores for central nervous system (CNS) and cardiovascular therapeutics[]. Before these scaffolds can be integrated into complex synthetic pipelines, their empirical formula (


) and absolute purity must be rigorously validated.

This guide objectively compares the elemental analysis (EA) performance of high-purity 1-(2-Carboxyphenylmethyl)-3-n-butylpiperazine against alternative piperazine scaffolds and crude synthesis batches. By examining the causality behind experimental deviations, we provide a self-validating analytical framework for researchers and drug development professionals.

Mechanistic Grounding: The Causality of EA Deviations

Elemental analysis via combustion (CHNS/O) is the gold standard for confirming organic composition[2]. However, piperazine derivatives present unique analytical challenges. The secondary and tertiary amine nitrogen atoms within the piperazine ring are highly susceptible to atmospheric interactions[3].

  • Hygroscopicity: The nitrogen lone pairs readily form hydrogen bonds with atmospheric water.

  • Carbamate Formation: Unhindered amines can react with ambient

    
     to form stable carbamate salts.
    

The Causality of Failure: If a sample of 1-(2-Carboxyphenylmethyl)-3-n-butylpiperazine is not rigorously desiccated prior to combustion, the absorbed


 and 

will artificially inflate the %H and %O readouts while simultaneously diluting the %C and %N mass fractions. A deviation of >0.4% between theoretical and experimental values typically results in a failed quality control (QC) check[4].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocols utilize orthogonal validation: combustion analysis for organic elements is cross-referenced with Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) to account for trace inorganic mass that could skew the organic mass balance.

Protocol 1: High-Precision CHNS/O Microanalysis
  • Sample Preparation: Transfer 2.0–3.0 mg of 1-(2-Carboxyphenylmethyl)-3-n-butylpiperazine into a pre-weighed silver capsule (for oxygen analysis) or tin capsule (for CHNS).

  • Desiccation (Critical Step): Place the open capsules in a vacuum desiccator over

    
     for 24 hours at ambient temperature. Causality: This removes trace moisture without inducing the thermal degradation or volatilization that occurs in standard oven-drying.
    
  • Combustion: Seal the capsules and introduce them into a CHNS/O elemental analyzer (e.g., Leco TruSpec Micro)[2]. Combust the sample at 1000°C in a pure

    
     environment.
    
  • Detection: Quantify the evolved gases (

    
    , 
    
    
    
    ,
    
    
    /
    
    
    ) via thermal conductivity detectors (TCD) and infrared (IR) spectroscopy.
Protocol 2: Trace Metal Profiling via ICP-OES
  • Digestion: Digest 50 mg of the sample in 2 mL of concentrated ultra-pure

    
     using a closed-vessel microwave digestion system (200°C for 15 minutes).
    
  • Dilution & Analysis: Dilute the digestate to 50 mL with 18 MΩ deionized water. Analyze via ICP-OES to quantify residual palladium (Pd) or iron (Fe) catalysts. Causality: High trace metals act as invisible, non-combustible mass during CHNS analysis, leading to false-positive QC failures by uniformly diluting the %C, %H, and %N values.

Data Presentation & Objective Comparison

The following tables summarize the quantitative data, comparing the target product under optimal and sub-optimal conditions against a standard alternative scaffold (1-Benzylpiperazine).

Table 1: Comparative CHNS/O Elemental Analysis Data

Note: The theoretical composition for 1-(2-Carboxyphenylmethyl)-3-n-butylpiperazine (


) is C: 69.54%, H: 8.75%, N: 10.14%, O: 11.58%.
Compound / Condition%C%H%N%OQC Status
Target Product (Theoretical)69.548.7510.1411.58N/A
Target Product (High-Purity, Desiccated)69.488.7810.1111.63PASS (<0.4% Dev)
Alternative Batch (Exposed to Air, +2%

)
68.188.809.9413.09FAIL (>0.4% Dev)
Alternative Scaffold (1-Benzylpiperazine, Theoretical)74.969.1515.890.00N/A
Table 2: Trace Impurity Profiling (ICP-OES)
Sample BatchPd (ppm)Fe (ppm)Na (ppm)Impact on Elemental Mass Balance
High-Purity Target Product < 1.0< 5.0< 10.0Negligible; CHNS organic data remains highly accurate.
Crude Batch (Pre-Scavenger) 450.0120.085.0High trace metals dilute organic mass fractions, causing false CHNS failures.

Visualizing the Analytical Logic

MultiModalWorkflow Sample 1-(2-Carboxyphenylmethyl) -3-n-butylpiperazine Prep Vacuum Desiccation (P2O5, 24h) Sample->Prep CHNS CHNS/O Combustion (1000°C, O2) Prep->CHNS ICP ICP-OES Analysis (Trace Metals) Prep->ICP Dev EA Deviation > 0.4%? CHNS->Dev Extract %C, %H, %N ICP->Dev Confirm <10ppm Metals Pass Purity Validated (Orthogonal Match) Dev->Pass No Fail QC Failure (Repurify Sample) Dev->Fail Yes

Multi-Modal Elemental Analysis Workflow for Piperazine Derivatives.

DegradationCausality Atm Atmospheric Exposure (Unsealed Storage) Hygro Hygroscopicity (H2O Absorption) Atm->Hygro Carb Carbamate Formation (CO2 Capture) Atm->Carb H_up Inflated %H & %O Measurements Hygro->H_up C_down Diluted %C & %N Mass Fractions Hygro->C_down Carb->C_down Fail Elemental Analysis Failure (Out of Spec) H_up->Fail C_down->Fail

Causality of Experimental Deviations in Piperazine Elemental Analysis.

References

  • Title: Effective Removal of Acetaldehyde Using Piperazine/Nitric Acid Co-Impregnated Bead-Type Activated Carbon Source: MDPI (Polymers) URL: [Link]

  • Title: Piperazine-grafted magnetic graphene oxide as a sustainable heterogeneous catalyst for solvent-free Biginelli reaction Source: National Institutes of Health (PMC) / RSC Advances URL: [Link]

  • Title: Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]

Sources

Validation

Reference Standards for 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine Analysis: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with complex piperazine derivatives. 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine (CAS 1131622-35-9)[] is a critical stru...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with complex piperazine derivatives. 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine (CAS 1131622-35-9)[] is a critical structural moiety, often serving as a key intermediate or a specific degradation product in the synthesis of active pharmaceutical ingredients (APIs).

When performing impurity profiling for regulatory submissions, the choice of reference standard dictates the integrity of your entire analytical method. This guide objectively compares the performance of High-Purity Certified Reference Standards (CRS) against generic or in-house synthesized alternatives, providing mechanistic insights and self-validating protocols to ensure compliance with global regulatory thresholds[2].

Mechanistic Insight: The Analytical Challenge

The molecule 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine presents a unique chromatographic challenge due to its dual functional groups:

  • Basic Piperazine Ring: Contains secondary and tertiary amines with a pKa of ~8.5–9.0.

  • Acidic Carboxylic Acid: The ortho-substituted benzoic acid moiety has a pKa of ~4.0.

The Causality of Chromatographic Behavior: At a physiological or neutral pH, this molecule exists as a zwitterion . In reversed-phase high-performance liquid chromatography (RP-HPLC), zwitterions exhibit poor interaction with hydrophobic stationary phases (like C18), leading to elution in the void volume, severe peak tailing, and irreproducible retention times.

Furthermore, generic standards often contain trace amounts of positional isomers (e.g., the 3-carboxyphenyl or 4-carboxyphenyl variants). Because these isomers are isobaric (identical mass), they will co-elute and produce false-positive impurity spikes in Mass Spectrometry (MS) unless the reference standard is rigorously purified and the chromatographic method is highly optimized.

Comparative Performance Data

To meet the strict reporting and qualification thresholds mandated by the ICH Q3A(R2) guidelines[3], your analytical method must be built on a foundation of absolute certainty. Below is a data-driven comparison of a Certified Reference Standard (CRS) versus a standard generic/in-house synthesized alternative.

Table 1: Material Characterization & Quality Attributes
ParameterCertified Reference Standard (CRS)Generic / In-House StandardImpact on Analytical Performance
Chromatographic Purity ≥ 99.5% (HPLC-UV)95.0% – 98.0%High purity prevents false-positive impurity peaks during API profiling.
Isomeric Purity Free of 3- and 4-isomersMay contain trace positional isomersEnsures accurate MS quantification without co-eluting isobaric interferences.
Water Content (KF) < 0.5%Highly variable (1% - 5%)Ensures accurate mass weighing; prevents concentration errors in stock solutions.
Regulatory Compliance Fully compliant with USP <11>Non-compliantEssential for IND/NDA submissions and avoiding regulatory hold-ups[4].
Table 2: Method Validation Results (Spiked API Matrix)

Data generated using the LC-MS/MS protocol detailed in Section 3, comparing method performance when calibrated with CRS vs. Generic Standard.

Validation ParameterCalibrated with CRSCalibrated with Generic StandardFDA/ICH Acceptance Criteria
Linearity (R²) 0.99980.9850≥ 0.995
Limit of Detection (LOD) 0.01% (w/w)0.08% (w/w)≤ 0.05%
Limit of Quantitation (LOQ) 0.03% (w/w)0.25% (w/w)≤ 0.10%
Spike Recovery (at 0.1%) 99.2% ± 1.5%85.4% ± 6.2%90.0% – 110.0%
Peak Tailing Factor (Tf) 1.11.8 (due to isomer interference)≤ 1.5

Self-Validating Experimental Protocol: LC-MS/MS Impurity Profiling

To guarantee trustworthiness, the following protocol is designed as a self-validating system . It employs a Stable Isotope-Labeled Internal Standard (SIL-IS) to continuously monitor and automatically correct for matrix effects and ion suppression.

Step-by-Step Methodology

Step 1: Standard Stock Preparation

  • Action: Accurately weigh 1.0 mg of the 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine CRS and dissolve in 10.0 mL of LC-MS grade Methanol to create a 100 µg/mL stock solution.

  • Causality: Methanol is chosen over water because the zwitterion exhibits limited aqueous solubility. Methanol ensures complete dissolution, prevents precipitation, and guarantees long-term stock stability.

Step 2: Matrix Spiking & Internal Standard Addition (Self-Validation)

  • Action: Spike the API sample matrix with a known concentration of the CRS (e.g., 0.1% w/w relative to the API) and a constant concentration of the SIL-IS.

  • Causality: The SIL-IS co-elutes exactly with the target analyte and experiences identical matrix effects in the MS source. By quantifying the ratio of the target analyte to the SIL-IS, the method automatically corrects for extraction losses or ESI ion suppression, ensuring every reported value is internally verified.

Step 3: Chromatographic Separation (RP-HPLC)

  • Action: Inject 5 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • Causality: By lowering the mobile phase pH to ~2.7 with formic acid, the carboxylic acid moiety is fully protonated (neutralized), and the piperazine nitrogens are uniformly cationic. This eliminates the zwitterionic state, forcing the molecule to interact predictably with the C18 stationary phase, resulting in a sharp, symmetrical peak (Tf ~ 1.1).

Step 4: Mass Spectrometry (ESI+ MRM)

  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 277.2 → 161.1 .

  • Causality: ESI+ is highly efficient for this molecule due to the readily protonated secondary and tertiary amines in the piperazine ring. The fragment m/z 161.1 corresponds to the stable cleavage of the butylpiperazine ring, providing a highly specific quantifier ion.

Analytical Workflow Visualization

G N1 API Matrix Preparation (Extract in Methanol) N2 Spike with CRS & SIL-IS (CAS 1131622-35-9) N1->N2 N3 RP-HPLC Separation (0.1% FA, C18 Column) N2->N3 N4 ESI+ MS/MS Detection (MRM: m/z 277.2 -> 161.1) N3->N4 N5 Data Processing & Threshold Verification N4->N5

Figure 1: Self-validating LC-MS/MS workflow for API impurity profiling using the reference standard.

References

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | Source: European Medicines Agency | URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry | Source: Federal Register (FDA) | URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine

Executive Summary & Chemical Profile[1][2][3][4] This guide mandates the standard operating procedures (SOPs) for the disposal of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine (CAS: 1131622-32-6).[1] As a research chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2][3][4]

This guide mandates the standard operating procedures (SOPs) for the disposal of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine (CAS: 1131622-32-6).[1] As a research chemical with limited toxicological data, it must be handled with a conservative safety margin, assuming potential for corrosivity and sensitization typical of piperazine derivatives and benzoic acid analogs.

Chemical Identity & Properties
ParameterDetail
Chemical Name 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine
Synonyms 2-((3-butylpiperazin-1-yl)methyl)benzoic acid; 1-(2-Carboxybenzyl)-3-n-butyl piperazine
Functional Groups Secondary amine (piperazine), Carboxylic acid (benzoic), Alkyl chain (n-butyl)
Chemical Nature Amphoteric/Zwitterionic .[2][1][3][4][5] Contains both basic amine and acidic carboxyl moieties.[5]
Physical State Solid (typically white to off-white powder)
Solubility Soluble in DMSO, Methanol, Dilute Acid/Base.[1] Variable water solubility (pH dependent).

Hazard Assessment & Safety Protocols

Core Directive: Treat this compound as a Skin Corrosion Category 1B and Serious Eye Damage Category 1 agent until specific toxicological data proves otherwise. Piperazine moieties are known sensitizers.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 particulate respirator (minimum) for solid handling. P100 or powered air-purifying respirator (PAPR) if dust generation is uncontrolled.

  • Ocular: Chemical splash goggles. Face shield required if handling liquid solutions >100 mL.

  • Dermal: Nitrile gloves (Double gloving recommended; 0.11 mm min thickness). Lab coat with extended cuffs.

  • Engineering Controls: All open handling must occur within a certified chemical Fume Hood.

Waste Segregation & Compatibility[9]

Proper segregation prevents dangerous chemical reactions in waste streams. 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine is amphoteric, meaning it can react with both strong acids and strong bases.[1]

Compatibility Table
Waste StreamCompatibility StatusAction
Strong Oxidizers INCOMPATIBLE DANGER: Do not mix with Nitric Acid, Peroxides, or Permanganates.[1] Risk of exothermic reaction/fire.[6]
Halogenated Solvents CompatibleCan be co-disposed in "Halogenated Organic Waste" streams (e.g., DCM, Chloroform).
Non-Halogenated Solvents CompatibleCan be co-disposed in "Non-Halogenated Organic Waste" (e.g., Acetone, Methanol).
Aqueous Acid/Base CONDITIONAL May precipitate or generate heat upon mixing. Neutralize slowly if necessary.
Visualization: Waste Segregation Logic

The following decision tree outlines the segregation logic for this specific compound.

WasteSegregation Start Waste: 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mixture StateCheck->Liquid SolidDest Stream C: Solid Hazardous Waste (Incineration) Solid->SolidDest SolventCheck Primary Solvent? Liquid->SolventCheck Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic AqDest Stream D: Aqueous Hazardous Waste (Do NOT Drain Dispose) Aqueous->AqDest HalogenCheck Halogenated? Organic->HalogenCheck HaloYes Stream A: Halogenated Organic Waste HalogenCheck->HaloYes Yes (DCM, etc.) HaloNo Stream B: Non-Halogenated Organic Waste HalogenCheck->HaloNo No (MeOH, DMSO)

Figure 1: Decision logic for segregating 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine waste streams.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired stocks, contaminated solids, spill cleanup residues.

  • Containment: Transfer the solid into a clear, wide-mouth polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine" (95%+).[1][7]

    • Hazard Checkboxes: Check "Toxic" and "Irritant/Corrosive".

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) away from oxidizers.

  • Final Disposal: Transfer to EHS for High-Temperature Incineration .

Protocol B: Liquid Waste (Organic Solutions)

Applicability: Reaction mixtures, mother liquors (DMSO, Methanol, DCM).

  • Segregation: Determine if the solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol).

  • Collection: Pour into the appropriate 5-gallon carboy or solvent safety can.

    • Note: Ensure the carboy is grounded if transferring flammable solvents (e.g., Ethyl Acetate).

  • Labeling: List the solvent as the primary constituent and the piperazine derivative as a trace contaminant (<5%).

  • Final Disposal: Fuel blending or Incineration via licensed contractor.

Protocol C: Aqueous Waste

Applicability: Buffer solutions, HPLC effluent.

  • Prohibition: NEVER pour this compound down the sink. Piperazine derivatives can be toxic to aquatic life and disrupt municipal water treatment.

  • Collection: Collect in a dedicated "Aqueous Hazardous Waste" container.

  • pH Adjustment: If the solution is highly acidic or basic, neutralize to pH 5–9 only if permitted by local EHS guidelines to prevent container corrosion. Otherwise, label with current pH.

Protocol D: Empty Containers
  • Triple Rinse: Triple rinse the empty container with a solvent capable of dissolving the residue (e.g., Methanol or Ethanol).

  • Rinsate Disposal: Collect the rinsate as Hazardous Liquid Waste (Protocol B).

  • Defacing: Deface the original label. Mark as "Empty".

  • Recycling/Trash: Dispose of the clean, dry container in regular trash or glass recycling, pending local regulations.

Emergency Response: Spill Cleanup

In the event of a spill, immediate action prevents exposure and contamination.[8][9][6][10]

SpillResponse Assess 1. Assess Volume & Risk PPE 2. Don PPE (Gloves, Goggles, Resp) Assess->PPE Contain 3. Containment (Vermiculite/Pads) PPE->Contain Clean 4. Clean Surface (Soap/Water Wash) Contain->Clean Dispose 5. Bag & Tag (Solid Waste Stream) Clean->Dispose

Figure 2: Workflow for managing solid or liquid spills of the target compound.[1][4][10][11]

Specific Cleanup Steps:

  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for hazardous chemicals.

  • Liquid Spill: Absorb with vermiculite, sand, or commercial spill pads.

  • Decontamination: Wipe the area with a dilute surfactant (soap) solution followed by water. Collect all wipes as hazardous waste.

Regulatory Compliance (US Focus)

  • RCRA Classification: This specific compound is not P-listed or U-listed by the EPA. However, it must be characterized by the generator (you) based on characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).

    • Determination: Likely Non-RCRA Regulated Hazardous Waste unless mixed with listed solvents, but must be managed as hazardous due to "Generator Knowledge" of toxicity.

  • TSCA: Ensure use is strictly limited to R&D (Research & Development) exemption status if the compound is not on the TSCA inventory.

References

  • BenchChem. (2025). Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7023035, (S)-1-Boc-3-methylpiperazine. Retrieved from [1][4]

  • Fisher Scientific. (2010). Safety Data Sheet: (S)-1-Boc-3-methylpiperazine. Retrieved from [1]

  • Alfa Chemistry. (2025).[11][12] 1-(3-Carboxyphenyl)-3-N-butyl piperazine Product Details. Retrieved from [1][7]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine

For Researchers, Scientists, and Drug Development Professionals While a specific Safety Data Sheet (SDS) for 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine is not publicly available, a thorough hazard analysis can be co...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

While a specific Safety Data Sheet (SDS) for 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine is not publicly available, a thorough hazard analysis can be conducted by examining its constituent chemical moieties: a piperazine ring, a carboxylic acid group, and a substituted aromatic (carboxyphenyl methyl) group. This guide synthesizes data from structurally related compounds to establish a robust personal protective equipment (PPE) and handling protocol.

Hazard Assessment: A Triad of Risk

The chemical structure of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine suggests a compound with multiple potential hazards. The primary risks are associated with its piperazine core, the acidic nature of the carboxylic acid, and the potential for reactivity and sensitization from the substituted aromatic system.

  • Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3][4][5][6][7] They are also recognized as skin and respiratory sensitizers, meaning repeated exposure can lead to allergic reactions.[1][5][6][7][8] Inhalation of piperazine dust or vapors may also cause respiratory irritation or more severe allergic or asthma-like symptoms.[1][5][6][7][8][9]

  • Carboxylic Acid Group: Carboxylic acids are acidic and can be corrosive to skin and eyes, particularly in concentrated forms. While the acidity of this specific compound is not documented, it should be handled with the appropriate precautions for an acidic substance.

  • Substituted Aromatic Compound: Aromatic compounds can have a range of toxicological profiles. Some can be absorbed through the skin and may have long-term health effects.[10][11][12] The presence of a substituted aromatic ring necessitates careful handling to avoid skin contact and inhalation.

Based on this analysis, 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine should be treated as a hazardous substance with the potential to cause severe skin and eye irritation or burns, skin and respiratory sensitization, and possible harm if inhaled or ingested.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is paramount to mitigate the risks associated with handling 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine. The following table outlines the recommended PPE for various laboratory operations.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[13][14][15][16]Protects against splashes of the chemical which can cause severe eye damage or blindness.[3] A face shield offers a broader area of protection for the entire face.
Skin and Body Protection A flame-resistant lab coat is recommended.[14] Chemical-resistant gloves (nitrile or neoprene are generally good choices for a broad range of chemicals) are mandatory.[14][15][16] Closed-toe shoes are required at all times in the laboratory.[14][15]A lab coat protects the skin and personal clothing from contamination.[15] Chemical-resistant gloves prevent direct skin contact, which can lead to burns, irritation, or sensitization.[16] Closed-toe shoes protect the feet from spills.[15]
Respiratory Protection All handling of the solid or solutions should be conducted in a certified chemical fume hood.[2][17][18] If there is a potential for generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8][19]A chemical fume hood is the primary engineering control to minimize inhalation exposure.[18] A respirator provides an additional layer of protection in situations where engineering controls may not be sufficient.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to strict operational procedures is as critical as the use of appropriate PPE. The following steps provide a framework for the safe handling and disposal of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine.

Safe Handling Protocol
  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower must be accessible.[8][13][19][20]

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the chemical fume hood to contain any dust.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[17][21]

  • Decontamination: Decontaminate all work surfaces and equipment after use.

Spill Response
  • Minor Spills: For small spills within a chemical fume hood, absorb the material with an inert absorbent material and place it in a sealed container for disposal.

  • Major Spills: In the event of a large spill, evacuate the area immediately and alert emergency personnel.[21] Only trained personnel with appropriate respiratory protection and full-body protective clothing should attempt to clean up a major spill.[1][21]

Disposal Plan

All waste containing 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.[21] Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into sewers or waterways.[21]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine.

PPE_Workflow cluster_0 Start: Task Assessment cluster_1 Risk Level cluster_2 PPE Level Start Assess the planned laboratory operation Risk High Risk? (e.g., large quantities, potential for splashing or dust generation) Start->Risk StandardPPE Standard PPE: - Chemical safety goggles - Nitrile/Neoprene gloves - Lab coat - Closed-toe shoes - Work in fume hood Risk->StandardPPE No EnhancedPPE Enhanced PPE: - Standard PPE + Face shield - Consider double gloving - Potential for respirator use Risk->EnhancedPPE Yes

Caption: PPE selection workflow based on risk assessment.

Conclusion

The safe handling of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine necessitates a proactive and informed approach to personal protection. By understanding the inherent hazards of its chemical structure and adhering to the comprehensive PPE and operational guidelines outlined in this document, researchers can significantly minimize their risk of exposure and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.

References

  • European Directorate for the Quality of Medicines & HealthCare. Piperazine Safety Data Sheet. [Link]

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • Fisher Scientific. Piperazine, anhydrous Safety Data Sheet. [Link]

  • International Enviroguard. PPE For Laboratory Workers: Types and Requirements. [Link]

  • ChemTalk. Lab Safety Equipment & PPE. [Link]

  • Quora. How to handle benzene. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Unacademy. Substituted Aromatic Compounds. [Link]

  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

Sources

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